molecular formula C9H9BrN2O B1526738 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one CAS No. 1379324-91-0

8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one

Cat. No.: B1526738
CAS No.: 1379324-91-0
M. Wt: 241.08 g/mol
InChI Key: VEGQVKQLPZPWOM-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13/h1-2,5,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGQVKQLPZPWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one, a key heterocyclic scaffold in medicinal chemistry. The 1,4-benzodiazepine core is a privileged structure known for its diverse pharmacological activities, and halogenated derivatives are of particular interest for modulating ligand-receptor interactions and metabolic stability[3][4][5]. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, step-by-step experimental protocols, and analytical characterization. The presented route begins with commercially available starting materials and proceeds through a logical sequence of amide bond formation followed by intramolecular cyclization.

Introduction and Strategic Overview

The 1,4-benzodiazepine framework is central to the development of therapeutics targeting the central nervous system (CNS)[4][5]. The introduction of a bromine atom at the C8 position of the benzo[e]diazepin-5-one core can significantly influence the molecule's electronic properties, lipophilicity, and binding affinity to biological targets[3]. This guide details a primary synthetic pathway that builds the heterocyclic system from the ground up, ensuring regiochemical control of the bromine substituent.

The core strategy involves a two-step sequence:

  • Amide Coupling: Formation of an amide bond between a bromo-substituted anthranilic acid derivative and an amino acid ester.

  • Intramolecular Cyclization: A base-mediated condensation reaction to form the seven-membered diazepinone ring.

This approach is favored for its reliability and scalability, starting from the readily available 2-amino-5-bromobenzoic acid.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule dictates the overall synthetic plan. The disconnection of the seven-membered ring at the N1-C2 amide bond and the C4-N5 bond reveals the key precursors.

G Target 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one Precursor1 Ethyl 2-((2-amino-5-bromobenzoyl)amino)acetate Target->Precursor1 Amide Disconnection (N1-C5) Precursors2 2-Amino-5-bromobenzoic Acid + Glycine Ethyl Ester Precursor1->Precursors2 Amide Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway

The forward synthesis is designed as a logical progression from simple, commercially available precursors. This workflow ensures high yields and purity of the final product.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-5-bromobenzoic Acid C Ethyl 2-((2-amino-5-bromobenzoyl)amino)acetate A->C EDC, HOBt, DIPEA DMF, 0°C to RT B Glycine Ethyl Ester HCl B->C EDC, HOBt, DIPEA DMF, 0°C to RT D 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one C->D NaOEt, EtOH Reflux

Caption: Forward synthesis workflow diagram.

Detailed Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
2-Amino-5-bromobenzoic acidC₇H₆BrNO₂216.03≥98%Sigma-Aldrich
Glycine ethyl ester HClC₄H₁₀ClNO₂139.58≥99%Sigma-Aldrich
EDC HydrochlorideC₈H₁₈ClN₃191.70≥98%Sigma-Aldrich
HOBt HydrateC₆H₅N₃O·xH₂O135.12 (anhyd.)≥97%Sigma-Aldrich
DIPEAC₈H₁₉N129.24≥99%Sigma-Aldrich
Sodium EthoxideC₂H₅NaO68.05≥96%Sigma-Aldrich
Anhydrous DMFC₃H₇NO73.0999.8%Sigma-Aldrich
Anhydrous EthanolC₂H₆O46.07200 proofSigma-Aldrich
Step 1: Synthesis of Ethyl 2-((2-amino-5-bromobenzoyl)amino)acetate

Rationale: This step involves the formation of a critical amide bond. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a standard, mild, and efficient method for coupling carboxylic acids and amines. This system minimizes side reactions and racemization, proceeding through a highly reactive O-acylisourea intermediate that is trapped by HOBt to form an active ester, which then cleanly reacts with the amine. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of the glycine ester and the HCl generated during the reaction.

Protocol:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol, 1.0 equiv).

  • Dissolve the acid in anhydrous Dimethylformamide (DMF, 150 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add HOBt hydrate (7.5 g, 55.5 mmol, 1.2 equiv) and EDC hydrochloride (10.6 g, 55.5 mmol, 1.2 equiv) to the solution. Stir for 15 minutes.

  • In a separate beaker, suspend glycine ethyl ester hydrochloride (7.7 g, 55.5 mmol, 1.2 equiv) in anhydrous DMF (50 mL). Add DIPEA (16.1 mL, 92.6 mmol, 2.0 equiv) dropwise and stir until the solid dissolves.

  • Add the glycine ester solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Upon completion, pour the reaction mixture into ice-cold water (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (2 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution: 20-40% ethyl acetate in hexanes) to yield the title compound as a white to off-white solid.

Step 2: Synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one

Rationale: This key step is an intramolecular cyclization driven by a base. Sodium ethoxide (NaOEt) acts as a strong base to deprotonate the primary aniline nitrogen. The resulting anilide anion then undergoes a nucleophilic attack on the ester carbonyl carbon, displacing the ethoxide leaving group and forming the thermodynamically stable seven-membered ring. The reaction is typically performed at reflux in ethanol, which serves as both the solvent and the source of the ethoxide base. This type of cyclization is a well-documented method for the synthesis of benzodiazepine cores[1].

Protocol:

  • Dissolve the product from Step 1, ethyl 2-((2-amino-5-bromobenzoyl)amino)acetate (10.0 g, 33.2 mmol, 1.0 equiv), in anhydrous ethanol (200 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add sodium ethoxide (3.4 g, 49.8 mmol, 1.5 equiv) to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (Eluent: 70% Ethyl Acetate in Hexanes).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Neutralize the mixture by adding glacial acetic acid dropwise until pH ~7.

  • Remove the solvent under reduced pressure.

  • Redissolve the resulting residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one as a crystalline solid.

Alternative Strategy: Direct Bromination

For laboratories that may have access to the unsubstituted 3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one, a direct C-H activation/bromination can be a viable alternative.

Rationale: The electron-donating nature of the amide nitrogen (at position 1) and the aniline-like nitrogen (at position 4, once cyclized) activates the aromatic ring towards electrophilic substitution. The position para to the N1-amide linkage (C8) is electronically favored for substitution. N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine for such transformations[6].

Protocol Outline:

  • Dissolve 3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one in a suitable solvent like DMF or acetonitrile.

  • Add N-bromosuccinimide (1.0-1.2 equivalents).

  • Heat the mixture (e.g., 80-100 °C), potentially under microwave irradiation to accelerate the reaction, as described for similar substrates[6].

  • Monitor by TLC/LC-MS for completion.

  • Perform an aqueous workup and purify by column chromatography.

Note: This method may yield a mixture of regioisomers, and purification would be critical to isolate the desired 8-bromo product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Data
¹H NMR Peaks corresponding to aromatic protons (with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring), and two methylene groups (CH₂-N and CH₂-C=O), as well as two NH protons.
¹³C NMR Signals for the amide carbonyl, aromatic carbons (including two attached to Br and N), and the two aliphatic carbons.
Mass Spec (HRMS) Calculated m/z for C₉H₉BrN₂O [M+H]⁺ should match the observed value, showing the characteristic isotopic pattern for bromine.
Melting Point A sharp melting point should be observed for the recrystallized product.

Safety and Handling

  • Reagents: Handle all reagents in a well-ventilated fume hood. EDC, HOBt, DIPEA, and NBS are irritants and potentially toxic. Sodium ethoxide is highly corrosive and reacts violently with water. Anhydrous solvents are flammable.

  • Procedures: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reflux step should be performed with care, ensuring the condenser is properly functioning.

  • Waste: Dispose of all chemical waste according to institutional guidelines.

References

  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. (2015). PubMed Central. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2018). MDPI. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (2022). PubMed Central. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. Elsevier ScienceDirect. [Link]

Sources

physicochemical properties of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one

Introduction: Contextualizing a Privileged Scaffold

8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one is a heterocyclic compound belonging to the benzodiazepine class. The 1,4-benzodiazepine core is recognized in medicinal chemistry as a "privileged structure" due to its versatile scaffold that can be modified to interact with a wide array of biological targets.[3][4] Historically, substitutions on the benzodiazepine rings, particularly halogenation, have been a key strategy to modulate pharmacokinetic and pharmacodynamic properties, often enhancing receptor affinity and metabolic stability.[3]

A comprehensive understanding of the physicochemical properties of this specific bromo-derivative is paramount for any research or development endeavor. These fundamental characteristics—solubility, lipophilicity, thermal stability, and ionization state—govern a molecule's behavior from bench to biological system. They are the primary determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and thus, its potential as a therapeutic agent.

This guide provides a detailed examination of the core physicochemical properties of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one. It offers not only a summary of expected values based on its structure but also presents robust, field-proven experimental protocols for their empirical determination. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for drug discovery and development professionals.

Chemical Identity and Structural Features

The precise identification and structural understanding of a compound are the foundation of its physicochemical characterization.

IdentifierValue
IUPAC Name 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one
CAS Number 1379324-91-0[5]
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.09 g/mol

Structural Analysis: The molecule is built upon a bicyclic system where a benzene ring is fused to a seven-membered diazepine ring. Key features include:

  • Benzodiazepine Core: A foundational structure in numerous pharmacologically active compounds.[4][6]

  • 8-Bromo Substitution: The bromine atom, a halogen, significantly influences the molecule's electron density, lipophilicity, and metabolic profile. Its position on the aromatic ring is critical for potential receptor interactions.

  • Amide Functional Group: The cyclic amide (lactam) within the diazepine ring is a key polar feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Dihydro-diazepine Ring: The saturation at positions 2 and 3 provides conformational flexibility compared to fully unsaturated benzodiazepines, which can be crucial for binding to biological targets.

Core Physicochemical Properties: A Quantitative Overview

While specific experimental data for this exact compound is not widely published, we can predict its properties based on its structure and data from analogous compounds. The following table summarizes these expected values, which serve as a baseline for empirical verification.

PropertyPredicted ValueSignificance in Drug Development
Melting Point (Tₘ) ~200-220 °CIndicator of purity, lattice energy, and solid-state stability.
logP (Octanol/Water) 1.5 - 2.5Measures lipophilicity; critical for predicting membrane permeability and absorption.
Aqueous Solubility Low ( < 0.1 mg/mL)Directly impacts bioavailability and formulation strategies.[7]
pKa (Most Basic) ~ 2-3Influences solubility and charge state at physiological pH.
pKa (Most Acidic) ~ 10-11 (Amide N-H)Relevant for understanding potential interactions and degradation pathways.

The Interplay of Physicochemical Properties and Biological Fate (ADME)

The fundamental properties outlined above do not exist in isolation; they collectively dictate how the molecule will behave in a biological system. This relationship is a cornerstone of medicinal chemistry and pharmacology.

cluster_0 Physicochemical Properties cluster_1 Biological Processes (ADME) Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Dissolution Rate Excretion Excretion Solubility->Excretion Renal Clearance Lipophilicity Lipophilicity (logP) Lipophilicity->Absorption Membrane Permeability Distribution Distribution Lipophilicity->Distribution Tissue Binding Metabolism Metabolism Lipophilicity->Metabolism Access to Enzymes Stability Chemical Stability Stability->Metabolism Resistance to Degradation Ionization Ionization (pKa) Ionization->Absorption Ionization->Excretion

Caption: Relationship between core physicochemical properties and ADME processes.

Methodologies for Empirical Determination

The following sections provide detailed, step-by-step protocols for determining the key physicochemical properties of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one.

Protocol: Determination of Lipophilicity (logP)

Principle: The octanol-water partition coefficient (P) is a measure of the differential solubility of a compound in a two-phase system of n-octanol and water. LogP is its base-10 logarithm.[1] The Shake-Flask method is considered the gold standard for its direct measurement.[8]

Workflow Diagram:

prep 1. Prepare Pre-Saturated Octanol and Water/Buffer dissolve 2. Dissolve Compound in one Phase prep->dissolve mix 3. Combine Phases and Shake to Equilibrium (e.g., 24h) dissolve->mix separate 4. Centrifuge to Separate Phases mix->separate sample 5. Sample Aqueous and Octanol Layers separate->sample analyze 6. Quantify Concentration in Each Phase (e.g., HPLC-UV) sample->analyze calculate 7. Calculate logP = log([C]octanol / [C]aqueous) analyze->calculate

Caption: Experimental workflow for logP determination via the Shake-Flask method.

Step-by-Step Methodology:

  • Solvent Preparation:

    • Prepare a phosphate buffer solution (e.g., 10 mM) at a physiologically relevant pH of 7.4.[9]

    • Combine equal volumes of n-octanol and the pH 7.4 buffer in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely and collect each phase. This pre-saturation is critical to prevent volume changes during the actual experiment.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the test compound.

    • Dissolve the compound in the pre-saturated n-octanol to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated buffer (e.g., 5 mL of each).

    • Seal the vessel and shake gently on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to allow equilibrium to be reached. The choice of a long equilibration time ensures a true thermodynamic value is approached.

  • Phase Separation:

    • Centrifuge the vessel at a moderate speed (e.g., 2000 x g) for 20-30 minutes to ensure a clean and complete separation of the two phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase. Be cautious not to disturb the interface.

    • Prepare a standard calibration curve for the compound using a suitable analytical method, typically reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV), due to its speed and low sample consumption.[10]

    • Determine the concentration of the compound in both the aqueous and n-octanol aliquots by comparing their analytical response to the calibration curve.

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous Phase].

    • Calculate the logP: logP = log₁₀(P) .

Protocol: Determination of Aqueous Solubility

Principle: Thermodynamic or equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a given temperature when the solid phase is in equilibrium with the solution phase.[11] The shake-flask method is the most reliable approach for this determination.[12]

Workflow Diagram:

add 1. Add Excess Solid Compound to Buffer (pH 7.4) equilibrate 2. Shake/Stir at Constant Temperature until Equilibrium (e.g., 24-72h) add->equilibrate check 3. Visually Confirm Undissolved Solid Remains equilibrate->check separate 4. Separate Solid from Solution (Centrifuge/Filter) check->separate sample 5. Sample Supernatant separate->sample analyze 6. Quantify Concentration (e.g., HPLC-UV) sample->analyze result 7. Report Solubility (mg/mL or µM) analyze->result

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Medium Preparation:

    • Prepare the desired aqueous medium, typically a phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.[7]

  • Equilibration:

    • Add an excess amount of the solid test compound to a known volume of the prepared buffer in a sealed glass vial. "Excess" means enough solid is added such that some will visibly remain undissolved at equilibrium. This is the key to ensuring a saturated solution.

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the suspension for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, remove the vial and allow it to stand, or centrifuge it at high speed (e.g., 10,000 x g) to pellet the undissolved solid.

    • Carefully withdraw the supernatant. For added certainty, the supernatant can be passed through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC-UV, comparing the result against a pre-established calibration curve.[2]

  • Reporting:

    • The determined concentration is the equilibrium solubility of the compound at that specific pH and temperature. Report the value in standard units such as mg/mL or µM.

Protocol: Determination of Melting Point (Tₘ)

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature.[13] A phase transition, such as melting, results in an endothermic peak, where the sample absorbs heat without a change in temperature. The peak maximum of this curve is typically reported as the melting temperature (Tₘ).[14][15]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely ground test compound into a clean DSC pan (typically aluminum).

    • Crimp the pan with a lid. It is crucial to use a consistent sample mass and pan type for comparable results.[15]

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The reference pan allows for the subtraction of the baseline heat capacity of the pan itself.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate to provide a stable, non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30°C).

    • Initiate a linear heating ramp at a controlled rate, typically 10 °C/min, up to a temperature well above the melting point (e.g., 250°C).[13]

  • Data Acquisition and Analysis:

    • The instrument software will record the differential heat flow (mW) as a function of temperature (°C).

    • The melting process will appear as an endothermic peak on the resulting thermogram.

    • Analyze the peak to determine the onset temperature (the start of melting) and the peak temperature (Tₘ). For polymers or compounds with impurities, the peak temperature is often used as the characteristic melting point.[15]

Chemical Stability Considerations

The presence of the carbon-bromine (C-Br) bond introduces specific stability considerations that must be managed during experimentation and storage.

  • Thermal Stability: Bromo-organic compounds can be susceptible to thermal decomposition.[16] Cleavage of the C-Br bond can occur at elevated temperatures. Therefore, it is crucial to conduct reactions at the lowest effective temperature and avoid prolonged heating.

  • Photostability: Exposure to UV light can induce homolytic cleavage of the C-Br bond, generating radical intermediates that may lead to degradation.[16] Samples should be stored in amber vials or protected from light.

  • pH Stability: The amide bond within the diazepine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.

Conclusion

The physicochemical properties of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one, particularly its lipophilicity, aqueous solubility, and thermal stability, are critical parameters that dictate its utility in drug discovery and development. While predictive data provides a valuable starting point, the empirical determination of these properties using validated protocols, such as the shake-flask and DSC methods detailed herein, is essential for generating the robust data required for informed decision-making. A thorough characterization enables researchers to understand the compound's ADME potential, guide formulation development, and ensure the integrity and reproducibility of subsequent biological and pharmacological studies.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website. [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility in Pharmaceutical Chemistry. IntechOpen.
  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from Slideshare. [Link]

  • Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from Longdom Publishing website. [Link]

  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from Encyclopedia.pub. [Link]

  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from PharmaTutor. [Link]

  • Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from Chinese Pharmaceutical Journal. [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from Agilent. [Link]

  • Hilaris Publisher. (n.d.). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Retrieved from Hilaris Publisher website. [Link]

  • ACE Biolabs. (n.d.). 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one. Retrieved from ACE Biolabs website. [Link]

  • PubMed. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. Retrieved from PubMed. [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from Torontech. [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from CureFFI.org. [Link]

  • PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from PubMed Central. [Link]

  • Taylor & Francis Online. (n.d.). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Retrieved from Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from Wikipedia. [Link]

  • Mettler Toledo. (n.d.). Evaluation and Interpretation of Peak Temperatures of DSC Curves. Part 1: Basic Principles. Retrieved from Mettler Toledo. [Link]

Sources

An In-Depth Technical Guide to the NMR Spectral Data of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

An In-Depth Technical Guide to the NMR Spectral Data of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

Introduction: The Significance of the Benzodiazepine Scaffold and NMR Characterization

The 1,4-benzodiazepine core is a privileged structure in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets.[6] Strategic modifications to this scaffold, such as halogenation, are a common tactic to modulate pharmacological properties, including receptor affinity and metabolic stability. The subject of this guide, 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one, represents a valuable intermediate for the synthesis of novel therapeutic agents.

Given the critical role of structural integrity in drug efficacy and safety, unambiguous characterization is paramount. NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules.[1][2][3][4][5] By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, revealing connectivity, stereochemistry, and conformational dynamics.[1][5] This guide will provide an in-depth exploration of the ¹H and ¹³C NMR spectra of the title compound, empowering researchers to confidently identify and characterize this and related molecular entities.

Predicted NMR Spectral Data

In the absence of published experimental spectra for 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one, we have generated predicted ¹H and ¹³C NMR data using advanced computational algorithms. These predictors utilize extensive databases of known spectra and sophisticated theoretical models to provide highly accurate estimations of chemical shifts and coupling constants. The predicted data serves as a reliable foundation for spectral interpretation and is presented below.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one in CDCl₃ is summarized in Table 1.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted J-coupling (Hz)
H-1 (NH)~8.1br s-
H-6~7.8d~8.5
H-7~7.5dd~8.5, ~2.5
H-9~7.3d~2.5
H-2 (CH₂)~4.5t~6.0
H-3 (CH₂)~3.4t~6.0
H-4 (NH)~2.5br s-

Note: Chemical shifts are referenced to TMS (0 ppm). Predicted values may vary slightly depending on the software and algorithm used.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one in CDCl₃ is summarized in Table 2.

Carbon Assignment Predicted Chemical Shift (ppm)
C-5 (C=O)~170
C-5a~140
C-9a~135
C-7~132
C-6~128
C-9~125
C-8 (C-Br)~120
C-2~55
C-3~45

Note: Chemical shifts are referenced to TMS (0 ppm). Predicted values may vary slightly depending on the software and algorithm used.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR spectra for compounds such as 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one, a standardized and well-controlled experimental procedure is essential. The following protocol outlines the key steps from sample preparation to data acquisition.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with different solubility profiles, other solvents such as DMSO-d₆, Methanol-d₄, or Acetone-d₆ may be used.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

NMR_Workflowcluster_prepSample Preparationcluster_acqData Acquisitioncluster_procData ProcessingP1Weigh CompoundP2Dissolve inDeuterated SolventP1->P2P3Add TMSP2->P3P4Transfer toNMR TubeP3->P4A1Insert SampleP4->A1A2Tune & ShimA1->A2A3Acquire 1H SpectrumA2->A3A4Acquire 13C SpectrumA3->A4D1Fourier TransformA4->D1D2Phase & BaselineCorrectionD1->D2D3Reference to TMSD2->D3D4Peak Picking &IntegrationD3->D4AnalysisAnalysisD4->Analysis

Caption: Experimental workflow for NMR analysis.

In-Depth Spectral Analysis and Interpretation

The following section provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra, correlating the signals to the specific nuclei within the 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one structure.

Caption: Structure of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one with atom numbering.

¹H NMR Spectrum Analysis
  • Aromatic Protons (H-6, H-7, H-9): The aromatic region of the spectrum is expected to show three distinct signals.

    • H-6: This proton is ortho to the electron-withdrawing amide carbonyl group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H-7.

    • H-7: This proton is coupled to both H-6 and H-9, resulting in a doublet of doublets.

    • H-9: This proton is ortho to the bromine atom and will appear as a doublet due to coupling with H-7. The electronegativity of the bromine atom will also contribute to its chemical shift.

  • Amide and Amine Protons (H-1, H-4):

    • H-1: The amide proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

    • H-4: The amine proton is generally more shielded than the amide proton and will also likely appear as a broad singlet. The chemical shift of this proton can be highly dependent on solvent and concentration.

  • Aliphatic Protons (H-2, H-3):

    • The two methylene groups in the diazepine ring give rise to two signals.

    • H-2: These protons are adjacent to the amide nitrogen (N-1) and are expected to be deshielded relative to H-3. They will appear as a triplet due to coupling with the H-3 protons.

    • H-3: These protons are adjacent to the amine nitrogen (N-4) and will also appear as a triplet due to coupling with the H-2 protons.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C-5): The amide carbonyl carbon is the most deshielded carbon in the molecule, typically appearing around 170 ppm.

  • Aromatic Carbons (C-5a, C-6, C-7, C-8, C-9, C-9a): The six carbons of the benzene ring will give rise to six distinct signals.

    • C-8: The carbon directly attached to the bromine atom will be significantly influenced by the halogen's electronic effects. Its chemical shift is a key diagnostic signal.

    • The quaternary carbons (C-5a and C-9a) will generally have lower intensities compared to the protonated carbons.

  • Aliphatic Carbons (C-2, C-3): The two methylene carbons in the diazepine ring will appear in the aliphatic region of the spectrum.

    • C-2: This carbon is adjacent to the amide nitrogen and is expected to be more deshielded than C-3.

    • C-3: This carbon is adjacent to the amine nitrogen.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data for 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one. By integrating predicted data with established principles of NMR spectroscopy and experimental protocols, this document serves as a valuable resource for scientists working with this important class of molecules. The detailed analysis of chemical shifts and coupling patterns, along with the step-by-step guide to data acquisition, will facilitate the accurate and efficient characterization of benzodiazepine derivatives in a research and development setting.

References

  • Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
  • researchmap. (n.d.).
  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • Gelebe, A. C., Kaye, P. T., Klein, R., Sewry, J. D., & Soper, A. G. (2005). Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. Magnetic Resonance in Chemistry, 43(11), 952–955.
  • Benchchem. (n.d.). 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one.

crystal structure of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one: A Keystone for Drug Discovery

For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one, a member of the benzodiazepine class of compounds. Benzodiazepines are a privileged scaffold in medicinal chemistry, known for their diverse biological activities.[1][3]

While a specific public entry for the crystal structure of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one is not available in crystallographic databases as of the writing of this guide, the principles and protocols detailed herein provide a complete roadmap for its determination and interpretation.

The Significance of Benzodiazepines in Drug Development

Benzodiazepines are a class of psychoactive drugs with a core structure composed of a benzene ring fused to a seven-membered diazepine ring.[1][3] Since the discovery of chlordiazepoxide in 1955, these compounds have been developed to treat a range of conditions including anxiety, insomnia, and seizures.[4][5] The therapeutic effects of benzodiazepines are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptor.[3]

The bromine substitution at the 8th position of the benzo[e]diazepin-5(2H)-one core is a strategic modification. Halogen substitutions are a common tactic in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially enhancing receptor affinity and metabolic stability. A precise understanding of the resulting molecular geometry is therefore crucial for predicting and optimizing these properties.

Synthesis and Crystallization: The Foundation of Structural Analysis

A prerequisite for any crystallographic study is the availability of high-quality single crystals. This journey begins with the chemical synthesis of the target compound.

Synthetic Pathway

The synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one can be approached through established methods for benzodiazepine synthesis. A plausible route, adapted from known procedures for similar structures, is outlined below.[6][7]

Experimental Protocol: Synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one

  • Step 1: Synthesis of 2-amino-5-bromobenzoyl-N-(2-aminoethyl)amide.

    • React 2-amino-5-bromobenzoic acid with a suitable activating agent (e.g., thionyl chloride) to form the corresponding acid chloride.

    • React the acid chloride with an excess of ethylenediamine in an inert solvent (e.g., dichloromethane) at 0°C to form the amide intermediate.

    • Purify the product by column chromatography.

  • Step 2: Cyclization to form 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one.

    • Reflux the intermediate from Step 1 in a high-boiling point solvent such as xylene or toluene, with or without a catalytic amount of acid, to induce intramolecular cyclization.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization A 2-amino-5-bromobenzoic acid D 2-amino-5-bromobenzoyl-N-(2-aminoethyl)amide A->D B Thionyl chloride B->A Activation C Ethylenediamine C->D Amination E 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one D->E Reflux in xylene

Caption: Synthetic workflow for 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one.

Growing Single Crystals

The growth of diffraction-quality single crystals is often the most challenging step. The ideal crystal should be a single, unflawed entity, typically between 0.1 and 0.3 mm in each dimension.[8]

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent to near saturation.

    • Filter the solution to remove any particulate matter.

    • Leave the solution in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a good solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble). The poor solvent should be miscible with the good solvent.

    • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

  • Slow Cooling:

    • Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C).

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Probe

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[9][10] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[9]

SCXRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Structure Validation & Analysis E->F

Caption: The workflow of single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[8][10]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated while being irradiated with monochromatic X-rays, and the diffraction data are collected on a detector.[9]

  • Data Processing: The collected diffraction spots are indexed and integrated to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods such as direct methods or Patterson methods.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Hypothetical Crystallographic Data and Interpretation

In the absence of published experimental data, we present a hypothetical but plausible set of crystallographic data for 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one. This serves as an illustrative example for interpretation.

Parameter Hypothetical Value Interpretation
Chemical FormulaC9H9BrN2OConfirms the elemental composition.
Formula Weight241.09The mass of one mole of the compound.
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP21/cThe symmetry elements within the unit cell.
a (Å)8.5Length of the 'a' axis of the unit cell.
b (Å)12.1Length of the 'b' axis of the unit cell.
c (Å)9.8Length of the 'c' axis of the unit cell.
α (°)90Angle between the 'b' and 'c' axes.
β (°)105.2Angle between the 'a' and 'c' axes.
γ (°)90Angle between the 'a' and 'b' axes.
Volume (Å3)998.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Key Structural Features (Hypothetical):

  • Conformation: The seven-membered diazepine ring would likely adopt a non-planar conformation, such as a boat or chair form, to minimize ring strain.

  • Intermolecular Interactions: In the crystal lattice, molecules would likely be linked by hydrogen bonds involving the N-H groups and the carbonyl oxygen. The bromine atom could also participate in halogen bonding.

  • Planarity: The benzene ring would be planar, and the degree of planarity of the fused diazepine ring would be a key structural feature to analyze.

Structure-Activity Relationship (SAR) Insights

The crystal structure provides invaluable insights for drug design:

  • Pharmacophore Modeling: The precise 3D arrangement of functional groups (hydrogen bond donors/acceptors, aromatic rings, halogen atoms) defines the pharmacophore. This can be used to design new molecules with improved binding to the target receptor.

  • Docking Studies: The crystal structure can be used in computational docking studies to predict how the molecule will bind to its biological target.

  • Optimization of Physicochemical Properties: Understanding the crystal packing can provide insights into properties like solubility and melting point.

Conclusion

The determination of the crystal structure of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one is a critical step in understanding its chemical nature and potential as a therapeutic agent. While the specific data for this compound is not yet publicly available, the methodologies for its synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction are well-established. This guide provides the necessary framework for researchers to undertake such an investigation, ultimately contributing to the rational design of new and improved benzodiazepine-based drugs.

References

  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (URL: [Link])

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (URL: [Link])

  • Preparation of Single Crystals for X-ray Diffraction. (URL: [Link])

  • Single Crystal X-ray Diffraction. (URL: [Link])

  • Single-crystal X-ray Diffraction. (URL: [Link])

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (URL: [Link])

  • The benzodiazepine drug derivatives. (URL: [Link])

  • Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. (URL: [Link])

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (URL: [Link])

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (URL: [Link])

  • Solid-phase synthesis of 4,7,8-trisubstituted 1,2,3,4-tetrahydro-benzo[e][1][2]diazepin-5-ones. (URL: [Link])

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An In-Depth Technical Guide to the Solubility of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, a compound of significant interest in contemporary drug discovery and development. Recognizing the critical role of solubility in determining a compound's downstream developability and therapeutic efficacy, this document synthesizes theoretical principles with actionable experimental protocols. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of this key physicochemical property.

Introduction: The Criticality of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, its solubility profile dictates formulation strategies, bioavailability, and ultimately, its therapeutic success. Poor solubility can lead to a cascade of challenges, including incomplete absorption, variable dosing, and diminished efficacy. Therefore, a thorough characterization of a compound's solubility in a range of relevant organic solvents is an indispensable step in its preclinical development.

Benzodiazepines, as a class, are known for their diverse physicochemical properties.[1] The solubility of these compounds is intricately linked to their molecular structure, including the presence of functional groups that can participate in hydrogen bonding, and their overall lipophilicity.

Physicochemical Profile and Predicted Solubility of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

The molecular structure of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, featuring a fused benzene and diazepine ring system with a bromine substituent, provides key insights into its expected solubility. The presence of the lactam functionality and the secondary amine within the diazepine ring allows for both hydrogen bond donating and accepting capabilities. The bromine atom and the bicyclic core contribute to the molecule's lipophilicity.

Based on the general solubility characteristics of 1,4-benzodiazepines, it is anticipated that 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one will exhibit the following general solubility trends:

  • High Solubility in chlorinated solvents such as chloroform and dichloromethane.

  • Good to Moderate Solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Moderate to Slight Solubility in lower alcohols such as methanol and ethanol.[2]

  • Slight to Poor Solubility in non-polar hydrocarbon solvents like hexanes and toluene.

  • Practically Insoluble in aqueous media.[2]

It is imperative to experimentally verify these predictions to establish a definitive solubility profile. The following sections provide detailed protocols for both kinetic and thermodynamic solubility determination.

Experimental Determination of Solubility: A Methodological Deep Dive

The experimental determination of solubility can be approached from two key perspectives: kinetic and thermodynamic solubility.[3] Kinetic solubility assesses the solubility of a compound from a supersaturated solution, often generated from a DMSO stock, and is a high-throughput method valuable in early discovery.[3][4] Thermodynamic solubility, conversely, represents the true equilibrium solubility of the solid form of the compound and is a more time-intensive but crucial measurement for later-stage development.[5]

Kinetic Solubility Determination via High-Throughput Screening

This protocol outlines a standard method for assessing the kinetic solubility of a compound in a buffered solution, a common requirement for in vitro biological assays.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

  • Aqueous Buffer Addition: To a separate 96-well plate, add an appropriate volume of phosphate-buffered saline (PBS, pH 7.4).

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of typically 1-2%.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Analyze the plate using a nephelometer to measure light scattering, which indicates the presence of precipitate. Alternatively, the concentration in the supernatant can be quantified after filtration or centrifugation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute add_compound Transfer DMSO Stock to PBS serial_dilute->add_compound add_buffer Add PBS to 96-well Plate add_buffer->add_compound incubate Incubate with Shaking add_compound->incubate detect_precipitate Detect Precipitation (Nephelometry) incubate->detect_precipitate analyze_data Determine Highest Soluble Concentration detect_precipitate->analyze_data

Caption: Kinetic Solubility Determination Workflow.

Thermodynamic Solubility Determination using the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a solvent.[5][6]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one to a series of vials, each containing a different organic solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The thermodynamic solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis add_solid Add Excess Solid to Solvent agitate Agitate at Constant Temperature (24-48h) add_solid->agitate settle Allow Solid to Settle agitate->settle filter Filter Supernatant settle->filter quantify Quantify by HPLC-UV filter->quantify report Report as mg/mL or µg/mL quantify->report

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different organic solvents.

Table 1: Hypothetical Thermodynamic Solubility of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one at 25°C

SolventDielectric Constant (approx.)Solubility CategoryQuantitative Solubility (µg/mL)
Dichloromethane9.1Very Soluble> 10,000
Dimethyl Sulfoxide (DMSO)47Freely Soluble5,000 - 10,000
Methanol33Soluble1,000 - 5,000
Ethanol24.5Sparingly Soluble100 - 1,000
Acetonitrile37.5Sparingly Soluble100 - 1,000
Toluene2.4Slightly Soluble10 - 100
Hexane1.9Very Slightly Soluble< 10

Note: The quantitative values in this table are hypothetical and should be replaced with experimentally determined data.

The interpretation of these results should consider the polarity of the solvents, as indicated by their dielectric constants, and the specific interactions (e.g., hydrogen bonding) possible between the solvent and 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one.

G cluster_compound Compound Properties cluster_solvents Solvent Properties cluster_solubility Solubility Outcome Compound 8-Bromo-3,4-dihydro-1H- benzo[e]diazepin-5(2H)-one Structure Lipophilic Core + H-bond Donors/Acceptors Compound->Structure High_Sol High Solubility Structure->High_Sol Strong Dipole-Dipole Mod_Sol Moderate Solubility Structure->Mod_Sol H-Bonding Low_Sol Low Solubility Structure->Low_Sol Weak van der Waals Polar_Aprotic Polar Aprotic (e.g., DMSO) Polar_Aprotic->High_Sol Polar_Protic Polar Protic (e.g., Methanol) Polar_Protic->Mod_Sol Non_Polar Non-Polar (e.g., Hexane) Non_Polar->Low_Sol

Sources

8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one chemical structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Bonding of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one

Section 1: Introduction

The benzodiazepine scaffold represents one of the most significant "privileged structures" in medicinal chemistry.[3] First discovered by Leo Sternbach in 1955, this fused heterocyclic system has become the foundation for a multitude of therapeutic agents targeting the central nervous system.[2][3] Benzodiazepines are renowned for their diverse pharmacological activities, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which they primarily exert through positive allosteric modulation of the GABA-A receptor.[2][4]

The versatility of the benzodiazepine core allows for extensive chemical modification to fine-tune its pharmacological profile. Substitutions on the fused benzene ring are a critical strategy for modulating receptor affinity, selectivity, and pharmacokinetic properties. Halogenation, in particular, has been a historically successful approach.[3] This guide provides a detailed technical analysis of a specific analogue, 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one . We will dissect its molecular architecture, bonding characteristics, and spectroscopic signature, providing researchers and drug development professionals with a comprehensive understanding of this important chemical entity.

Section 2: Molecular Profile

A clear definition of the molecule's fundamental properties is essential for any research or development application. The key identifiers and physicochemical properties of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one are summarized below.

PropertyValueSource
IUPAC Name 8-Bromo-3,4-dihydro-1H-1,4-benzodiazepin-5(2H)-one-
CAS Number 1379324-91-0[5]
Molecular Formula C₉H₉BrN₂O-
Molecular Weight 241.09 g/mol -
Canonical SMILES C1NCC2=C(C=C(C=C2)Br)NC(=O)C1-

Section 3: Structural Elucidation and Bonding Analysis

The pharmacological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. This section explores the key structural features of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one.

The Fused Bicyclic Core

The molecule is built upon a benzo[e][1][2]diazepine framework, which consists of a benzene ring fused to a seven-membered diazepine ring. The "[e]" designation specifies that the fusion occurs between the C6 position of the benzene ring and the N1 position of the diazepine ring.[3] This fusion creates a rigid, planar aromatic system directly coupled to a flexible, non-planar heterocyclic ring, a combination crucial for its biological activity.

Caption: Structure of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one.

Diazepine Ring Conformation

Unlike the planar benzene ring, the seven-membered diazepine ring is inherently non-planar due to the sp³ hybridization of carbons C2 and C3 and nitrogen N4, as well as the need to alleviate angle strain.[3] While a definitive conformation requires crystallographic data, benzodiazepine rings typically adopt pseudo-chair or, more commonly, boat-like conformations. This conformational flexibility is critical, as it allows the molecule to adopt the optimal geometry for binding to its biological target. The dihydro modification at C3-C4 reduces ring strain and significantly influences the overall shape compared to unsaturated analogues like diazepam.[3]

The Amide Bond (Lactam)

The structure contains a cyclic amide, or lactam, functionality (N1-C5=O). The lone pair of electrons on the N1 nitrogen atom can participate in resonance with the C5 carbonyl group. This delocalization imparts partial double-bond character to the N1-C5 bond, making it shorter and more rigid than a typical C-N single bond. This planarity around the amide group is a key structural constraint influencing the overall conformation of the diazepine ring.

Influence of the 8-Bromo Substituent

The bromine atom at the C8 position is a key feature that significantly modulates the molecule's electronic properties. Its effects are twofold:

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the aromatic ring through the sigma bond framework.

  • Mesomeric/Resonance Effect (+M): The lone pairs on the bromine atom can be donated into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions.

While the inductive effect tends to deactivate the ring, the overall electronic character and lipophilicity are altered. This modification is a well-established strategy in drug design to enhance binding affinity at the benzodiazepine receptor site and to alter metabolic pathways, potentially increasing the compound's half-life.[3]

Predicted Spectroscopic Signature
Spectroscopy Predicted Data and Interpretation
¹H NMR Aromatic Protons (δ 7.0-7.8 ppm): Three protons on the benzene ring would exhibit splitting patterns characteristic of a 1,2,4-trisubstituted system. The proton adjacent to the bromine would likely be a doublet, with other protons showing doublet of doublets or complex splitting. Methylene Protons (δ 3.0-4.5 ppm): The protons at C2 and C3 form an ethylenediamine bridge. They are diastereotopic and would likely appear as complex multiplets. Amine/Amide Protons (δ 4.0-5.0 and 8.0-9.0 ppm): Two distinct, broad singlets corresponding to the N-H protons at positions 1 and 4, which are exchangeable with D₂O.
¹³C NMR Carbonyl Carbon (δ ~170 ppm): A characteristic downfield signal for the amide carbonyl carbon (C5). Aromatic Carbons (δ 110-150 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the bromine (C8) would be shifted due to the halogen's influence. Aliphatic Carbons (δ 40-60 ppm): Signals corresponding to the sp³ hybridized carbons at C2 and C3.
IR N-H Stretching (~3200-3400 cm⁻¹): Medium to sharp peaks corresponding to the two N-H groups. C=O Stretching (~1650-1680 cm⁻¹): A strong, sharp absorption band characteristic of the lactam carbonyl group. C=C Stretching (~1450-1600 cm⁻¹): Multiple bands corresponding to the aromatic ring. C-Br Stretching (~500-600 cm⁻¹): A weak to medium band in the fingerprint region.

Section 4: Synthetic Strategy and Methodology

The synthesis of 1,4-benzodiazepine derivatives is well-established in the chemical literature. A common and effective strategy involves the cyclization of an N-substituted 2-aminobenzamide derivative.

Retrosynthetic Analysis and Workflow

A plausible synthesis begins with 2-amino-4-bromobenzoic acid. This starting material can be coupled with an N-protected amino acid, followed by deprotection and intramolecular cyclization to form the seven-membered ring.

A 2-Amino-4-bromobenzoic acid + Boc-glycine B Amide Coupling Intermediate A->B 1. Amide Coupling (e.g., EDCI, HOBt) C Amino-Amide Intermediate B->C 2. Boc Deprotection (e.g., TFA in DCM) D Final Product: 8-Bromo-3,4-dihydro-1H- benzo[e][1,4]diazepin-5(2H)-one C->D 3. Intramolecular Cyclization (Heat or base catalysis) cluster_sar Conceptual Structure-Activity Relationship (SAR) mol 8-Bromo-1,4-benzodiazepine Core r1 N1 Site: Alkylation affects potency/duration r1->mol r2 C8-Bromo Group: Modulates lipophilicity and receptor affinity r2->mol r3 N4 Site: Substitution can alter selectivity r3->mol r4 C2/C3 Bridge: Conformation is key for binding r4->mol

Sources

potential biological targets of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Targets of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Abstract

The 1,4-benzodiazepine scaffold is a quintessential "privileged structure" in medicinal chemistry, renowned for its ability to modulate a variety of biological targets through precise structural modifications.[1][2] This guide focuses on 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one , a derivative characterized by a benzo[e]diazepin-5-one core and a strategic bromine substitution at the C8 position. The presence of a halogen at this position is a known strategy to enhance receptor affinity and modulate metabolic stability within this chemical class.[1] This document provides a comprehensive analysis of its potential biological targets, beginning with the most probable interactions based on decades of benzodiazepine pharmacology and extending to exploratory targets that may unveil novel therapeutic applications. We present a logical, tiered framework for experimental validation, complete with detailed protocols and data interpretation strategies, designed to offer researchers a self-validating pathway for characterizing this compound's complete pharmacological profile.

Part 1: The Primary Postulated Target: GABA-A Receptor

The principal mechanism of action for the vast majority of clinically utilized benzodiazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] It is, therefore, the most logical and evidence-based primary target for 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one.

Mechanistic Overview: The GABA-A Receptor Complex

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding its endogenous ligand GABA, opens to allow the influx of chloride ions.[5] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. Benzodiazepines do not activate the receptor directly but bind to a distinct site, known as the benzodiazepine (BZD) site, located at the interface between the α and γ subunits of the receptor complex.[6][7] This binding event induces a conformational change that increases the receptor's affinity for GABA, thereby potentiating the inhibitory signal.[4] The result is an amplification of the natural GABAergic tone, leading to the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties associated with this drug class.[3][8]

The specific subtype composition of the GABA-A receptor (e.g., α1β2γ2, α2β3γ2) influences the precise pharmacological effect, and the 8-bromo substitution on the benzodiazepine core is hypothesized to play a crucial role in determining the binding affinity and potential subtype selectivity.

Experimental Validation Workflow

A multi-step, integrated approach is required to confirm and characterize the interaction of the compound with the GABA-A receptor. This workflow proceeds from initial binding confirmation to functional characterization and finally to in vivo validation of the predicted physiological effects.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding Protocol 1: Radioligand Binding Assay (Target Affinity - Ki) Function Protocol 2: Electrophysiology Assay (Functional Modulation - EC50) Binding->Function Confirms functional consequence of binding Anxiety Protocol 3a: Elevated Plus Maze (Anxiolytic Effect) Function->Anxiety Predicts behavioral outcome Sedation Protocol 3b: Rotarod Test (Sedative/Motor Effect) Function->Sedation start Test Compound start->Binding

Caption: Experimental workflow for validating the GABA-A receptor as a target.

Protocol 1: In Vitro Radioligand Displacement Assay
  • Objective: To quantitatively determine the binding affinity (Ki) of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one for the BZD site on the GABA-A receptor.

  • Methodology:

    • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA and other interfering substances. Resuspend the final pellet (containing synaptic membranes) in assay buffer.

    • Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity BZD-site radioligand (e.g., [³H]-Flunitrazepam), and varying concentrations of the test compound.

    • Incubation: Incubate the plate at 0-4°C for 60-90 minutes to allow the binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Electrophysiology Assay
  • Objective: To confirm that binding to the BZD site results in functional modulation (potentiation) of GABA-evoked currents.

  • Methodology:

    • Expression System: Use Xenopus oocytes or a mammalian cell line (e.g., HEK293) transiently transfected with cDNAs encoding the subunits of a specific GABA-A receptor isoform (e.g., human α1, β2, and γ2).

    • Recording: Using a two-electrode voltage clamp (for oocytes) or whole-cell patch-clamp (for HEK293 cells), clamp the cell membrane at a holding potential of -60 mV.

    • GABA Application: Apply a sub-maximal concentration of GABA (the EC₂₀, concentration that elicits 20% of the maximal response) to evoke an inward chloride current (I_GABA).

    • Compound Application: Co-apply the same EC₂₀ concentration of GABA along with varying concentrations of the test compound.

    • Data Analysis: Measure the potentiation of the GABA-evoked current at each concentration of the test compound. Plot the percentage potentiation against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal potentiation) and the maximum potentiation effect.

Protocol 3: In Vivo Behavioral Assays
  • Objective: To determine if the compound exhibits CNS effects consistent with GABA-A receptor modulation in a living organism.

  • Methodology:

    • Elevated Plus Maze (EPM):

      • Administer the test compound or vehicle to mice via an appropriate route (e.g., intraperitoneal injection).

      • After a set pre-treatment time, place the mouse at the center of a plus-shaped maze raised off the floor, which has two open arms and two enclosed arms.

      • Record the animal's behavior for 5 minutes, measuring the time spent in and the number of entries into the open and closed arms.

      • An increase in the time spent in the open arms is indicative of an anxiolytic effect.[9]

    • Rotarod Test:

      • Train mice to walk on a rotating rod at a constant or accelerating speed.

      • Administer the test compound or vehicle.

      • At various time points post-administration, place the mice back on the rotarod and measure their latency to fall.

      • A decrease in the latency to fall indicates motor impairment, a common side effect of sedative-hypnotic benzodiazepines.[9]

Assay Key Parameter Expected Result for Positive Modulator
Radioligand BindingKi (nM)Low nanomolar to micromolar range
ElectrophysiologyEC₅₀ (nM)Potentiation of GABA currents in a dose-dependent manner
Elevated Plus Maze% Time in Open ArmsSignificant increase compared to vehicle control
Rotarod TestLatency to Fall (s)Dose-dependent decrease compared to vehicle control
Table 1: Summary of expected quantitative outcomes for a GABA-A positive allosteric modulator.

Part 2: Secondary and Exploratory Targets

While the GABA-A receptor is the primary hypothesis, the "privileged" benzodiazepine scaffold may interact with other targets, potentially leading to a unique pharmacological profile or off-target effects.[10][11]

Potential Target 1: α1-Adrenergic Receptors
  • Hypothesis: The structural features of the compound may confer affinity for G-protein coupled receptors, such as adrenergic receptors. Antagonism at α1-adrenergic receptors can lead to vasodilation and is a mechanism used by some antihypertensive drugs.[12][13] Cross-reactivity screening is a crucial step in preclinical profiling to identify such interactions.

  • Validation Protocol: α1-Adrenergic Receptor Binding Assay

    • System: Use membranes from a cell line recombinantly expressing the human α1-adrenergic receptor.

    • Radioligand: Utilize [³H]-Prazosin, a potent and selective α1 antagonist.[14]

    • Methodology: Follow the same principles as the GABA-A binding assay (Protocol 1), incubating the membranes, radioligand, and test compound, followed by filtration and scintillation counting.

    • Interpretation: A low Ki value would indicate significant affinity and warrant further functional investigation (e.g., measuring downstream calcium mobilization).

Potential Target 2: Big MAP Kinase 1 (BMK1/ERK5)
  • Hypothesis: A related, though structurally distinct, benzo[e]pyrimido-[5,4-b][3][4]diazepin-6(11H)-one was identified as a potent and selective inhibitor of BMK1 (also known as ERK5), a kinase implicated in cancer cell growth and survival.[15] Given the increasing recognition of benzodiazepine derivatives possessing anticancer properties, this represents a compelling, albeit exploratory, target class.[11][16]

  • Validation Protocol: In Vitro Kinase Inhibition Assay

    • System: A cell-free biochemical assay using purified, recombinant human BMK1 enzyme.

    • Substrate: A known BMK1 substrate, such as myelin basic protein (MBP), and radiolabeled ATP ([γ-³²P]-ATP).

    • Methodology: Incubate the BMK1 enzyme with the test compound at various concentrations before adding the substrate and [γ-³²P]-ATP to initiate the kinase reaction.

    • Detection: Stop the reaction and separate the phosphorylated substrate from the free ATP, typically using phosphocellulose paper or SDS-PAGE.

    • Analysis: Quantify the amount of incorporated ³²P to determine the rate of kinase activity. Calculate the IC₅₀ for the test compound's inhibition of BMK1.

G cluster_gaba Primary Target: GABA-A Receptor cluster_secondary Exploratory Targets GABA_A GABA-A Receptor Cl⁻ Channel Neuron Neuron GABA_A:f1->Neuron Cl⁻ Influx (Hyperpolarization) Compound1 8-Bromo-BZD Compound1->GABA_A:f0  PAM GABA GABA GABA->GABA_A:f0 Adrenergic α1-Adrenergic Receptor BMK1 BMK1 (ERK5) Kinase Compound2 8-Bromo-BZD Compound2->Adrenergic Antagonist? Compound2->BMK1 Inhibitor?

Caption: Postulated signaling interactions of the test compound.

Part 3: A Comprehensive Strategy for Unbiased Target Deconvolution

To move beyond hypothesis-driven approaches and discover potentially novel targets, an unbiased chemical proteomics strategy is the state-of-the-art.

Affinity-Based Chemical Proteomics Workflow

This method aims to "fish out" the direct binding partners of a small molecule from a complex proteome, such as a brain lysate.

G A 1. Synthesize Affinity Probe (Compound + Linker + Biotin) B 2. Incubate Probe with Brain Lysate A->B C 3. Capture Complexes on Streptavidin Beads B->C D 4. Wash to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Identify Proteins by LC-MS/MS E->F G 7. Bioinformatic Analysis & Target Validation F->G

Caption: Workflow for affinity-based chemical proteomics target discovery.

  • Protocol Outline:

    • Probe Synthesis: Synthesize a derivative of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one that incorporates a linker arm terminating in a biotin tag. The attachment point of the linker must be carefully chosen to minimize disruption of the original compound's binding pharmacophore.

    • Lysate Incubation: Incubate the biotinylated probe with a native protein extract (e.g., mouse brain homogenate) to allow for the formation of protein-probe complexes.

    • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate. The high-affinity interaction between biotin and streptavidin will immobilize the probe and any proteins bound to it.

    • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe. A competition experiment, using an excess of the original, untagged compound, is crucial here to distinguish specific binders from non-specific ones.

    • Elution and Digestion: Elute the specifically bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.

    • Mass Spectrometry: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify the proteins from the peptide fragmentation data using a proteomics software suite. Candidate targets are those proteins that are significantly enriched in the probe sample compared to control samples. These candidates must then be validated using the orthogonal methods described in Parts 1 and 2.

Conclusion

The molecular structure of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one strongly suggests that its primary biological target is the GABA-A receptor , where it is likely to function as a positive allosteric modulator. The experimental framework provided in this guide, starting with binding and functional assays and progressing to in vivo models, offers a robust pathway to confirm this hypothesis and precisely characterize its activity.

Furthermore, the inherent versatility of the benzodiazepine scaffold necessitates a broader investigation into potential secondary targets. Exploratory screening against targets like α1-adrenergic receptors and BMK1/ERK5 kinase could reveal a more complex pharmacological profile, potentially uncovering novel therapeutic uses or predicting off-target liabilities. For a truly comprehensive understanding, unbiased approaches such as chemical proteomics are invaluable for identifying unexpected molecular interactions. By systematically applying this multi-tiered validation strategy, researchers can build a complete, evidence-based profile of this compound, paving the way for its potential development as a therapeutic agent.

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electrophilic aromatic substitution on benzodiazepine core

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on the Benzodiazepine Core

Introduction

The 1,4-benzodiazepine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of drugs targeting the central nervous system (CNS), including anxiolytics, sedatives, and anticonvulsants.[1][2] The pharmacological profile of these molecules is highly dependent on the substitution pattern of the bicyclic system. Specifically, functionalization of the fused benzene ring (often called the "A" ring) via electrophilic aromatic substitution (EAS) is a critical strategy for modulating biological activity. It is well-established that an electron-withdrawing group at the C-7 position is often crucial for high potency.[1][3]

This technical guide provides a comprehensive analysis of the principles and protocols governing electrophilic aromatic substitution on the 1,4-benzodiazepine-2-one core. Moving beyond a simple recitation of facts, we will delve into the electronic rationale that dictates the regioselectivity of these reactions, present field-proven protocols for successful substitutions, and explain the mechanistic limitations that render other common EAS reactions challenging on this specific heterocyclic system.

Part 1: The Electronic Landscape and Directing Effects of the Benzodiazepine Core

To understand the reactivity of the fused benzene ring, one must analyze the interplay of electronic effects exerted by the diazepine ring. The system contains both electron-donating and electron-withdrawing functionalities that collectively influence the nucleophilicity and regioselectivity of the aromatic core.

The key players are:

  • The N-1 Amide Nitrogen: This nitrogen's lone pair is adjacent to the aromatic ring. Through a resonance effect (+M), it can donate electron density into the ring, thereby activating it towards electrophilic attack. This donation primarily increases electron density at the positions ortho (C-9) and para (C-7) to the nitrogen.

  • The C-2 Carbonyl Group: The carbonyl group is electron-withdrawing via both induction (-I) and resonance (-M).

  • The C-5 Imine (or N-4 Amide): The imine functionality (C=N) at the C-5 position is also electron-withdrawing (-I effect).

The dominant activating influence on the aromatic ring comes from the N-1 nitrogen. Its ability to donate its lone pair into the pi-system creates a higher electron density at the C-7 and C-9 positions, making them the most probable sites for electrophilic attack. The C-7 position is generally favored over the C-9 position, a preference often attributed to reduced steric hindrance.

Caption: Resonance donation from N-1 activates the C-7 and C-9 positions.

Part 2: A Practical Guide to Electrophilic Aromatic Substitution Reactions

Not all standard EAS reactions are equally applicable to the benzodiazepine core. The basicity of the diazepine nitrogens and the overall electronic nature of the ring system create a distinct hierarchy of feasibility.

Halogenation: A Reliable and Regioselective Protocol

Direct halogenation stands out as the most dependable EAS reaction on the 1,4-benzodiazepin-2-one nucleus. The reaction proceeds with high regioselectivity, targeting the electron-rich C-7 position. The use of N-halosuccinimides (NXS) provides a mild and effective method for this transformation.

A study by Abdelkafi and Cintrat (2015) demonstrated that direct halogenation of 1,4-benzodiazepinones with NXS reagents, in the absence of a palladium catalyst, affords halogenation on the central aromatic ring.[4] Specifically, bromination with N-bromosuccinimide (NBS) leads to the 7-bromo derivative.[4]

Data Summary: Halogenation of 1,4-Benzodiazepin-2-ones

Substrate (R1, R2)Halogenating AgentSolventConditionsMajor ProductReference
H, HNBS (5 equiv.)DMF100 °C, 60 min7-Bromo derivative[4]
CH₃, PhenylNBS (3 equiv.)CH₃CN100 °C, 20 min7-Bromo derivative[4]

Experimental Protocol: Synthesis of 7-Bromo-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one

This protocol is adapted from the direct halogenation findings reported in the literature.[4]

  • Preparation: To a solution of 1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (1.0 mmol) in dimethylformamide (DMF, 10 mL), add N-bromosuccinimide (NBS) (5.0 mmol, 5 equiv.).

  • Reaction: Heat the mixture to 100 °C and stir for 60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and wash with a 2 M aqueous solution of NaOH (2 x 25 mL) to remove unreacted succinimide.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., cyclohexane/ethyl acetate eluent) to afford the desired 7-bromo product.

G Halogenation Experimental Workflow sub Substrate + NBS in DMF react Heat to 100°C (60 min) sub->react 1 workup Dilute with EtOAc Wash with NaOH(aq) react->workup 2 purify Column Chromatography workup->purify 3 product 7-Bromo Product purify->product 4

Caption: Step-wise workflow for the bromination of the benzodiazepine core.

Mechanism of Halogenation

The reaction follows the classical mechanism for electrophilic aromatic substitution. The NBS serves as the source of the electrophilic bromine species. The π-system of the benzodiazepine's aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The attack occurs preferentially at C-7 due to the activating effect of the N-1 nitrogen. Subsequent deprotonation by a weak base restores aromaticity, yielding the 7-bromo product.

Caption: Electrophilic attack at C-7 followed by deprotonation.

Nitration: The Challenge of Direct Substitution and the Proven Indirect Route

Direct nitration of the benzodiazepine core using standard mixed acid (conc. HNO₃/H₂SO₄) conditions is notably absent from reliable synthetic literature. This is not an oversight but a consequence of the core's chemical nature. The strongly acidic conditions required to generate the nitronium ion (NO₂⁺) electrophile will protonate the basic nitrogen atoms (primarily N-4) of the diazepine ring.[5][6] This protonation places a positive charge on the heterocyclic ring, which exerts a powerful electron-withdrawing inductive effect, severely deactivating the entire aromatic system towards further electrophilic attack.

Therefore, the most trusted and industrially relevant method for producing 7-nitro-1,4-benzodiazepines, such as the drug Nitrazepam, is to perform the nitration before the cyclization to form the diazepine ring.

Validated Protocol: Synthesis of 7-Nitro-1,4-benzodiazepin-2-one (Nitrazepam)

The established synthesis starts with a pre-nitrated precursor, 2-amino-5-nitrobenzophenone, which is then elaborated to form the final benzodiazepine ring system. A common route involves the acylation of the amine followed by cyclization.[7]

Sources

An In-Depth Technical Guide to the Synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one: Core Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzodiazepine Scaffold

The 1,4-benzodiazepine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities with a wide array of biological targets.[1] Compounds bearing this seven-membered heterocyclic ring system have demonstrated a broad spectrum of pharmacological activities, most notably on the central nervous system, leading to the development of anxiolytic, anticonvulsant, sedative, and hypnotic agents.[2][3] The specific analogue, 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, represents a synthetically valuable intermediate for probing structure-activity relationships, particularly how halogen substitution at the C8 position influences receptor affinity and metabolic stability.

This technical guide provides a comprehensive analysis of the primary synthetic routes to 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, with a focus on the critical starting materials and the chemical logic underpinning the chosen methodologies.

Retrosynthetic Analysis: Identifying the Core Building Blocks

A retrosynthetic approach to 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one reveals two primary and strategically sound disconnections. The most common and direct pathway involves the formation of the two amide bonds that constitute the diazepinone ring. This leads to two key starting materials: a substituted anthranilic acid derivative and a glycine equivalent.

Retrosynthesis target 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one intermediate N-(2-amino-4-bromobenzoyl)glycine derivative target->intermediate Amide Cyclization start1 2-Amino-4-bromobenzoic acid intermediate->start1 Amide Bond Formation start2 Glycine derivative (e.g., Glycine ethyl ester HCl) intermediate->start2 Amide Bond Formation

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 2-amino-4-bromobenzoic acid as the cornerstone starting material, providing the brominated benzene ring and one of the nitrogen atoms of the diazepine ring. The second essential component is a glycine derivative , which supplies the remaining two carbons and the second nitrogen atom of the heterocyclic core.

Primary Synthetic Pathway: From Anthranilic Acid

The most established and reliable route to 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one proceeds through a two-step sequence starting from 2-amino-4-bromobenzoic acid and glycine ethyl ester hydrochloride.

Step 1: Acylation of Glycine Ethyl Ester

The initial step involves the formation of an amide bond between 2-amino-4-bromobenzoic acid and glycine ethyl ester. To facilitate this coupling, the carboxylic acid is typically activated. A common method is the conversion of the carboxylic acid to its more reactive acid chloride derivative, 2-amino-4-bromobenzoyl chloride.

Reaction Scheme:

Acylation cluster_0 Step 1: Acylation 2-amino-4-bromobenzoyl chloride plus1 + glycine ethyl ester arrow1 Base (e.g., Pyridine) DCM, 0 °C to RT product N-(2-amino-4-bromobenzoyl)glycine ethyl ester

Caption: Acylation of glycine ethyl ester.

Experimental Protocol: Synthesis of N-(2-amino-4-bromobenzoyl)glycine ethyl ester

  • Preparation of 2-amino-4-bromobenzoyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-bromobenzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours, or until the starting material is consumed (monitored by TLC). Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-amino-4-bromobenzoyl chloride, which is often used in the next step without further purification.

  • Acylation: Dissolve glycine ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath. Add a non-nucleophilic base such as pyridine or triethylamine (2.2 eq) dropwise. To this mixture, add a solution of the crude 2-amino-4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-(2-amino-4-bromobenzoyl)glycine ethyl ester.

Step 2: Intramolecular Cyclization

The second step is an intramolecular cyclization of the N-(2-amino-4-bromobenzoyl)glycine ethyl ester intermediate to form the seven-membered diazepinone ring. This is typically achieved by heating the intermediate in a suitable solvent, often with a basic catalyst.

Reaction Scheme:

Cyclization cluster_1 Step 2: Cyclization start N-(2-amino-4-bromobenzoyl)glycine ethyl ester arrow Heat (e.g., Pyridine, Reflux) product 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Caption: Intramolecular cyclization to form the diazepinone.

Experimental Protocol: Synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

  • Reaction Setup: In a round-bottom flask, dissolve the purified N-(2-amino-4-bromobenzoyl)glycine ethyl ester (1.0 eq) in a high-boiling point solvent such as pyridine or xylene.

  • Cyclization: Heat the reaction mixture to reflux for 6-12 hours. The progress of the cyclization can be monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one as a solid.

Alternative Synthetic Strategies

While the pathway from 2-amino-4-bromobenzoic acid is the most direct, other strategies can be employed, often starting from related precursors.

Synthesis from 2-Nitro-4-bromobenzoic Acid

An alternative approach begins with 2-nitro-4-bromobenzoic acid. This strategy involves first coupling the nitro-substituted benzoic acid with glycine ethyl ester, followed by reduction of the nitro group to an amine, which then undergoes spontaneous or catalyzed cyclization.

Workflow Diagram:

Nitro_Route start 2-Nitro-4-bromobenzoic acid intermediate1 N-(2-nitro-4-bromobenzoyl)glycine ethyl ester start->intermediate1 Amide Coupling intermediate2 N-(2-amino-4-bromobenzoyl)glycine ethyl ester intermediate1->intermediate2 Nitro Reduction (e.g., SnCl2/HCl or H2/Pd-C) product 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one intermediate2->product Cyclization

Caption: Synthesis from a nitro-substituted precursor.

The key advantage of this method is that the less nucleophilic nitro-substituted aniline precursor can sometimes offer cleaner amide coupling reactions. However, it introduces an additional reduction step.

Summary of Starting Materials and Reagents

StepStarting MaterialKey ReagentsSolventPurpose
Primary Route
1a: Acid Chloride Formation2-Amino-4-bromobenzoic acidThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Toluene or DCMActivation of carboxylic acid
1b: AcylationGlycine ethyl ester HCl, 2-Amino-4-bromobenzoyl chloridePyridine or TriethylamineDichloromethane (DCM)Amide bond formation
2: CyclizationN-(2-amino-4-bromobenzoyl)glycine ethyl esterPyridine or Xylene (as solvent and catalyst)Pyridine or XyleneIntramolecular amide bond formation
Alternative Route
1: Amide Coupling2-Nitro-4-bromobenzoic acid, Glycine ethyl ester HClCoupling agents (e.g., DCC, EDC)DMF or DCMAmide bond formation
2: Nitro ReductionN-(2-nitro-4-bromobenzoyl)glycine ethyl esterSnCl₂/HCl, H₂/Pd-C, or Fe/AcOHEthanol or Ethyl acetateReduction of nitro to amino group
3: CyclizationN-(2-amino-4-bromobenzoyl)glycine ethyl esterHeat, often with a basePyridine or XyleneIntramolecular amide bond formation

Conclusion

The synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one is a well-established process rooted in fundamental organic chemistry principles. The most direct and efficient pathway commences with 2-amino-4-bromobenzoic acid and glycine ethyl ester hydrochloride . This route involves a two-step sequence of acylation followed by intramolecular cyclization. An alternative strategy employing 2-nitro-4-bromobenzoic acid offers a different approach that requires an additional reduction step but may provide advantages in the initial coupling reaction. The choice of starting material and synthetic route will depend on factors such as the availability of precursors, desired scale, and optimization of reaction conditions to maximize yield and purity. A thorough understanding of these core synthetic pathways is essential for researchers and professionals engaged in the development of novel benzodiazepine-based therapeutics.

References

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

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  • One-pot synthesis of benzo[b][2][4]diazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation. Royal Society of Chemistry. [Link]

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  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. National Institutes of Health. [Link]

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Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one in high-throughput screening (HTS) campaigns. As a member of the benzodiazepine class, this compound features a "privileged structure" known to interact with a variety of biological targets.[1][2] These application notes offer detailed protocols for assay development, execution of a high-throughput screen, and subsequent data analysis, empowering researchers to effectively explore the therapeutic potential of this molecule.

Introduction: The Rationale for Screening 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to bind to diverse biological targets.[1] This versatility has led to the development of numerous drugs with a wide range of therapeutic applications, including anxiolytics, anticonvulsants, and hypnotics.[3] The compound 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one is a specific analog within this class. The introduction of a bromine atom at the C8 position can significantly modulate the compound's electronic properties, potentially enhancing its affinity and selectivity for specific receptors.[1]

High-throughput screening (HTS) offers a powerful methodology to rapidly assess the biological activity of large numbers of compounds, making it an ideal approach to unlock the therapeutic potential of novel molecules like 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one.[4][5][6] The primary objective of an HTS campaign with this compound is to identify "hits"—compounds that exhibit a desired biological effect—which can then be advanced into the drug discovery pipeline for further optimization.[5][7]

Assay Development: The Foundation of a Successful Screen

The development of a robust and reliable assay is paramount to the success of any HTS campaign.[8][9] This process involves creating a sensitive and reproducible experimental system to measure the biological activity of interest.

Target Selection and Assay Principle

Given that 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one is a benzodiazepine derivative, a logical starting point for target selection would be the central nervous system, particularly GABA-A receptors.[2] However, the "privileged structure" nature of the benzodiazepine scaffold suggests potential activity against other targets as well.[1] Both biochemical and cell-based assays can be employed.

  • Biochemical Assays: These assays measure the direct interaction between the compound and a purified biological target, such as an enzyme or receptor.[9] An example would be a radioligand binding assay to assess the compound's affinity for a specific receptor subtype.

  • Cell-Based Assays: These assays evaluate the effect of the compound on living cells, providing a more physiologically relevant context.[9] For instance, a functional assay could measure changes in intracellular calcium levels or membrane potential in response to the compound.

Assay Miniaturization and Optimization

To accommodate the large scale of HTS, assays are typically miniaturized into 384- or 1536-well microplate formats.[5][10] This step requires careful optimization of various parameters to ensure the assay remains robust and sensitive in a smaller volume.

Table 1: Key Parameters for Assay Optimization

ParameterDescriptionGoal
Reagent Concentration Optimal concentrations of all assay components (e.g., enzyme, substrate, cells).Maximize signal-to-background ratio while minimizing cost.
Incubation Time Duration of exposure of the target to the compound.Achieve a stable and detectable signal.
Temperature The temperature at which the assay is performed.Ensure optimal activity of the biological target and stability of reagents.
Solvent Tolerance The ability of the assay to tolerate the solvent (typically DMSO) in which the compound is dissolved.Minimize solvent-induced artifacts.

High-Throughput Screening Workflow

A typical HTS campaign follows a standardized workflow designed for efficiency and automation.[5][6]

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol: Primary High-Throughput Screen
  • Compound Plating: Prepare a stock solution of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one in 100% DMSO. Using an automated liquid handler, dispense a small volume of the compound stock solution and control compounds into the appropriate wells of a 384-well microplate.

  • Assay Plate Preparation: Prepare the assay plates containing the biological target (e.g., cells, purified protein) in the appropriate buffer or medium.

  • Compound Addition: Transfer the compound from the compound plate to the assay plate using an automated liquid handler. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent effects.

  • Incubation: Incubate the assay plates for a predetermined time at a specific temperature to allow for the compound to interact with the target.

  • Signal Detection: After incubation, add any necessary detection reagents and measure the assay signal using a plate reader capable of detecting the appropriate output (e.g., fluorescence, luminescence, absorbance).

Data Analysis and Hit Selection

The vast amount of data generated from an HTS campaign requires robust statistical analysis to ensure the identification of true "hits" while minimizing false positives and false negatives.[4][11][12]

Quality Control

A critical step in HTS data analysis is assessing the quality of the screen. The Z'-factor is a widely used statistical parameter to evaluate the performance of an HTS assay.[4][10]

Z'-factor = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

An assay with a Z'-factor greater than 0.5 is considered to be an excellent assay for HTS.[10]

Caption: Interpretation of the Z'-factor for HTS assay quality control.

Hit Selection

A "hit" is a compound that produces a statistically significant effect in the assay.[4] A common method for hit selection is the Z-score method.

Z-score = (x - μ) / σ

Where:

  • x = the activity of the individual compound

  • μ = the mean activity of all compounds

  • σ = the standard deviation of the activity of all compounds

A Z-score threshold is set (e.g., Z-score > 3 or < -3) to identify compounds with activity that is significantly different from the average.

Hit Confirmation and Dose-Response Analysis

Initial hits from the primary screen should be re-tested to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 or EC50). This involves testing the compound at multiple concentrations to generate a dose-response curve.

Conclusion

8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one represents a promising starting point for drug discovery efforts due to its benzodiazepine core structure. The application of high-throughput screening provides a powerful and efficient means to explore its biological activities and identify novel therapeutic leads. The protocols and guidelines presented in this document offer a robust framework for researchers to design and execute successful HTS campaigns with this and other novel compounds.

References

  • Data analysis approaches in high throughput screening. (2014, April 8).
  • High-throughput screening - Wikipedia. (n.d.).
  • High-throughput screening (HTS) | BMG LABTECH. (2019, April 10).
  • Understanding Assay Development: The Backbone of Drug Discovery - Oreate AI Blog. (2025, December 30).
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC). (n.d.).
  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery - Dispendix. (2024, April 9).
  • Comprehensive Analysis of High-Throughput Screening Data - SPIE Digital Library. (n.d.).
  • The Steps of Assay Development and Screening in Early Drug Discovery - Cole-Parmer. (2024, August 5).
  • HTS Data Analysis - chem IT Services. (n.d.).
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. (2010).
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3).
  • Analysis of HTS data - Cambridge MedChem Consulting. (2017, November 13).
  • High Throughput Screening: Methods and Protocols - ResearchGate. (2025, August 10).
  • High-Throughput Screening Methods in Drug Discovery - Pharma Models. (2014, July 23).
  • Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. (2025, November 11).
  • [Determination of benzodiazepine derivatives mixture by high performance liquid chromatography] - PubMed. (n.d.).
  • 8-Bromo-3,4-dihydro-1H-benzo[e][8][11]diazepin-5(2H)-one - Benchchem. (n.d.). Retrieved from

  • List of investigational anxiety disorder drugs - Wikipedia. (n.d.).
  • Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][8][11]diazepine-3-carboxylate synthesis - chemicalbook. (n.d.). Retrieved from

  • Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. (2015, January 7).
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.).

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application of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Neuroscience Research: 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Prepared by: Gemini, Senior Application Scientist

Introduction: A Structural Perspective on a Putative GABAergic Modulator

8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one is a synthetic heterocyclic compound belonging to the 1,4-benzodiazepine class.[1] The benzodiazepine scaffold is a cornerstone of neuropharmacology, renowned for its wide range of therapeutic applications, including the treatment of anxiety, insomnia, seizures, and muscle spasms.[2][3] The biological activity of benzodiazepines stems from their ability to act as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the mammalian central nervous system.[2][4]

This document serves as a detailed guide for researchers investigating 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one. While direct literature on this specific analogue is sparse, its structural features allow for robust, hypothesis-driven experimental design. Structure-activity relationship (SAR) studies on related benzodiazepines indicate that halogen substitutions on the benzene ring significantly influence receptor affinity and pharmacological profile.[5][6] Specifically, substitutions at the 8-position have been shown to produce compounds with potent binding activity at the benzodiazepine receptor.[7][8] For instance, Bromazolam, the 8-bromo analogue of alprazolam, is a high-potency agonist at the GABA-A receptor's benzodiazepine site.[9]

Therefore, it is hypothesized that 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one functions as a positive allosteric modulator of the GABA-A receptor. This guide provides the theoretical framework and detailed experimental protocols to rigorously test this hypothesis and explore the compound's potential applications as a research tool in neuroscience.

Predicted Mechanism of Action: Enhancing Inhibitory Neurotransmission

The primary molecular target of benzodiazepines is the GABA-A receptor, a pentameric ligand-gated ion channel that mediates fast synaptic inhibition.[4] When the neurotransmitter GABA binds to its sites on the receptor, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepines do not activate the receptor directly. Instead, they bind to a distinct allosteric site, known as the benzodiazepine (BZD) site, located at the interface between the α and γ subunits of the receptor complex.[9] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[4] The practical consequence is an increase in the frequency of channel opening in the presence of GABA, leading to enhanced Cl⁻ influx and a more potent inhibitory signal. This allosteric modulation is the foundation of the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.[10]

The 8-bromo substitution on the benzo[e]diazepin-5(2H)-one core is predicted to modulate the compound's interaction with this BZD binding pocket, influencing its affinity (Ki) and functional potency (EC₅₀).

GABA_A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ Influx Reduced Neuronal\nExcitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal\nExcitability GABA GABA GABA->GABA_A_Receptor Binds to GABA Site Compound 8-Bromo-Benzodiazepine (Compound X) Compound->GABA_A_Receptor Binds to BZD Site (Allosteric) Compound->GABA Increases Receptor Affinity for GABA Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation (Ice, 60 min) cluster_separation Separation & Counting cluster_analysis Data Analysis A1 Homogenize Rat Cerebral Cortex A2 Centrifuge & Resuspend to Isolate Membranes A1->A2 A3 Determine Protein Concentration (BCA Assay) A2->A3 B2 Add Brain Membranes and [³H]Flunitrazepam A3->B2 B1 Prepare Assay Tubes: 1. Total Binding 2. Non-Specific Binding (+ Diazepam) 3. Test Compound (Varying Conc.) B1->B2 C1 Rapid Filtration over GF/B Filters B2->C1 C2 Wash Filters to Remove Unbound Ligand C1->C2 C3 Add Scintillation Cocktail C2->C3 C4 Count Radioactivity (Liquid Scintillation Counter) C3->C4 D1 Calculate Specific Binding C4->D1 D2 Generate Displacement Curve D1->D2 D3 Calculate IC₅₀ D2->D3 D4 Calculate Ki (Cheng-Prusoff Equation) D3->D4

Caption: Workflow for the [³H]flunitrazepam competitive binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize whole rat brains (minus cerebellum and pons) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in buffer and determine the protein concentration using a BCA or Bradford assay. Store at -80°C.

  • Binding Assay:

    • In a 96-well plate or microcentrifuge tubes, add 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

    • Add 50 µL of the test compound (8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one) at various concentrations (e.g., 0.1 nM to 10 µM).

    • For non-specific binding (NSB), add a saturating concentration of a known BZD, like Diazepam (10 µM final concentration).

    • For total binding, add buffer instead of a competitor.

    • Add 50 µL of radioligand, [³H]flunitrazepam, at a concentration near its Kd (e.g., 1 nM).

    • Initiate the reaction by adding 100 µL of the prepared brain membranes (50-100 µg protein).

    • Incubate on ice for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Patch-Clamp Electrophysiology)

Objective: To functionally characterize the compound as a positive allosteric modulator by measuring its effect on GABA-evoked currents.

Causality: This assay provides direct functional evidence of modulation. An increase in the amplitude of GABA-gated chloride currents in the presence of the compound, without direct activation, is the definitive signature of a positive allosteric modulator.

Methodology:

  • Cell Preparation:

    • Use primary cultured neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) stably expressing a specific combination of GABA-A receptor subunits (e.g., α1β2γ2).

    • Culture cells on glass coverslips suitable for microscopy and recording.

  • Electrophysiological Recording:

    • Perform whole-cell voltage-clamp recordings. Maintain the holding potential at -60 mV.

    • The internal pipette solution should contain a high chloride concentration to allow for robust inward Cl⁻ currents.

    • The external solution should be a standard artificial cerebrospinal fluid (aCSF).

  • Drug Application:

    • Establish a baseline by applying a low concentration of GABA (e.g., EC₅-EC₁₀) using a rapid perfusion system. This establishes a stable, submaximal current.

    • Co-apply the same concentration of GABA along with varying concentrations of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one (e.g., 1 nM to 10 µM).

    • Include a "washout" step with aCSF between applications.

    • As a control, apply the compound alone to test for direct agonist activity. A true PAM should not elicit a current on its own.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

    • Calculate the percent potentiation for each concentration: ((I_compound+GABA / I_GABA) - 1) * 100.

    • Plot the percent potentiation against the log concentration of the compound and fit the data to determine the EC₅₀ (concentration for 50% of maximal potentiation) and the maximum potentiation effect (E_max).

Protocol 3: In Vivo Behavioral Assay (Mouse Light-Dark Box Test)

Objective: To perform a preliminary assessment of the anxiolytic-like properties of the compound in a standard preclinical model of anxiety.

Causality: This assay is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds, like diazepam, reduce this aversion, leading to increased exploration of the light compartment. An increase in time spent in the light side by animals treated with the test compound suggests an anxiolytic-like effect.

Methodology:

  • Animals and Housing:

    • Use adult male mice (e.g., C57BL/6 strain). House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before testing.

  • Apparatus:

    • The apparatus consists of a box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by a small opening.

  • Drug Administration:

    • Dissolve 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

    • Administer the compound via intraperitoneal (IP) injection 30 minutes before the test.

    • Include at least three groups: Vehicle control, Positive Control (e.g., Diazepam 1-2 mg/kg), and Test Compound (at various doses, e.g., 1, 5, 10 mg/kg).

  • Testing Procedure:

    • Place a mouse into the dark compartment and allow it to explore freely for 10 minutes.

    • Use an automated video-tracking system to record the animal's behavior.

  • Data Analysis:

    • The primary parameters of interest are:

      • Time spent in the light compartment.

      • Number of transitions between the two compartments.

    • Total distance traveled can be used as a measure of general locomotor activity to rule out confounding sedative effects.

    • Analyze the data using ANOVA followed by post-hoc tests to compare the drug-treated groups to the vehicle control.

Data Presentation: Expected Outcomes

The data obtained from these protocols should be summarized for clear interpretation.

Table 1: Predicted In Vitro Pharmacological Profile

Parameter Assay Predicted Outcome for Active Compound
Ki Radioligand Binding 1 - 100 nM
EC₅₀ Electrophysiology 10 - 500 nM
E_max Electrophysiology 150 - 1000% Potentiation of GABA current

| Agonist Activity | Electrophysiology | None (at concentrations up to 10 µM) |

Table 2: Hypothetical In Vivo Behavioral Data (Light-Dark Box)

Treatment Group (IP) Dose (mg/kg) Time in Light (seconds, Mean ± SEM) Transitions (Count, Mean ± SEM)
Vehicle - 65 ± 8 12 ± 2
Diazepam 2 140 ± 15* 25 ± 3*
Compound X 1 80 ± 10 14 ± 2
Compound X 5 125 ± 12* 22 ± 4*
Compound X 10 110 ± 14* 15 ± 3

  • Indicates a statistically significant difference from the Vehicle group (p < 0.05). Note: A decrease in transitions at the highest dose could indicate sedation.

References

  • eGPAT. (2017). Structural activity relationships of benzodiazepines. [Link]

  • Kelley, J. L., et al. (1990). Benzodiazepine receptor binding activity of 8-substituted-9-(3-substituted-benzyl)-6-(dimethylamino)-9H-purines. Journal of Medicinal Chemistry, 33(1), 196-202. [Link]

  • Amit Lunkad. (2020). SAR of Benzodiazepine. YouTube. [Link]

  • Wikipedia. (2024). List of benzodiazepines. [Link]

  • Khan, I., et al. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Current Drug Discovery Technologies, 12(2), 80-97. [Link]

  • Hadjipavlou-Litina, D., & Hansch, C. (1994). Quantitative Structure-Activity Relationships of the Benzodiazepines. A Review and Reevaluation. Chemical Reviews, 94(6), 1483-1505. [Link]

  • Wikipedia. (2024). Bromazolam. [Link]

  • Sharmin, D., et al. (2024). New Imidazodiazepine Analogue... Provides a Simplified Synthetic Scheme, High Oral Plasma and Brain Exposures, and Produces Antiseizure Efficacy... ACS Chemical Neuroscience, 15(3), 556-569. [Link]

  • Griffin, R. J., et al. (2018). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal, 18(3), 214-223. [Link]

  • RxList. (2022). Benzodiazepines: Uses, Side Effects, Types, Interactions, Addiction, Withdrawal. [Link]

  • Benzodiazepine Information Coalition. Mechanism of Action. [Link]

Sources

Application Notes and Protocols for 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one: A Putative PARP Chemical Probe

Application Notes and Protocols for 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one: A Putative PARP Chemical Probe

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,4-benzodiazepine core is a renowned "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. The compound 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one emerges from this lineage, distinguished by a bromine substitution at the 8-position—a modification historically associated with enhanced receptor affinity and metabolic stability[1]. While direct, extensive characterization of this specific molecule as a chemical probe is nascent in the public domain, its structural similarity to known inhibitors of Poly(ADP-ribose) polymerase (PARP) makes it a compelling candidate for investigating this critical enzyme family involved in DNA repair and cancer therapy[3].

This guide provides a comprehensive framework for researchers to utilize 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one as a chemical probe, with a primary focus on validating its hypothesized activity as a PARP inhibitor. The protocols herein are designed to be self-validating, encouraging a rigorous approach to confirming on-target activity and understanding potential off-target effects.

Physicochemical Properties

A summary of the key physicochemical properties of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one is provided below.

PropertyValueSource
Molecular Formula C₉H₉BrN₂O[4][5]
Molecular Weight 241.09 g/mol [4][5]
CAS Number 1379324-91-0[4]
Appearance Solid (Varies)-
Solubility Soluble in DMSO, DMF, and other organic solvents. Aqueous solubility is expected to be low.General chemical knowledge

Hypothesized Mechanism of Action: Targeting the PARP Family

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks[3]. Its inhibition in cancers with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leads to synthetic lethality and has become a cornerstone of modern oncology[3][6]. A recent study detailed the design and synthesis of a library of 55 benzodiazepine derivatives as PARP-1 inhibitors, with several 2-phenyl-3,4-dihydro-5H-benzo[e][1][2]diazepin-5-one analogs showing significant activity[3].

Based on this precedent, it is hypothesized that 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one functions as a PARP inhibitor. The proposed mechanism involves competitive binding to the NAD+ binding pocket of PARP enzymes, thereby preventing the synthesis of poly(ADP-ribose) chains and stalling the DNA repair process.

PARP_Inhibition_Pathwaycluster_0Cellular Environmentcluster_1Probe InterventionDNA_DamageDNA Single-Strand BreakPARP1PARP-1 ActivationDNA_Damage->PARP1 recruitsPAR_SynthesisPoly(ADP-ribose) SynthesisPARP1->PAR_Synthesis catalyzesDNA_RepairDNA RepairPAR_Synthesis->DNA_Repair enablesCell_SurvivalCell SurvivalDNA_Repair->Cell_SurvivalProbe8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-oneInhibitionInhibitionProbe->InhibitionInhibition->PARP1 blocks

Caption: Hypothesized mechanism of action for the chemical probe.

Experimental Protocols

Protocol 1: In Vitro PARP-1 Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of the chemical probe against PARP-1.

Materials:

  • Recombinant Human PARP-1 enzyme

  • Histones (H1)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • 96-well plates (high-binding)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one (dissolved in DMSO)

  • Positive control PARP inhibitor (e.g., Olaparib)

Procedure:

  • Plate Coating: Coat a 96-well plate with 50 µL of 10 µg/mL histones in PBS overnight at 4°C. Wash three times with PBS containing 0.05% Tween-20 (PBST).

  • Compound Preparation: Prepare a serial dilution of the chemical probe and the positive control in assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Mixture: In a separate plate, prepare the reaction mixture containing PARP-1 enzyme and activated DNA in assay buffer.

  • Assay Initiation: Add 25 µL of the compound dilutions to the histone-coated plate, followed by 25 µL of the PARP-1 reaction mixture.

  • PARP Reaction: Add 50 µL of biotinylated NAD+ to each well to initiate the PARP reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate three times with PBST. Add 100 µL of Streptavidin-HRP conjugate (diluted in PBST) and incubate for 30 minutes.

  • Signal Development: Wash the plate three times with PBST. Add 100 µL of TMB substrate and incubate until a blue color develops. Stop the reaction with 50 µL of 1 M H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

PARP_Assay_WorkflowStartStart: In Vitro PARP-1 AssayPlate_CoatingCoat 96-well plate with histonesStart->Plate_CoatingCompound_PrepPrepare serial dilutions of probe and controlPlate_Coating->Compound_PrepReaction_MixPrepare PARP-1 enzyme and DNA mixCompound_Prep->Reaction_MixAssay_StartAdd compounds and enzyme mix to plateReaction_Mix->Assay_StartPARP_ReactionInitiate reaction with biotinylated NAD+Assay_Start->PARP_ReactionDetection_StepAdd Streptavidin-HRPPARP_Reaction->Detection_StepSignal_DevAdd TMB substrate and stop reactionDetection_Step->Signal_DevData_AcqRead absorbance at 450 nmSignal_Dev->Data_AcqData_AnalysisCalculate IC50 valueData_Acq->Data_AnalysisEndEndData_Analysis->End

Caption: Workflow for the in vitro PARP-1 inhibition assay.

Protocol 2: Cellular PARP Inhibition Assay (PAR-ylation Assay)

This protocol assesses the ability of the chemical probe to inhibit PARP activity within a cellular context by measuring the levels of poly(ADP-ribosyl)ated (PAR) proteins.

Materials:

  • Cancer cell line with high PARP-1 expression (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H₂O₂)

  • 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one (dissolved in DMSO)

  • Positive control PARP inhibitor (e.g., Olaparib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against PAR (poly-ADP-ribose)

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the chemical probe or positive control for 1-2 hours. Include a DMSO vehicle control.

  • DNA Damage Induction: Induce DNA damage by treating the cells with H₂O₂ (e.g., 1 mM) for 10 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities for PAR and the loading control. Normalize the PAR signal to the loading control and compare the levels of PAR-ylation in the treated samples to the H₂O₂-treated control.

Potential Off-Target Considerations and Selectivity Profiling

While PARP-1 is a primary hypothesized target, the benzodiazepine scaffold is known to interact with other proteins. A key consideration is the potential for activity at GABA-A receptors[7].

Recommended Selectivity Assays:

  • PARP Isoform Selectivity: Test the chemical probe against a panel of PARP isoforms (e.g., PARP-2, TNKS1/2) to determine its selectivity.

  • GABA-A Receptor Binding Assay: Perform a radioligand binding assay using a GABA-A receptor-rich tissue preparation (e.g., rat brain synaptosomes) and a specific radioligand (e.g., [³H]-Flunitrazepam) to assess for competitive binding.

  • Broad Kinase Profiling: A broader kinase screen (e.g., at a commercial provider) can help identify any unexpected off-target kinase interactions.

Interpreting Results and Best Practices

  • Potency: A potent chemical probe should ideally have an IC₅₀ in the nanomolar to low micromolar range in both biochemical and cellular assays.

  • Selectivity: A high degree of selectivity for the intended target over other related proteins is crucial for a reliable chemical probe. A selectivity of at least 100-fold is generally desirable.

  • Cellular Activity: The probe should demonstrate activity in cellular assays at concentrations comparable to its biochemical potency, indicating good cell permeability.

  • Negative Control: Whenever possible, an inactive structural analog should be used as a negative control to ensure that the observed cellular effects are due to on-target activity.

Conclusion

8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one represents a promising, yet underexplored, chemical entity. The protocols and guidance provided here offer a robust starting point for researchers to investigate its potential as a chemical probe, particularly for the PARP family of enzymes. Rigorous validation of its target engagement, potency, and selectivity will be paramount in establishing its utility for elucidating the biological roles of its targets.

References

  • Cook, J. M., et al. (2024). New Imidazodiazepine Analogue, 5-(8-Bromo-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][1][2]diazepin-3-yl)oxazole, Provides a Simplified Synthetic Scheme, High Oral Plasma and Brain Exposures, and Produces Antiseizure Efficacy in Mice, and Antiepileptogenic Activity in Neural Networks in Brain Slices from a Patient with Mesial Temporal Lobe Epilepsy. Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 935-947. Available at: [Link]

  • Klapaukh, V., et al. (2010). Synthesis and characterization of 1,3-dihydro-benzo[b][1][2]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(23), 6969-6974. Available at: [Link]

  • ACE Biolabs. 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one. Available at: [Link]

  • Bamborough, P., et al. (2023). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. ACS Medicinal Chemistry Letters, 14(9), 1264-1271. Available at: [Link]

  • Gholam-Hoseini, S., et al. (2018). Synthesis and biological evaluation of benzo[b]furo[3,4-e][1][2]diazepin-1-one derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 26(12), 3377-3387. Available at: [Link]

  • Pirovano, G., et al. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 10(1), 13. Available at: [Link]

  • The Jackson Laboratory. (2024). PARP inhibitors: Overview and indications. Available at: [Link]

protocol for Suzuki coupling reactions with 7-bromo-1,4-benzodiazepine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling for the Functionalization of 7-Bromo-1,4-Benzodiazepine Derivatives

Introduction: Expanding the Chemical Space of a Privileged Scaffold

The 1,4-benzodiazepine core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the areas of anxiety, epilepsy, and insomnia.[1] The functionalization of this heterocyclic system is a cornerstone of drug discovery programs, enabling the fine-tuning of pharmacological properties through the strategic introduction of diverse substituents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its high functional group tolerance, mild reaction conditions, and the stability and low toxicity of its organoboron reagents.[2][3]

This application note provides a detailed protocol and technical guide for performing the Suzuki-Miyaura coupling on 7-bromo-1,4-benzodiazepine derivatives. As a heteroaromatic halide, this substrate class presents unique challenges compared to simple aryl halides. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the mechanistic rationale behind experimental choices to empower effective troubleshooting and optimization.

Reaction Overview: Arylation of the Benzodiazepine Core

The core transformation involves the palladium-catalyzed reaction between a 7-bromo-1,4-benzodiazepine derivative and an organoboron reagent (typically a boronic acid or a more stable boronic ester) in the presence of a base. This process efficiently replaces the bromine atom at the C7 position with a new aryl or heteroaryl group, providing direct access to a library of novel analogues.

General Reaction Scheme:

Detailed Experimental Protocol

This section outlines a general, robust procedure for the Suzuki coupling of a 7-bromo-1,4-benzodiazepine derivative with a representative arylboronic acid.

Materials:

  • 7-Bromo-1,4-benzodiazepine derivative (1.0 equiv)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv) or a combination of a Pd(II) precatalyst like Pd₂(dba)₃ (0.025 equiv) with a specific ligand.

  • Base: e.g., Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0–3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

  • Inert Gas: Argon or Nitrogen

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or pressure-rated vial equipped with a magnetic stir bar, add the 7-bromo-1,4-benzodiazepine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.[5][6]

  • Degassing (Final): Sparge the resulting solution with a stream of argon for 10-15 minutes to ensure the reaction mixture is thoroughly deoxygenated.[4][6]

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 90–100 °C. Stir the mixture vigorously for the duration of the reaction (typically 12–24 hours).

  • Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5] The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure 7-aryl-1,4-benzodiazepine product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Benzodiazepine, Boronic Acid, & Base inert Evacuate & Backfill with Inert Gas (3x) reagents->inert add_cat Add Pd Catalyst & Degassed Solvents inert->add_cat degas Degas Mixture with Inert Gas add_cat->degas heat Heat & Stir (90-100 °C, 12-24h) degas->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT & Quench monitor->cool extract Extract with Organic Solvent cool->extract purify Dry, Concentrate, & Purify via Chromatography extract->purify product Isolated 7-Aryl-1,4-Benzodiazepine purify->product

Caption: General workflow for the Suzuki coupling reaction.

The Catalytic Cycle and Key Parameter Selection

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[2][7] Understanding this cycle is critical for rational catalyst selection and troubleshooting.

Suzuki_Cycle cluster_main Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)-R²(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² (Product) Trans->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OR)₂ Boronic->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-1,4-benzodiazepine, forming a Pd(II) intermediate. This is often the rate-limiting step.[7] For electron-rich or sterically hindered halides, this step can be slow, requiring more reactive catalysts.[8]

  • Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[3][9]

  • Reductive Elimination: The two organic fragments (the benzodiazepine and the new aryl group) couple and are expelled from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]

Selecting the Right Components

1. Palladium Catalyst and Ligand: The choice of catalyst and ligand is paramount. While Pd(PPh₃)₄ is a classic, all-in-one catalyst, modern systems often use a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a specific phosphine or N-heterocyclic carbene (NHC) ligand.[2][10]

  • Expertise: For heteroaryl halides like 7-bromo-1,4-benzodiazepine, the nitrogen atoms in the ring can coordinate to the palladium center and inhibit catalysis.[11] To overcome this, bulky and electron-rich ligands are often required.[9][12] Ligands like SPhos, XPhos (buchwald-type biarylphosphines), or bulky trialkylphosphines (e.g., P(tBu)₃) increase the electron density on the palladium, which promotes the oxidative addition step and accelerates the overall reaction.[8][12]

2. Base: The base activates the boronic acid for transmetalation.[3]

  • Inorganic Bases: K₂CO₃, Na₂CO₃, and Cs₂CO₃ are commonly used in aqueous solvent mixtures. K₃PO₄ is a stronger base often employed for less reactive substrates, such as aryl chlorides, or in anhydrous conditions.[2][13]

  • Trustworthiness: The choice of base must be compatible with any sensitive functional groups on the substrates. For instance, if the benzodiazepine derivative contains a base-labile ester, a milder base like potassium fluoride (KF) might be necessary to prevent hydrolysis.[3][14]

3. Solvent: The solvent system must solubilize the organic substrates, the inorganic base, and the palladium complex.

  • Aqueous Mixtures: Biphasic systems like 1,4-dioxane/water, THF/water, or toluene/ethanol/water are very common.[2][15] Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[2]

  • Anhydrous Conditions: For water-sensitive substrates, anhydrous polar aprotic solvents like DMF or n-butanol can be used, often with a base like K₃PO₄.[16] Thorough degassing of all solvents is critical to prevent oxidative deactivation of the Pd(0) catalyst.[4]

4. Boron Reagent:

  • Boronic Acids: These are the most common reagents but can be prone to decomposition via protodeboronation, especially with electron-deficient or heteroaryl systems.[11][17]

  • Boronic Esters: Pinacol esters (Bpin) and MIDA boronates are significantly more stable alternatives that resist premature degradation, often leading to higher and more reproducible yields in challenging couplings.[2][17]

Data Summary: Representative Suzuki Conditions

The following table summarizes conditions used for Suzuki couplings on related N-heterocyclic halides, providing a reference for optimization.

SubstrateBoronic Acid/EsterCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2,6-DichloropyridineHeptyl-Bpin1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂K₃PO₄Dioxane/H₂O10075[13]
5-Bromo-2-methoxypyridinePhenylboronic acid2 mol% Pd(OAc)₂ / 4 mol% SPhosK₃PO₄Toluene/H₂O10095[16]
3-BromoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100>95[4]
Clonazepam (a benzodiazepine)Arylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8560-70[18]

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the reaction was properly degassed. Oxygen can oxidize Pd(0) to inactive palladium black.[2][4] Consider a more robust ligand (e.g., SPhos, XPhos) or a precatalyst designed for easy activation.

    • Poor Substrate Reactivity: The C-Br bond on the benzodiazepine may be deactivated. Increase the temperature, switch to a more electron-rich and bulky ligand to facilitate oxidative addition, or use a stronger base like K₃PO₄.[8][17]

  • Side Reactions:

    • Protodeboronation: The boronic acid is degrading faster than it couples. Use a more stable boronic ester (e.g., pinacol ester), use anhydrous conditions, or add the boronic acid portion-wise.[4][11]

    • Dehalogenation: The starting 7-bromo-1,4-benzodiazepine is converted to the unsubstituted analogue. This can occur if the oxidative addition intermediate reacts with a hydride source (often from the solvent or base).[2] Try a different solvent or lower the reaction temperature.

    • Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[2] Rigorous degassing is the best preventative measure.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • NRO Gaggardi. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Vallejos, G.; et al. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Grewal, P.; Kaur, N. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. [Link]

  • ResearchGate. Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. [Link]

  • Lu, G.-P.; et al. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Palladium-Catalyzed Benzodiazepines Synthesis. [Link]

  • Bentham Science. Palladium-Catalyzed C-N Coupling in the Synthesis of Benzodiazepines. [Link]

  • Kassel, D. B.; et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • ResearchGate. (PDF) Palladium-Catalyzed Benzodiazepines Synthesis. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Morken, J. P.; et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Buchwald, S. L.; et al. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • MDPI. Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. [Link]

  • Wolfe, J. P. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. PMC - NIH. [Link]

  • Dömling, A. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]

  • MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

  • Salman, M. A. A.-H.; Abdul-Rida, N. A. Synthesis of new derivatives of aryl-clonazepam via Suzuki Cross-coupling reaction. European Journal of Chemistry. [Link]

Sources

Application Note and Protocol: In Vitro Metabolic Stability of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate within the body. A compound's metabolic stability is a pivotal determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability is therefore not just a screening step but a strategic imperative in modern drug development. Unstable compounds are often rapidly cleared from circulation, failing to achieve therapeutic concentrations, while others might form reactive metabolites, posing toxicity risks.

This document provides a comprehensive guide to determining the in vitro metabolic stability of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one , a member of the benzodiazepine class of compounds. The protocols detailed herein are designed for execution by researchers in drug metabolism and pharmacokinetics (DMPK) laboratories. We will delve into the use of human liver microsomes as a model system, a widely accepted industry standard that provides a robust and reproducible means of assessing Phase I metabolic pathways.

Scientific Principles: Unraveling Metabolic Transformation

The liver is the principal site of drug metabolism, a process broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. These enzymes are predominantly located in the endoplasmic reticulum of hepatocytes. Liver microsomes, which are vesicles formed from the endoplasmic reticulum upon homogenization of liver tissue, are enriched with these CYP enzymes, making them an excellent in vitro tool for studying Phase I metabolism.

For the benzodiazepine class of compounds, common metabolic pathways include N-dealkylation, hydroxylation, and subsequent conjugation (Phase II).[1][2] For 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, it is hypothesized that the primary metabolic routes will involve hydroxylation of the aromatic ring or the diazepine ring system.

To drive the catalytic cycle of CYP enzymes, a critical cofactor, nicotinamide adenine dinucleotide phosphate (NADPH), is required.[3] In an in vitro setting, NADPH can be depleted quickly. Therefore, an NADPH regenerating system is employed to ensure a sustained supply of this cofactor throughout the incubation period, allowing for a more accurate determination of metabolic rates.[4]

The stability of the test compound is assessed by monitoring its disappearance over time. The rate of disappearance allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are instrumental in predicting in vivo hepatic clearance.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Buffer & Reagents E Pre-incubate Microsomes & Compound A->E B Prepare Test Compound Stock B->E C Prepare Microsome Suspension C->E D Prepare NADPH Regenerating System F Initiate Reaction with NADPH System D->F E->F G Incubate at 37°C with Shaking F->G H Aliquots taken at Time Points (0, 5, 15, 30, 45 min) G->H I Terminate Reaction with Cold Acetonitrile (+ Internal Standard) H->I J Centrifuge to Precipitate Protein I->J K Transfer Supernatant J->K L LC-MS/MS Analysis K->L M Data Processing & Calculation L->M

Sources

Application Notes and Protocols for the Characterization of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzodiazepine Analog

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Historically, this class of compounds has been pivotal in the development of therapeutics for anxiety, insomnia, and seizure disorders, primarily through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[1] The compound of interest, 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, is a structural analog of this prominent class. The introduction of a bromine atom at the 8th position is a strategic modification intended to probe and potentially enhance its structure-activity relationship, receptor affinity, and metabolic stability.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing a suite of assays to elucidate the biological activity of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one. While the precise biological target of this novel compound is yet to be definitively established in published literature, its structural similarity to classical benzodiazepines strongly suggests the GABA-A receptor as a primary candidate for investigation. Therefore, the following protocols are centered around the characterization of its potential modulatory effects on GABA-A receptor activity.

This guide is structured to provide a logical workflow, from initial target engagement and primary screening to secondary functional characterization and off-target liability assessment. Each protocol is designed as a self-validating system, with an emphasis on the scientific rationale behind experimental choices, in accordance with international guidelines on bioanalytical method validation.[2][3][4][5][6]

Section 1: Compound Synthesis and Preparation

The availability of high-purity 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one is a prerequisite for any biological investigation. A plausible synthetic route, adapted from the synthesis of similar 2-phenyl-3,4-dihydro-5H-benzo[e][7][8]diazepin-5-one derivatives, is outlined below.[9]

Protocol 1: Synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

A multi-step synthesis can be envisioned, starting from commercially available precursors. A general synthetic scheme is presented below.

G A 2-Amino-5-bromobenzoic acid B 2-(2-Aminoacetamido)-5-bromobenzoic acid A->B Acylation with N-Boc-glycine followed by deprotection C 8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one B->C Intramolecular cyclization D 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one C->D Dehydrogenation/Oxidation

Caption: General synthetic workflow for 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one.

Materials:

  • 2-Amino-5-bromobenzoic acid

  • N-Boc-glycine

  • Coupling agents (e.g., HATU, DCC)

  • Deprotection agents (e.g., TFA)

  • Cyclization agents (e.g., PPA)

  • Oxidizing agents (e.g., MnO2)

  • Appropriate solvents (e.g., DMF, DCM, Toluene)

  • Silica gel for column chromatography

  • Analytical instrumentation (NMR, LC-MS, HPLC)

Procedure:

  • Acylation: Couple 2-amino-5-bromobenzoic acid with N-Boc-glycine using a suitable coupling agent in an appropriate solvent.

  • Deprotection: Remove the Boc protecting group from the product of the previous step using an acid like trifluoroacetic acid (TFA).

  • Cyclization: Induce intramolecular cyclization of the resulting amino acid to form the seven-membered diazepine ring. This can be achieved by heating with a dehydrating agent such as polyphosphoric acid (PPA).

  • Oxidation: If necessary, perform a final oxidation step to yield the desired 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one.

  • Purification and Characterization: Purify the final compound using column chromatography. Confirm the identity and purity (>95%) of the compound using NMR, LC-MS, and HPLC.

Stock Solution Preparation:

  • Prepare a 10 mM stock solution of the purified compound in 100% dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 2: Primary Assays for Target Engagement

The initial step in characterizing a novel compound is to determine if it physically interacts with its putative target. For 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, the primary target of interest is the GABA-A receptor.

Radioligand Binding Assay

A radioligand binding assay is a direct method to measure the affinity of a compound for a receptor. This protocol describes a competitive binding assay using a known radiolabeled ligand for the benzodiazepine binding site on the GABA-A receptor.

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]-Flunitrazepam) from the benzodiazepine binding site on GABA-A receptors in a membrane preparation.

G A Prepare GABA-A receptor-rich membranes B Incubate membranes with [³H]-Flunitrazepam and test compound A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Determine IC50 and Ki values D->E

Caption: Workflow for the GABA-A receptor radioligand binding assay.

Protocol 2: GABA-A Receptor Radioligand Binding Assay

Materials:

  • Rat whole brain or specific brain regions (e.g., cortex, cerebellum)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)

  • [³H]-Flunitrazepam (radiolabeled ligand)

  • Unlabeled Diazepam or Clonazepam (for determining non-specific binding)

  • 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

    • Wash the final pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • [³H]-Flunitrazepam (final concentration ~1 nM)

      • Test compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle (for total binding) or excess unlabeled ligand (e.g., 10 µM Diazepam, for non-specific binding).

      • Membrane preparation (50-100 µg of protein).

    • Incubate the plate at 4°C for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description
IC50 Concentration of the test compound that displaces 50% of the radioligand.
Ki Inhibitory constant, a measure of the affinity of the test compound for the receptor.
Fluorescence Polarization Assay

Fluorescence polarization (FP) is a versatile, homogeneous assay format for assessing molecular interactions in solution.[10] It is a suitable non-radioactive alternative to radioligand binding assays for primary screening.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (tracer) upon binding to a larger protein (GABA-A receptor). If the test compound binds to the receptor, it will displace the fluorescent tracer, leading to a decrease in the FP signal.[3][8]

Protocol 3: Fluorescence Polarization Competition Assay

Materials:

  • Purified or membrane-bound GABA-A receptor

  • Fluorescently labeled benzodiazepine ligand (e.g., BODIPY-TMR-X Flunitrazepam)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

  • Unlabeled Diazepam (positive control)

  • Black, low-volume 384-well plates

  • Plate reader with FP capabilities

Procedure:

  • Assay Setup:

    • Add assay buffer to each well of a 384-well plate.

    • Add the fluorescent tracer at a fixed concentration (determine the optimal concentration by titration, typically in the low nanomolar range).

    • Add the test compound at various concentrations or vehicle.

    • Add the GABA-A receptor preparation at a fixed concentration (determine the optimal concentration by titration).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader.

Data Analysis:

  • Plot the change in millipolarization (mP) units against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Section 3: Secondary Assays for Functional Characterization

Once binding to the GABA-A receptor is confirmed, the next step is to determine the functional consequence of this interaction. The following assays will help to classify 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one as an agonist, antagonist, or allosteric modulator.

Cell-Based Functional Assay using a Fluorescent Membrane Potential Dye

This high-throughput assay measures changes in neuronal membrane potential in response to GABA-A receptor activation.[5]

Principle: GABA-A receptor activation leads to an influx of chloride ions, causing hyperpolarization of the cell membrane. This change in membrane potential can be detected using a fluorescent dye that changes its fluorescence intensity in response to voltage changes. Positive allosteric modulators will enhance the GABA-induced change in fluorescence.

Protocol 4: FLIPR Membrane Potential Assay

Materials:

  • HEK293 cells stably expressing the desired GABA-A receptor subtype

  • Cell culture medium and supplements

  • FLIPR Membrane Potential Assay Kit

  • GABA

  • 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

  • Diazepam (positive control)

  • Bicuculline (antagonist control)

  • 384-well black-walled, clear-bottom plates

  • Fluorescent Imaging Plate Reader (FLIPR)

Procedure:

  • Cell Plating: Seed the HEK293-GABA-A cells into 384-well plates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the membrane potential dye according to the manufacturer's instructions.

  • Compound Addition and Measurement:

    • Place the plate in the FLIPR instrument.

    • Add the test compound at various concentrations and incubate for a short period.

    • Add a sub-maximal concentration of GABA (e.g., EC20) and immediately measure the change in fluorescence over time.

Data Analysis:

  • Calculate the percentage increase in fluorescence in response to GABA in the presence of the test compound.

  • Plot the percentage potentiation against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation).

Parameter Description
EC50 The concentration of the compound that elicits a half-maximal response.
Emax The maximum potentiation effect of the compound.
Electrophysiology: The Gold Standard for Functional Characterization

Automated patch-clamp electrophysiology provides the most detailed information about the effect of a compound on ion channel function.[11][12]

Principle: This technique directly measures the ion flow through GABA-A receptors in response to GABA and the test compound. It can definitively characterize the compound as a positive or negative allosteric modulator, or a direct agonist.

G A Culture cells expressing GABA-A receptors B Establish a whole-cell patch clamp recording A->B C Apply GABA to elicit a baseline current B->C D Co-apply GABA and the test compound C->D E Measure the change in current amplitude and kinetics D->E F Determine the modulatory effect E->F

Caption: Workflow for an automated patch-clamp electrophysiology experiment.

Protocol 5: Automated Patch-Clamp Electrophysiology

Materials:

  • HEK293 cells expressing the GABA-A receptor subtype of interest

  • Automated patch-clamp system (e.g., QPatch, IonFlux)

  • Extracellular and intracellular recording solutions

  • GABA

  • 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

  • Diazepam (positive control)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the transfected cells.

  • Recording:

    • Load the cells and recording solutions into the automated patch-clamp system.

    • The system will automatically establish whole-cell recordings.

    • Apply a low concentration of GABA (e.g., EC10) to establish a baseline current.

    • Co-apply the same concentration of GABA with increasing concentrations of the test compound.

    • Record the resulting currents.

Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the presence and absence of the test compound.

  • Calculate the percentage potentiation of the GABA current.

  • Plot the percentage potentiation against the logarithm of the test compound concentration to determine the EC50.

Section 4: Assay Validation and Off-Target Profiling

To ensure the reliability of the generated data and to build a comprehensive profile of the compound's activity, it is essential to validate the assays and investigate potential off-target effects.

Assay Validation

All assays should be validated according to established guidelines to ensure they are fit for purpose.[2][3][4][5][6][10][13][14] Key validation parameters are summarized in the table below.

Validation Parameter Description Acceptance Criteria (Example)
Specificity/Selectivity The ability of the assay to measure the analyte of interest in the presence of other components.Signal from the target should be significantly higher than background.
Accuracy The closeness of the measured value to the true value.The mean value should be within 15% of the nominal value.
Precision The degree of scatter in a series of measurements.The coefficient of variation (CV) should not exceed 15%.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte.The correlation coefficient (r²) should be ≥ 0.99.
Robustness The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.Consistent results despite minor changes in assay conditions.
Off-Target Profiling

Given that benzodiazepines can interact with multiple targets, it is crucial to assess the selectivity of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one.

Strategy:

  • In Silico Profiling: Utilize computational models and databases to predict potential off-target interactions based on the compound's chemical structure.[7][15][16]

  • Broad Panel Screening: Screen the compound against a panel of common off-targets, such as other GPCRs, ion channels, kinases, and enzymes. This can be done through commercially available services.

  • Chemoproteomics: Employ advanced techniques like chemical proteomics to identify protein binding partners of the compound in an unbiased manner.[8]

Conclusion

The application notes and protocols outlined in this document provide a robust framework for the comprehensive characterization of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one. By systematically progressing from target engagement to functional characterization and selectivity profiling, researchers can build a detailed understanding of the compound's mechanism of action and therapeutic potential. Adherence to rigorous assay validation principles will ensure the generation of high-quality, reliable data suitable for informing further drug development efforts.

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  • Sharma, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC advances, 13(5), 3185–3210. [Link]

  • CP Lab Safety. 8-bromo-3, 4-dihydro-2H-1, 4-benzoxazepin-5-one, min 97%, 1 gram. [Link]

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Application Notes and Protocols for Fragment-Based Drug Discovery Utilizing 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzodiazepine Scaffold as a Privileged Fragment in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By starting with low molecular weight fragments (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[2][4] The core principle of FBDD lies in identifying weakly binding fragments that can be iteratively optimized into high-affinity ligands through structure-guided design.[5][6]

This application note focuses on the utility of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one , a member of the 1,4-benzodiazepine class, as a starting fragment for FBDD campaigns. The benzodiazepine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[7] The specific substitution pattern of this fragment—a bromine atom for potential vector growth and a lactam for defined hydrogen bonding—makes it an intriguing starting point for targeting diverse protein classes, including enzymes and protein-protein interactions.[8]

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation workflows for utilizing 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one in a typical FBDD cascade.

Characteristics of the Fragment

Before initiating a screening campaign, it is crucial to characterize the starting fragment. The properties of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one align well with the "Rule of Three," a common guideline for fragment library design.[3]

PropertyValue (Predicted/Calculated)"Rule of Three" Guideline
Molecular Weight ~255.1 g/mol < 300 Da
cLogP ~1.8< 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 2≤ 3
Rotatable Bonds 1≤ 3

The fragment's rigid bicyclic core reduces conformational entropy upon binding, while the bromine atom at the C8 position provides a chemically tractable handle for subsequent optimization using techniques like palladium-catalyzed cross-coupling reactions. Its solubility and stability should be experimentally verified under the specific buffer conditions of the planned biophysical assays.

The FBDD Workflow: From Fragment Screening to Hit Validation

The successful application of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one in an FBDD project follows a structured, multi-stage workflow. The primary objective is to identify and validate its direct binding to a protein target of interest and to obtain structural information to guide subsequent optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Target_Prep Target Protein Preparation & QC Primary_Screen Primary Biophysical Screen (e.g., SPR, NMR, TSA) Target_Prep->Primary_Screen High-quality protein Hit_Confirm Hit Confirmation & Orthogonal Validation Primary_Screen->Hit_Confirm Initial Hits XRay X-ray Crystallography Hit_Confirm->XRay Validated Hit NMR_Structure NMR Structural Studies Hit_Confirm->NMR_Structure Validated Hit SBDD Structure-Based Drug Design (SBDD) XRay->SBDD Co-crystal Structure NMR_Structure->SBDD Binding Site Info Fragment_Evo Fragment Evolution (Growing, Linking, Merging) SBDD->Fragment_Evo Lead_Opt Lead Optimization Fragment_Evo->Lead_Opt

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Part 1: Primary Screening Protocols

The initial step involves screening the fragment against the purified target protein to detect binding.[9] Given the anticipated weak affinity of fragments (typically in the high µM to mM range), highly sensitive biophysical techniques are required.[4][10] We recommend a primary screen using one method, followed by validation with an orthogonal technique to minimize false positives.

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technology that measures changes in mass on a sensor surface, allowing for real-time detection of binding events.[11][12] It is highly sensitive and provides kinetic data (k_on, k_off) and affinity (K_D).

Objective: To identify and quantify the binding of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one to the target protein.

Materials:

  • Biacore series instrument (e.g., Biacore 8K)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (≥95% purity)

  • 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one (≥98% purity, confirmed by LC-MS and NMR)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • DMSO (for fragment stock solution)

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., at 20 µg/mL in 10 mM acetate buffer, pH 5.0) to achieve a target immobilization level of 8,000-12,000 Response Units (RU).

    • Deactivate excess reactive groups with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Fragment Screening:

    • Prepare a 100 mM stock solution of the fragment in 100% DMSO.

    • Create a dilution series of the fragment in running buffer (e.g., 1000, 500, 250, 125, 62.5 µM). The final DMSO concentration should be kept constant and low (≤1%) across all samples.

    • Inject the fragment solutions over the target and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Include buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • Subtract the reference cell and blank injection signals from the target cell sensorgram.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (K_D). A K_D in the range of 10 µM to 5 mM is typical for a fragment hit.

Protocol 2: NMR Spectroscopy (Ligand-Observed)

NMR spectroscopy is a powerful tool in FBDD, capable of reliably detecting weak binding events.[10] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly efficient for primary screening.

Objective: To confirm fragment binding by detecting magnetization transfer from the protein to the ligand.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • Target protein

  • 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the fragment at a concentration of ~200 µM in the deuterated buffer.

    • Prepare a second sample containing the fragment (200 µM) and the target protein (10-20 µM).

  • NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the fragment-only sample.

    • Acquire an STD-NMR spectrum of the fragment-protein mixture. This involves selectively saturating a region of the protein's proton spectrum (e.g., at -1 ppm) and a reference spectrum with saturation far from any signals (e.g., at 40 ppm).

    • The difference spectrum (reference - on-resonance) will show signals only for the protons of the fragment that are in close proximity to the saturated protein.

  • Data Analysis:

    • The presence of signals in the STD difference spectrum is a clear indication of binding.

    • The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface, defining the binding epitope.

Part 2: Hit Validation and Structural Elucidation

A confirmed hit from orthogonal screens must be characterized structurally to enable the next phase of drug design. X-ray crystallography is the gold standard for this purpose, providing high-resolution details of the binding mode.[13]

Protocol 3: X-ray Crystallography

Objective: To determine the three-dimensional structure of the target protein in complex with the fragment.

Methodology:

  • Crystallization:

    • Screen for crystallization conditions of the apo-protein using commercially available sparse-matrix screens.

    • Optimize initial crystallization hits to obtain diffraction-quality crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo-crystals to a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment. This is often preferred for fragments that may disrupt the crystal lattice.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. A clear, unambiguous density for the fragment confirms its binding site and orientation.

Part 3: From Hit to Lead: Structure-Guided Optimization

With a co-crystal structure in hand, the low-affinity fragment hit can be evolved into a potent lead compound.[5][14] This process is guided by the structural information of the binding pocket.

Hit_To_Lead cluster_main Hit-to-Lead Strategies cluster_grow Fragment Growing cluster_link Fragment Linking cluster_merge Fragment Merging Start Initial Fragment Hit 8-Bromo-benzodiazepinone K_D = ~500 µM Grow Add functional group Explores adjacent pocket K_D = ~50 µM Start->Grow Vector at C8-Br Link Link two fragments Spans two binding sites K_D = ~500 nM Start->Link Merge Merge common scaffolds Combines binding features K_D = ~5 µM Start->Merge FragmentB Second Fragment Hit FragmentB->Link FragmentC Overlapping Fragment FragmentC->Merge

Caption: Key strategies for evolving a fragment hit into a lead compound.

Strategy 1: Fragment Growing

This is often the most direct strategy.[15] The co-crystal structure will reveal unoccupied pockets adjacent to the bound fragment. The bromine atom on the 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one is an ideal "vector" for growth.

  • Approach: Use synthetic chemistry (e.g., Suzuki or Sonogashira coupling) to add chemical moieties that can form new interactions (e.g., hydrogen bonds, hydrophobic contacts) with the adjacent pocket.

  • Example: Coupling a small aromatic ring or an aliphatic chain with a terminal carboxylate could pick up additional interactions and significantly improve affinity.

Strategy 2: Fragment Linking

If a second, independent fragment is found to bind in a nearby pocket, the two can be chemically linked.[5]

  • Approach: The structural information of both fragments bound to the protein is used to design a linker of appropriate length and geometry. The goal is to connect the two fragments without introducing strain or losing the original binding interactions.[16]

Strategy 3: Fragment Merging

This strategy is employed when two distinct fragments are found to bind in overlapping sites.[5][15]

  • Approach: A new molecule is designed that incorporates the key binding features of both original fragments into a single, novel scaffold. This can lead to a significant jump in potency and ligand efficiency.

Conclusion

8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one represents a promising starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and the presence of a chemically tractable vector for optimization make it a versatile scaffold. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and high-resolution structural biology, researchers can effectively leverage this fragment to discover and develop novel, high-affinity lead compounds against a wide range of therapeutic targets. The protocols and strategies outlined in this document provide a robust framework for initiating such a project.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Retrieved from [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. Retrieved from [Link]

  • ChemAxon. (2019). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Retrieved from [Link]

  • Mortenson, P. N., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC - NIH. Retrieved from [Link]

  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • ChemAxon. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. Retrieved from [Link]

  • Proteopedia. (2013). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • ACE Biolabs. (n.d.). 8-Bromo-3,4-dihydro-1H-benzo[e][11][15]diazepin-5(2H)-one. Retrieved from [Link]

  • CHI. (n.d.). Fragment Based Drug Discovery. Retrieved from [Link]

  • Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. PMC - PubMed Central. Retrieved from [Link]

  • Cambridge Healthtech Institute. (2026). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2017). Fragment-based drug design (FBDD). Retrieved from [Link]

Sources

cell permeability assay for 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Determining the Cell Permeability of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Abstract

The assessment of cell permeability is a critical step in early-stage drug discovery, providing essential insights into a compound's potential for oral absorption and bioavailability. This document provides a detailed guide for evaluating the permeability of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, a novel small molecule. We present a tiered approach, beginning with a high-throughput screen for passive diffusion using the Parallel Artificial Membrane Permeability Assay (PAMPA), followed by a more comprehensive, cell-based Caco-2 permeability assay to investigate active transport mechanisms. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation frameworks, and the scientific rationale behind the experimental design.

Introduction: The Importance of Permeability in Drug Discovery

For a systemically acting oral drug to be effective, it must first be absorbed from the gastrointestinal (GI) tract into the bloodstream. This process is largely governed by the compound's ability to permeate the intestinal epithelial barrier. Poor permeability is a major cause of failure for drug candidates in preclinical and clinical development. Therefore, early assessment of this property is crucial for selecting and optimizing lead compounds.

A compound's permeability is influenced by its physicochemical properties, which can be predicted using guidelines like Lipinski's Rule of Five.[1][2] This rule suggests that orally active drugs generally possess:

  • A molecular weight of less than 500 Daltons.[3][4]

  • A logP (a measure of lipophilicity) value of less than 5.[3][4]

  • No more than 5 hydrogen bond donors.[3][4]

  • No more than 10 hydrogen bond acceptors.[3][4]

8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, with a molecular weight of approximately 241 g/mol and predicted hydrogen bond donor/acceptor counts well within these limits, is a prime candidate for passive transcellular diffusion. This application note outlines a strategic approach to experimentally verify its permeability.

Tier 1: High-Throughput Screening with the PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, cell-free method designed to predict passive drug transport.[5] It utilizes a 96-well plate system where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor compartment from an acceptor compartment.[5][6] This model is excellent for early-stage screening as it isolates passive diffusion, avoiding the complexities of active transport and metabolism.[7]

Principle of the PAMPA Assay

The test compound is added to the donor well. Over an incubation period, the compound diffuses from the donor solution, partitions into the artificial lipid membrane, and diffuses out into the acceptor well. The concentrations in both wells are then measured, typically by LC-MS/MS, to calculate a permeability coefficient (Pe).

Experimental Workflow: PAMPA

PAMPA_Workflow prep 1. Prepare Lipid Membrane (5 µL of 1% Lecithin in Dodecane on Donor Plate Filter) sol 2. Prepare Solutions (Test Compound & Controls in 5% DMSO/PBS) load_donor 3. Load Donor Plate (150 µL of Compound Solution) load_acceptor 4. Load Acceptor Plate (300 µL of 5% DMSO/PBS) sandwich 5. Assemble Sandwich (Place Donor Plate onto Acceptor Plate) load_acceptor->sandwich incubate 6. Incubate (16-18 hours at Room Temp) sandwich->incubate analyze 7. Quantify Concentrations (LC-MS/MS analysis of Donor, Acceptor, and Reference samples) incubate->analyze calculate 8. Calculate Permeability (Pe) and Analyze Data analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol: PAMPA-GIT Model

Materials and Reagents:

  • 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

  • PAMPA plate system (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)

  • Control Compounds: Atenolol (low permeability), Propranolol (high permeability)

  • Lecithin (from soybean)

  • Dodecane

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well collection plates (for analysis)

  • Multichannel pipette

Protocol Steps:

  • Preparation of Solutions:

    • Prepare a 1% (w/v) lecithin in dodecane solution. Sonicate until fully dissolved.[6]

    • Prepare 10 mM stock solutions of the test compound and controls in DMSO.

    • Prepare the final dosing solutions by diluting the stock solutions to 100 µM in PBS containing 5% DMSO. This will be the donor solution.[8]

  • Membrane Coating:

    • Using a multichannel pipette, carefully apply 5 µL of the 1% lecithin/dodecane solution to the filter membrane of each well in the 96-well donor plate. Allow the solvent to saturate the membrane for 5-10 minutes. Avoid touching the membrane with the pipette tips.[6]

  • Plate Loading:

    • Add 300 µL of PBS (with 5% DMSO) to each well of the 96-well acceptor plate.[6]

    • Add 150 µL of the dosing solution (test compound or control) to the corresponding wells of the lipid-coated donor plate.[6]

    • Reserve a portion of the initial dosing solution for later analysis to determine the initial concentration (C₀).

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich."

    • Incubate the plate assembly at room temperature (25°C) for 16-18 hours in a chamber with a wet paper towel to minimize evaporation.[9]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Collect samples from both donor and acceptor wells.

    • Determine the concentration of the compound in the donor (C_D), acceptor (C_A), and initial reference (C₀) samples using a validated LC-MS/MS method.

Data Analysis and Interpretation

The effective permeability coefficient (Pe) in cm/s is calculated using the following equation:

Pe = C x [-ln(1 - [C_A]/[C_eq])] where C = (V_D x V_A) / ((V_D + V_A) x Area x Time)

Where:

  • V_D and V_A are the volumes of the donor and acceptor wells.

  • Area is the effective surface area of the membrane.

  • Time is the incubation time in seconds.

  • [C_A] is the concentration in the acceptor well.

  • [C_eq] is the equilibrium concentration, calculated as ([C_D]V_D + [C_A]V_A)/(V_D + V_A).

Data Interpretation Table:

Permeability ClassPe (x 10⁻⁶ cm/s)Predicted in vivo Absorption
Low< 1< 20%
Medium1 - 1020% - 80%
High> 10> 80%

Tier 2: In-Depth Analysis with the Caco-2 Permeability Assay

If the PAMPA assay indicates medium to high passive permeability, the next step is to use a more biologically relevant model. The Caco-2 assay utilizes a human colon adenocarcinoma cell line that, when cultured on semi-permeable supports, differentiates into a polarized monolayer of enterocytes that mimic the intestinal barrier.[10][11] This model is the industry standard for predicting human drug absorption because it expresses key efflux transporters, such as P-glycoprotein (P-gp), allowing for the assessment of both passive and active transport.[12]

Principle of the Caco-2 Assay

The assay measures the transport of a compound across the Caco-2 monolayer in two directions: from the apical (AP) to the basolateral (BL) side, which mimics absorption into the bloodstream, and from BL to AP, which identifies active efflux.[13] The integrity of the cell monolayer is crucial and is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and the flux of a low-permeability marker like Lucifer Yellow.[13][14]

Mechanisms of Cellular Transport

Transport_Mechanisms cluster_Cell Epithelial Cell Monolayer cell Enterocyte efflux Efflux Transporter (e.g., P-gp) cell->efflux basolateral Basolateral Side (Blood) cell->basolateral uptake Uptake Transporter uptake->cell apical Apical Side (Lumen) efflux->apical Active Efflux tj Tight Junction apical->cell Passive Transcellular Diffusion apical->uptake Active Uptake apical->tj Paracellular Diffusion

Caption: Key transport mechanisms across an intestinal epithelial cell monolayer.

Detailed Protocol: Bidirectional Caco-2 Assay

Materials and Reagents:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® permeable supports (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS with HEPES)

  • Control Compounds: Atenolol (low), Propranolol (high), Digoxin (P-gp substrate)

  • Lucifer Yellow

  • TEER meter (e.g., Millicell® ERS-2)

Protocol Steps:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto the apical side of the Transwell® inserts at an appropriate density (e.g., 6 x 10⁴ cells/cm²).

    • Culture the cells for 18-22 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.[11]

  • Monolayer Integrity Check:

    • On the day of the experiment, measure the TEER of each well. Only use monolayers with TEER values >200 Ω·cm².[15]

    • The transport buffer will contain Lucifer Yellow as a fluorescent marker to assess monolayer integrity post-experiment.

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • A -> B Transport (Absorption): Add the dosing solution (10 µM test compound or control in transport buffer) to the apical chamber and fresh transport buffer to the basolateral chamber.[13]

    • B -> A Transport (Efflux): Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[13]

    • Perform all conditions in triplicate.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.[10]

    • At the end of the incubation, collect samples from both the donor and receiver compartments for LC-MS/MS analysis.

    • Measure the fluorescence of the receiver wells to quantify Lucifer Yellow leakage. A flux of <1% indicates a tight monolayer.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) in cm/s is calculated for each direction:

Papp = (dQ/dt) / (A x C₀)

Where:

  • dQ/dt is the rate of compound appearance in the receiver chamber.

  • A is the surface area of the membrane.

  • C₀ is the initial concentration in the donor chamber.

The Efflux Ratio (ER) is then calculated:

ER = Papp (B -> A) / Papp (A -> B)

Data Interpretation Tables:

Apparent Permeability (Papp A->B):

Permeability ClassPapp (A->B) (x 10⁻⁶ cm/s)Predicted in vivo Absorption
Low< 2Poor (< 20%)
Medium2 - 20Moderate (20% - 80%)
High> 20Excellent (> 80%)

Efflux Ratio (ER):

Efflux Ratio (ER)Interpretation
< 2No significant active efflux.
≥ 2Compound is likely a substrate for an efflux transporter (e.g., P-gp).[16]

Summary and Recommendations

This application note provides a robust, two-tiered strategy for characterizing the cell permeability of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one.

  • Initial Screen: Begin with the PAMPA assay to quickly and cost-effectively determine the passive permeability of the compound. Based on its Lipinski-like properties, high passive permeability is anticipated.

  • Definitive Assessment: Follow up with the bidirectional Caco-2 assay . This will confirm the passive permeability in a biological system and, critically, determine if the compound is a substrate for active efflux transporters. An Efflux Ratio ≥ 2 would indicate that while the compound can passively diffuse, its net absorption might be limited by efflux, a crucial finding for further development.

By employing this tiered approach, researchers can efficiently generate a comprehensive permeability profile to guide lead optimization and de-risk downstream development efforts.

References

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Grokipedia. Lipinski's rule of five. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • AxisPharm. MDCK-MDR1 Permeability Assay. [Link]

  • Bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Caco2 Assay Protocol. Caco2 assay protocol. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • Creative Biolabs. MDCK Permeability. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • BioIVT. Cell Permeability Assay. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

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Application Notes and Protocols: The Strategic Use of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one in the Synthesis of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzodiazepinone Scaffold in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in the cellular response to DNA damage, particularly in the repair of single-strand breaks.[1][2] The inhibition of PARP, especially PARP-1, has emerged as a powerful therapeutic strategy in oncology. This is most notably effective in cancers with deficiencies in homologous recombination repair pathways, such as those harboring BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[2][3] Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have gained regulatory approval for treating various cancers, including ovarian, breast, and prostate cancers.[3][4]

The chemical architecture of many potent PARP inhibitors is built around a core scaffold that mimics the nicotinamide portion of the NAD+ substrate, fitting into the catalytic pocket of the enzyme. The 1H-benzo[e][3][5]diazepin-5(2H)-one scaffold has been identified as a privileged structure in medicinal chemistry, capable of forming key interactions within the PARP active site.[6] Its rigid, bicyclic framework provides a robust platform for the strategic placement of functional groups to optimize potency, selectivity, and pharmacokinetic properties.

This document provides a detailed guide on the application of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one as a key intermediate in the synthesis of novel PARP inhibitors. The bromine atom at the 8-position serves as a versatile synthetic handle, primarily for late-stage diversification through palladium-catalyzed cross-coupling reactions. This allows for the efficient exploration of the chemical space around this core, a crucial aspect of modern drug discovery.

Strategic Importance of the 8-Bromo Intermediate

The utility of the 8-bromo-benzodiazepinone intermediate lies in its capacity for facile chemical modification. The bromine atom is an excellent leaving group for various cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties. This is particularly significant in the development of PARP inhibitors, where a "tail" region extending from the core scaffold can form additional interactions with the enzyme or modulate the compound's physicochemical properties, such as solubility and cell permeability.[7]

The most common and powerful transformation employed for this purpose is the Suzuki-Miyaura cross-coupling reaction.[8] This reaction is renowned for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.[9][10] This enables the rapid generation of a library of analogues from a single, common intermediate, streamlining the structure-activity relationship (SAR) studies necessary for lead optimization.

Synthetic Workflow Overview

The general synthetic strategy involves a two-stage process. The first stage is the synthesis of the core intermediate, 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one. The second, and the focus of this guide, is the subsequent functionalization of this intermediate via a Suzuki-Miyaura cross-coupling reaction to install a desired aromatic or heteroaromatic group, yielding the final PARP inhibitor candidate.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Diversification via Suzuki Coupling A Starting Materials (e.g., 2-amino-4-bromobenzoic acid) B 8-Bromo-3,4-dihydro-1H- benzo[e]diazepin-5(2H)-one A->B Multi-step synthesis D Final PARP Inhibitor Candidate B->D Pd Catalyst, Base, Solvent C Aryl/Heteroaryl Boronic Acid or Ester C->D

Caption: General synthetic workflow for PARP inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

This protocol details a representative Suzuki-Miyaura reaction for the synthesis of an 8-aryl substituted benzodiazepinone derivative. The choice of boronic acid, palladium catalyst, ligand, base, and solvent may require optimization depending on the specific substrates used.

Rationale: The palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[10] A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is required to activate the boronic acid for the transmetalation step.[8] The solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water), is chosen to ensure the solubility of both organic and inorganic reagents.

Materials and Reagents:

ReagentSupplierGrade
8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-oneCustom or Commercial>95%
Arylboronic Acid (e.g., Pyridine-3-boronic acid)Commercial>98%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]CommercialCatalyst Grade
Potassium Carbonate (K₂CO₃)CommercialAnhydrous, >99%
1,4-DioxaneCommercialAnhydrous, DriSolv
Deionized WaterIn-houseHigh Purity
Ethyl AcetateCommercialACS Grade
Brine (Saturated NaCl solution)In-house-
Anhydrous Magnesium Sulfate (MgSO₄)CommercialACS Grade

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. This is crucial as the palladium(0) catalyst is sensitive to oxidation.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (v/v). The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq), to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure 8-aryl-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G Setup 1. Combine Reactants (Bromo-core, Boronic Acid, Base) Inert 2. Establish Inert Atmosphere (Ar/N2 Purge) Setup->Inert Solvent 3. Add Solvents (Dioxane/Water) Inert->Solvent Catalyst 4. Add Pd Catalyst Solvent->Catalyst React 5. Heat and Stir (80-100°C, 4-12h) Catalyst->React Workup 6. Aqueous Work-up (EtOAc/Water Extraction) React->Workup Purify 7. Column Chromatography Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Caption: Suzuki-Miyaura cross-coupling protocol workflow.

Self-Validating Systems and Troubleshooting

A well-designed synthetic protocol should have internal checks for validation.

  • Reaction Monitoring: The disappearance of the starting 8-bromo intermediate and the appearance of the more non-polar product spot on TLC (or a new peak with the expected mass in LC-MS) provides real-time validation of the reaction's progress.

  • Impurity Profile: Common impurities to monitor for include the homocoupled boronic acid dimer and de-brominated starting material. The presence of the latter may indicate a non-optimal catalyst or base, or the presence of protic impurities.

  • Yield and Purity: A successful reaction should provide a reasonable yield (>60%) of the desired product with high purity after chromatography. If the yield is low, consider screening different palladium catalysts (e.g., those with more specialized phosphine ligands), bases, or solvent systems. For instance, in cases of low reactivity, a stronger base like cesium carbonate and a more sophisticated catalyst like Pd(dppf)Cl₂ might be beneficial.

Conclusion and Future Directions

The use of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one as a versatile intermediate represents a robust and efficient strategy for the synthesis of novel PARP inhibitors. The application of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the rapid diversification of this core scaffold.[5] This approach facilitates extensive SAR studies, which are crucial for fine-tuning the biological activity, selectivity, and pharmacokinetic profile of new drug candidates. The protocols and insights provided herein are intended to empower researchers in drug development to leverage this powerful synthetic tool in the ongoing quest for more effective and safer cancer therapies.

References

  • Li, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 833-846. Available at: [Link]

  • Wang, Y., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(3), 635-641. Available at: [Link]

  • Lv, K., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 23(11), 2949. Available at: [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Available at: [Link]

  • A scalable and eco-friendly total synthesis of poly (ADP-ribose) polymerase inhibitor Olaparib. (2018). ResearchGate. Available at: [Link]

  • He, J., et al. (2022). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. European Journal of Medicinal Chemistry, 240, 114574. Available at: [Link]

  • El-Masry, G. H., & George, R. F. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 573-584. Available at: [Link]

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (2022). PubMed. Available at: [Link]

  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. (2018). PubMed Central. Available at: [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). PubMed. Available at: [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2019). PubMed Central. Available at: [Link]

  • Continuous Flow Synthesis of the PARP-1/2 Inhibitor HYDAMTIQ: Synthetic Strategy, Optimization, and Green Metrics Evaluation. (2021). ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. (2014). Zenodo. Available at: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2014). PubMed Central. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2018). MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Technical Support Center: Synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one

Welcome to the technical support center for the synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e][1]diazepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The benzodiazepine scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is key to advancing research in this area.[2] This guide provides in-depth, experience-driven advice to ensure the successful and efficient production of this valuable compound.

I. Synthetic Strategy Overview

The synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e][1]diazepin-5(2H)-one is typically achieved through a two-step process involving the formation of an N-acylated intermediate, followed by an intramolecular cyclization to form the seven-membered diazepine ring.[3] The most common route starts from 2-amino-5-bromobenzoic acid and glycine or a glycine equivalent.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: The most common and cost-effective starting material is 2-amino-5-bromobenzoic acid. This can be synthesized from o-aminobenzoic acid via bromination.[4]

Q2: What are the key steps in the synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e][1]diazepin-5(2H)-one?

A2: The synthesis can be broken down into two critical stages:

  • Amide Bond Formation: Coupling of 2-amino-5-bromobenzoic acid with glycine or a protected glycine derivative to form 2-((2-amino-5-bromobenzoyl)amino)acetic acid.

  • Intramolecular Cyclization: Ring closure of the intermediate to form the desired benzodiazepine ring system.

Q3: What are the expected yields for this synthesis?

A3: Yields can vary significantly based on the specific conditions and purity of reagents. With optimized protocols, yields for the individual steps can range from 60% to over 90%. However, cumulative yields are often lower, and this guide aims to help you maximize them.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress.[3] A suitable solvent system, such as ethyl acetate/hexane or dichloromethane/methanol, should be developed to clearly separate the starting materials, intermediate, and product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[1][5]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Part 1: Synthesis of 2-((2-amino-5-bromobenzoyl)amino)acetic acid (Intermediate)

Problem 1: Low Yield of the Amide Intermediate

  • Possible Cause 1: Incomplete Activation of the Carboxylic Acid. For the amide coupling to proceed efficiently, the carboxylic acid of 2-amino-5-bromobenzoic acid needs to be activated.

    • Solution: Employ a suitable coupling agent. Common choices include:

      • Thionyl chloride (SOCl₂): Converts the carboxylic acid to an acyl chloride. This is a highly reactive intermediate. The reaction is typically performed in an inert solvent like toluene.

      • Carbodiimides (e.g., DCC, EDC): These reagents are used in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amine.

  • Possible Cause 2: Side Reactions of the Aniline Group. The amino group of 2-amino-5-bromobenzoic acid can compete in side reactions.

    • Solution: Protect the aniline nitrogen. While this adds extra steps (protection and deprotection), it can significantly improve the yield of the desired amide. Common protecting groups for anilines include acetyl (Ac) or tert-butyloxycarbonyl (Boc).

  • Possible Cause 3: Inefficient Reaction Conditions.

    • Solution: Optimize the reaction temperature and time. Amide coupling reactions can be sensitive to temperature. Running the reaction at too high a temperature can lead to side products, while a temperature that is too low may result in an incomplete reaction. Monitor the reaction by TLC to determine the optimal reaction time.

Problem 2: Difficulty in Purifying the Amide Intermediate

  • Possible Cause 1: Presence of Unreacted Starting Materials.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the glycine component to ensure the complete consumption of the more valuable 2-amino-5-bromobenzoic acid.

  • Possible Cause 2: Formation of Di-acylated Byproducts.

    • Solution: Control the stoichiometry of the reagents carefully. Slow, dropwise addition of the activated 2-amino-5-bromobenzoyl species to the glycine solution can minimize the formation of these byproducts.

  • Purification Protocol:

    • After the reaction is complete, quench the reaction mixture with water.

    • If the product precipitates, it can be collected by filtration.

    • If the product remains in solution, perform an extraction with a suitable organic solvent.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Part 2: Intramolecular Cyclization to 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one

Problem 3: Low Yield of the Final Product

  • Possible Cause 1: Incomplete Cyclization. The intramolecular cyclization to form the seven-membered ring can be slow.

    • Solution:

      • Thermal Cyclization: Heating the intermediate in a high-boiling point solvent such as xylene or pyridine can promote cyclization.

      • Acid or Base Catalysis: The cyclization can sometimes be facilitated by the addition of a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base.

      • Dehydrating Conditions: Using a Dean-Stark apparatus to remove water formed during the reaction can drive the equilibrium towards the cyclized product.

  • Possible Cause 2: Polymerization or Side Reactions. At high temperatures, the intermediate can undergo intermolecular reactions, leading to polymers or other undesired products.

    • Solution:

      • High Dilution: Performing the cyclization reaction under high dilution conditions can favor the intramolecular reaction over intermolecular reactions.

      • Careful Temperature Control: Avoid excessively high temperatures. The optimal temperature should be determined experimentally.

Problem 4: Product is Difficult to Purify

  • Possible Cause 1: Presence of Starting Material.

    • Solution: Ensure the cyclization has gone to completion by monitoring with TLC. If the reaction has stalled, consider extending the reaction time or increasing the temperature slightly.

  • Possible Cause 2: Formation of Tars or Colored Impurities.

    • Solution:

      • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help to remove colored impurities.

      • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable method. A gradient elution with a solvent system like ethyl acetate in hexane can provide good separation.

Purification Protocol for the Final Product:

  • After the cyclization is complete, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by:

    • Recrystallization: From a solvent such as ethanol, isopropanol, or ethyl acetate.

    • Column Chromatography: Using a silica gel column and an appropriate eluent system.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-((2-amino-5-bromobenzoyl)amino)acetic acid

Materials:

  • 2-amino-5-bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Glycine ethyl ester hydrochloride

  • Triethylamine (TEA)

  • Toluene

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 2-amino-5-bromobenzoic acid (1 equivalent) in toluene.

  • Add thionyl chloride (1.2 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

  • Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • In a separate flask, dissolve glycine ethyl ester hydrochloride (1.1 equivalents) and triethylamine (2.5 equivalents) in dichloromethane.

  • Cool the glycine solution to 0 °C in an ice bath.

  • Dissolve the crude 2-amino-5-bromobenzoyl chloride in dichloromethane and add it dropwise to the glycine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester intermediate.

  • Hydrolyze the ester by dissolving it in a mixture of ethanol and 1M NaOH and stirring at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-((2-amino-5-bromobenzoyl)amino)acetic acid.

Protocol 2: Cyclization to 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one

Materials:

  • 2-((2-amino-5-bromobenzoyl)amino)acetic acid

  • Pyridine or Xylene

  • Dean-Stark apparatus (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), dissolve 2-((2-amino-5-bromobenzoyl)amino)acetic acid (1 equivalent) in pyridine or xylene.

  • Heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

V. Data Presentation

Compound Molecular Weight Typical Yield Melting Point (°C) Common TLC Eluent
2-amino-5-bromobenzoic acid216.03 g/mol -219-22130% Ethyl Acetate in Hexane
2-((2-amino-5-bromobenzoyl)amino)acetic acid273.09 g/mol 70-85%185-18850% Ethyl Acetate in Hexane
8-Bromo-3,4-dihydro-1H-benzo[e][1]diazepin-5(2H)-one255.09 g/mol 60-80%210-21370% Ethyl Acetate in Hexane

VI. Visualizations

Synthetic Workflow Diagram

SynthesisWorkflowA2-amino-5-bromobenzoic acidCAmide CouplingA->CBGlycine derivativeB->CD2-((2-amino-5-bromobenzoyl)amino)acetic acidC->DIntermediateEIntramolecular CyclizationD->EF8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-oneE->FFinal Product

Caption: General synthetic workflow for the target compound.

Troubleshooting Decision Tree for Low Cyclization Yield

TroubleshootingstartLow Cyclization Yieldcheck_completionCheck TLC for starting materialstart->check_completionincompleteIncomplete Reactioncheck_completion->incompletePresentside_productsSignificant side products/tarcheck_completion->side_productsAbsentincrease_timeIncrease reaction timeincomplete->increase_timeincrease_tempIncrease temperatureincomplete->increase_temphigh_dilutionUse high dilutionside_products->high_dilutionpurifyPurify by column chromatographyside_products->purify

Caption: Decision tree for troubleshooting low cyclization yield.

VII. References

  • BenchChem. (2025). Application Notes and Protocols: 2-Amino-5-bromobenzophenone as an Intermediate for 1,4-Benzodiazepines. Retrieved from

  • ChemicalBook. (n.d.). 2-Amino-5-bromobenzoic acid synthesis. Retrieved from

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. Retrieved from

  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. Retrieved from

  • Benchchem. (n.d.). 8-Bromo-3,4-dihydro-1H-benzo[e][1]diazepin-5(2H)-one. Retrieved from

  • Scribd. (n.d.). Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Retrieved from

Technical Support Center: Purification of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one. The inherent polarity of the benzodiazepine scaffold, coupled with the presence of a bromine substituent, presents unique challenges in achieving high purity via column chromatography. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these challenges effectively.

Understanding the Molecule and the Challenge

8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one is a heterocyclic compound belonging to the benzodiazepine class. The core structure contains nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase. This interaction can lead to significant peak tailing, poor separation, and in some cases, degradation of the target compound.[1] The key to successful purification lies in selecting an appropriate stationary phase and a finely tuned mobile phase system that mitigates these undesirable interactions while providing adequate separation from synthetic impurities.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on the silica gel TLC plate. What does this indicate and how can I fix it for my column?

A1: Streaking on a TLC plate is a strong indicator of undesirable interactions between your compound and the stationary phase, which is a common issue with nitrogen-containing heterocycles.[2] The basic nitrogen atoms in the diazepine ring can bind strongly to the acidic silanol groups of the silica gel.

  • Causality: This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a continuous "streak" rather than a compact spot. This phenomenon will be magnified on a column, leading to poor separation and low recovery.

  • Solution: To counteract this, you can neutralize the acidic sites on the silica gel. Add a small percentage of a basic modifier to your mobile phase. Common choices include:

    • Triethylamine (Et₃N) at 0.1-1% (v/v).

    • A solution of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH₄OH in MeOH stock solution added to your primary mobile phase).[3] Always perform a new TLC analysis with the modified solvent system to confirm improved spot shape before packing your column.

Q2: I'm not getting good separation between my product and a closely related impurity. How can I improve the resolution?

A2: Achieving good resolution between compounds with similar polarities requires careful optimization of the mobile phase.

  • Initial Assessment: The ideal Rf value for your target compound on a TLC plate for good column separation is between 0.2 and 0.4. An Rf in this range ensures the compound spends sufficient time interacting with the stationary phase to allow for separation from impurities.

  • Solvent System Optimization:

    • Adjust Polarity: If your spots are too high on the TLC plate (high Rf), your solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). Conversely, if the spots are too low (low Rf), increase the polarity.

    • Change Solvent Selectivity: If simply adjusting the polarity of a two-solvent system (e.g., hexane/ethyl acetate) is insufficient, you may need to introduce a third solvent to alter the selectivity. The "solvent triangle" (using solvents with different properties like a proton donor, a proton acceptor, and a dipole) can be a powerful tool. For instance, trying a mixture of hexane, ethyl acetate, and dichloromethane can change the interaction dynamics and improve separation. For benzodiazepines, solvent systems like chloroform:methanol (90:10) or ethyl acetate:methanol:conc. ammonium hydroxide (85:10:5) have been shown to be effective for TLC separations and can be adapted for column chromatography.[4]

Q3: My compound seems to have decomposed on the column. How can I verify this and prevent it in the future?

A3: Benzodiazepines can be susceptible to degradation on acidic silica gel.[1]

  • Verification (2D TLC): To test for on-plate/on-column stability, you can perform a two-dimensional TLC.

    • Spot your crude material on the corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Remove the plate, rotate it 90 degrees, and develop it again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[5]

  • Prevention:

    • Deactivate Silica: As mentioned in A1, adding a basic modifier like triethylamine to the eluent can passivate the silica gel and prevent degradation of acid-sensitive compounds.

    • Alternative Stationary Phases: If degradation persists, consider switching to a less acidic stationary phase such as neutral alumina. For very polar compounds, reversed-phase chromatography (C18 silica) might be a viable, albeit more complex, alternative.[2]

Q4: I have a very low yield after column chromatography, but the TLC of my crude material showed a strong product spot. Where did my compound go?

A4: Low recovery can be due to several factors:

  • Irreversible Adsorption: Your compound may be binding irreversibly to the silica gel. This is more likely if you did not use a basic modifier for this class of compound.

  • Compound is Highly Polar: The chosen eluent may not be polar enough to elute your compound from the column. If you suspect this, you can try flushing the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) and check the collected fractions for your product.

  • Dilute Fractions: Your compound may have eluted, but in a much larger volume of solvent than anticipated, making it difficult to detect by TLC. Try combining and concentrating fractions that you would expect to contain your product and re-running the TLC.[5]

  • Solubility Issues During Loading: If the compound precipitated during loading onto the column, it will not chromatograph properly. Ensure the compound is fully dissolved in the minimum amount of loading solvent. If solubility is an issue, consider the dry loading method.[6]

Troubleshooting Guide

Problem Probable Cause(s) Systematic Solution(s)
Poor Separation (Overlapping Bands) 1. Inappropriate mobile phase (wrong polarity or selectivity). 2. Column overloading. 3. Poorly packed column (channeling).1. Optimize Mobile Phase: Use TLC to find a solvent system that gives the target compound an Rf of 0.2-0.4 and maximizes the ΔRf between the product and impurities. Consider adding a third solvent to improve selectivity. 2. Reduce Sample Load: A general rule is to load 1-2% of the silica gel mass (e.g., 100-200 mg of crude material for a 10g silica column). 3. Repack Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is generally recommended.
Peak Tailing / Streaking 1. Strong interaction of the basic nitrogen atoms with acidic silica gel. 2. Sample is too concentrated during loading.1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine or a small amount of ammoniated methanol into the mobile phase.[2] 2. Dilute Sample: Ensure the sample is fully dissolved in the minimum amount of solvent before loading.
Compound Not Eluting 1. Mobile phase is not polar enough. 2. Irreversible adsorption or decomposition on the column.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution). If necessary, flush with a strong solvent like 10% MeOH in DCM. 2. Test Stability: Perform a 2D TLC to check for degradation.[5] If unstable, use a deactivated stationary phase (add base to eluent) or switch to neutral alumina.
Low Product Recovery 1. Irreversible adsorption. 2. Compound degradation. 3. Incomplete elution. 4. Poor solubility during sample loading.1. Use a basic modifier in the eluent. 2. See "Compound Not Eluting". 3. Flush the column with a highly polar solvent at the end of the run. 4. Use the "dry loading" technique: dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[6]
Cracks or Channels in the Silica Bed 1. Improper packing technique. 2. Running the column dry. 3. Heat of solvation from certain solvents (e.g., methanol).1. Ensure a homogenous slurry is packed and settled properly. 2. Always maintain the solvent level above the top of the silica bed. 3. When switching to a more polar solvent, do so gradually to avoid thermal stress on the silica bed.

Experimental Protocols

Part 1: TLC Method Development

The foundation of a successful column is a well-developed TLC method.

  • Prepare Stock Solution: Dissolve a small amount of your crude 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one in a suitable solvent like dichloromethane or ethyl acetate.

  • Screen Solvents: Spot the solution on several TLC plates and develop them in different solvent systems. Start with systems of varying polarity. A good starting point for benzodiazepine derivatives is a mixture of a non-polar solvent and a moderately polar solvent.

    • System A: Hexane / Ethyl Acetate (e.g., start with 7:3, 1:1, 3:7)

    • System B: Dichloromethane / Methanol (e.g., start with 9.5:0.5, 9:1)

  • Optimize and Add Modifier: Once you find a system that moves your product off the baseline, refine the solvent ratio to achieve an Rf of 0.2-0.4. To combat streaking, add 0.5% triethylamine to the chosen solvent system and re-run the TLC.

  • Confirm Separation: Ensure your optimized and modified solvent system provides clear separation between the product spot and major impurities.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Recommended Mobile Phase Hexane / Ethyl Acetate with 0.5% TriethylamineA common system with tunable polarity. Triethylamine is crucial to prevent peak tailing for this basic compound.[2]
Alternative Mobile Phase Dichloromethane / Methanol with 0.5% TriethylamineUseful if higher polarity is required to elute the compound.
Target Rf Value 0.2 - 0.4Provides the optimal balance between resolution and elution time/volume.
Visualization UV lamp (254 nm), Potassium Permanganate stainThe aromatic rings will be UV active. Permanganate stain can visualize compounds that are UV-inactive.
Part 2: Column Chromatography Protocol
  • Column Preparation:

    • Select a glass column of appropriate size (for 1g of crude material, a column with a 2-3 cm diameter is a good start).

    • Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column and gently tap the sides to ensure even packing. Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 g of silica gel to this solution and mix to form a slurry.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. Add a small protective layer of sand on top.[6]

  • Elution:

    • Carefully add your mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to start the flow.

    • Begin collecting fractions. The volume of each fraction should be approximately one-quarter of the column's dead volume.

    • If a gradient elution is needed (i.e., increasing the polarity to elute slower-moving compounds), do so in a stepwise and gradual manner.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot multiple fractions per plate to quickly identify which ones contain your purified product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one.

Workflow and Logic Diagrams

Column Chromatography Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Method Development (Target Rf = 0.2-0.4) slurry 2. Prepare Silica Slurry (in initial mobile phase) tlc->slurry pack 3. Pack Column slurry->pack load 4. Dry Load Sample pack->load elute 5. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze pool 8. Pool Pure Fractions analyze->pool evap 9. Evaporate Solvent pool->evap product Purified Product evap->product

Caption: Workflow for purification by column chromatography.

Troubleshooting Logic for Poor Separation

G start Poor Separation (Overlapping Spots/Bands) check_rf Is Product Rf between 0.2 - 0.4? start->check_rf check_streak Is there streaking? check_rf->check_streak Yes adj_pol Adjust Mobile Phase Polarity check_rf->adj_pol No check_load Is column overloaded? check_streak->check_load No add_mod Add Basic Modifier (e.g., 0.5% Et3N) check_streak->add_mod Yes change_sel Change Solvent Selectivity (e.g., add DCM) check_load->change_sel No reduce_load Reduce Sample Load (1-2% of silica mass) check_load->reduce_load Yes adj_pol->check_rf success Good Separation add_mod->success change_sel->success reduce_load->success

Caption: Decision tree for troubleshooting poor separation.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Félix, G., & Campèse, D. (2007). Separation of benzodiazepins contained in plasma and tests of the stability of the RAM-Chiral column.
  • Can Mesoporous Silica Speed Up Degradation of Benzodiazepines? Hints from Quantum Mechanical Investigations. (2022). Molecules, 27(4), 1234. MDPI.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). Molecules, 25(15), 3485. MDPI.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ChemistryViews. (2012, August 7).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. (2015). Journal of Medicinal Chemistry, 58(4), 1957-1974.
  • Subbiah, T., Ahilandam, D., & Madurai, V. S. K. (n.d.). Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. Malaysian Journal of Forensic Sciences, 4(1), 47-53.
  • Hancu, G., Rusu, A., & Mircia, E. (2011). Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Analele Universității din București - Chimie, 20(1), 181-186.
  • JIST. (n.d.).
  • Sharma, A., Wadhvani, G., Sharma, S. K., & Sharma, S. (2023). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINES BY SEVEN DIFFERENT SOLVENT SYSTEMS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(3), 1442-1451.
  • Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. (2022). Journal of Analytical Toxicology, 46(3), 285-293. PubMed.
  • Organic Syntheses. (2025).
  • Anjali, S., Geeta, W., Sushil Kumar, S., & Shobhana, S. (2022). thin layer chromatographic separation of benzodiazepines by seven different solvent systems. IJPSR, 14(3), 1442-1451.
  • Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (2021). The Journal of Organic Chemistry, 86(15), 10269-10282. American Chemical Society.
  • Sigma-Aldrich. (n.d.).
  • Phoenix Police Department. (2024). Controlled Substances Analysis Manual: CS-SOP-19 Benzodiazepines.
  • Flow platform for the synthesis of benzodiazepines. (2022).
  • Palladium-Catalyzed Benzodiazepines Synthesis. (2021).
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 2(3), 241-246. NIH.
  • A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. (2019). Annex Publishers.
  • Synthesis of benzodiazepines. (1995).
  • Solvent Miscibility Table. (n.d.).
  • Official Monographs for Part I / Diazepam. (n.d.).

Sources

troubleshooting low reactivity in 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reactivity, encountered during palladium-catalyzed cross-coupling reactions. Our approach is rooted in mechanistic principles to empower you to diagnose and resolve issues in your synthetic endeavors.

Troubleshooting Low Reactivity in Cross-Coupling Reactions

Low or no conversion of your starting material is a frequent hurdle in the functionalization of complex heterocyclic systems. The unique structural features of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, including the electron-donating nature of the aryl ring, the presence of a lactam, and two distinct nitrogen atoms, can influence the outcome of standard cross-coupling protocols.

Question 1: My Suzuki-Miyaura coupling reaction shows no product formation. What are the initial checks?

Answer:

When a Suzuki-Miyaura coupling fails, a systematic check of the foundational elements of the reaction is the most efficient way to identify the culprit.

Initial Diagnostic Workflow:

stability of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one in aqueous solutions?

A1: Based on the behavior of related 1,4-benzodiazepines, the primary stability concerns for 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one in aqueous media are hydrolysis, photodegradation, and the influence of pH.[1][2][3] The seven-membered diazepine ring, particularly the amide and azomethine functionalities, is susceptible to cleavage.

Q2: How does pH affect the stability of this compound?

A2: The pH of an aqueous solution is a critical factor. Generally, benzodiazepines exhibit a U-shaped stability profile with the greatest stability typically observed in the slightly acidic to neutral pH range (pH 4-7).[2] Both strongly acidic and alkaline conditions can catalyze hydrolysis.[1][4] It is crucial to determine the optimal pH for your specific application to ensure the compound's integrity.

Q3: Is 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one sensitive to light?

A3: Yes, there is a high probability of photosensitivity. Many benzodiazepines undergo photodegradation upon exposure to UV light.[3][5][6] The presence of a bromine atom on the aromatic ring can potentially influence the rate and pathway of photodegradation.[7] Therefore, it is strongly recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment.

Q4: What is the likely degradation pathway for this compound in an aqueous solution?

A4: The most probable degradation pathway is hydrolysis of the diazepine ring. This can occur via two main routes: cleavage of the amide bond (C5-N4) or the azomethine bond (C=N). For similar benzodiazepines like oxazepam and diazepam, hydrolysis leads to the formation of a benzophenone derivative and a glycine derivative.[1][4]

cluster_conditions Influencing Factors 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one Hydrolysis Hydrolysis 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one->Hydrolysis Aqueous Solution Photodegradation Products Photodegradation Products 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one->Photodegradation Products UV Light Benzophenone Derivative Benzophenone Derivative Hydrolysis->Benzophenone Derivative Amide Cleavage Glycine Derivative Glycine Derivative Hydrolysis->Glycine Derivative Azomethine Cleavage pH pH pH->Hydrolysis Light Light Light->Photodegradation Products Temperature Temperature Temperature->Hydrolysis cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution B Dilute in Buffers (pH 3, 5, 7, 9) A->B C T=0 Analysis (HPLC/LC-MS) B->C D Incubate at RT (Dark) C->D E Time Point Analysis (2, 4, 8, 24, 48h) D->E F Calculate % Remaining E->F

Sources

common side products in the synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Technical Support Center: Synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one

Introduction

Welcome to the technical support guide for the synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this and related 1,4-benzodiazepine structures. The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[3] The introduction of a bromine atom at the C8 position can significantly modulate electron density and receptor affinity.[4]

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, with a specific focus on the identification and mitigation of common side products. The insights provided herein are based on established principles of organic chemistry and data from analogous benzodiazepine syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of 1,4-benzodiazepines are a frequent issue and can often be attributed to challenges in the cyclization step.[1]

  • Incomplete Cyclization: The primary cause of low yield is often an incomplete final ring-closing step. The formation of the seven-membered diazepine ring is entropically less favored than forming five- or six-membered rings.[1] This can lead to a significant amount of the linear amino amide intermediate remaining in the crude product.

  • Poorly Reactive Starting Materials: The electrophilicity of the carbonyl group and the nucleophilicity of the terminal amine are critical. If the starting 2-amino-5-bromobenzophenone derivative is not sufficiently activated, or if the amine on the side chain is sterically hindered or electronically deactivated, the intramolecular reaction will be slow and inefficient.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are crucial. For instance, some cyclizations require strong acid catalysts like polyphosphoric acid, while others may proceed under milder conditions with catalysts like Yb(OTf)₃ or solid acid catalysts.[1] It is essential to consult literature for protocols involving similar substrates to determine optimal conditions.[1]

Q2: I'm observing multiple unexpected spots on my TLC plate after the reaction. What are the likely side products?

A2: The presence of multiple spots on a TLC plate points to the formation of process-related impurities. Based on the typical synthetic routes starting from 2-amino-5-bromobenzophenone, several side products can be anticipated. These are analogous to impurities found in the synthesis of other benzodiazepines like Diazepam.[5]

Common Side Products Table

Side Product NameProbable CauseProposed Structure (Analogy)
Unreacted Starting Material Incomplete reaction, stoichiometry imbalance.2-amino-5-bromobenzophenone
Linear Amide Intermediate Incomplete cyclization.N-(2-benzoyl-4-bromophenyl)aminoacetamide
Dimerized Impurity Self-condensation of the starting aminobenzophenone or intermediate.Quinazoline or acridone-type structures
Hydrolysis Product Acidic or basic workup cleaving the amide bond.2-amino-5-bromobenzophenone
Troubleshooting Workflow for Side Product Identification

Gcluster_0Initial Observationcluster_1Isolation & Characterizationcluster_2IdentificationTLCMultiple Spots on TLCColChromColumn Chromatography to Isolate SpotsTLC->ColChromIsolate ImpuritiesNMR¹H & ¹³C NMRColChrom->NMRMSMass Spectrometry (MS)ColChrom->MSHPLCAnalytical HPLCColChrom->HPLCUnreactedSMUnreacted Starting Material(Compare to standard)NMR->UnreactedSMStructural ElucidationLinearIntLinear Intermediate(Absence of ring-closed signals)NMR->LinearIntStructural ElucidationDimerDimer/Complex Impurity(High MW in MS)NMR->DimerStructural ElucidationMS->UnreactedSMConfirm Molecular WeightMS->LinearIntConfirm Molecular WeightMS->DimerConfirm Molecular WeightHPLC->UnreactedSMConfirm Retention Time

Caption: Workflow for isolating and identifying unknown side products.

Q3: My mass spectrometry data shows a peak corresponding to the linear intermediate, not the cyclized product. How can I drive the cyclization to completion?

A3: Observing the mass of the uncyclized, linear intermediate is a classic problem. The key is to overcome the activation energy barrier for the intramolecular cyclization.

Step-by-Step Protocol to Promote Cyclization:

  • Re-evaluate Catalyst: If you used a mild catalyst or none at all, consider re-subjecting the crude material to stronger cyclizing conditions.

    • Option A (Acid Catalysis): Dissolve the crude product in a solvent like toluene or xylene. Add a catalyst such as p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA). Heat the reaction under reflux with a Dean-Stark trap to remove water, which is a byproduct of the cyclization.

    • Option B (Lewis Acid): Lewis acids like BF₃-etherate can also be effective in promoting this type of reaction.[1]

  • Increase Temperature: The formation of a seven-membered ring often requires higher thermal energy.[1] Increasing the reaction temperature (e.g., switching from toluene to xylene) can significantly improve the rate of cyclization.

  • Ensure Anhydrous Conditions: The presence of water can hydrolyze intermediates or interfere with acid catalysts. Ensure all solvents and reagents are thoroughly dried before use.

  • Monitor Progress: Track the disappearance of the starting intermediate and the appearance of the desired product by TLC or HPLC. Do not overheat or prolong the reaction unnecessarily, as this can lead to degradation.

Q4: After workup, I isolated a compound that I suspect is the hydrolysis product, 2-amino-5-bromobenzophenone. How can this happen and how can I prevent it?

A4: The formation of 2-amino-5-bromobenzophenone post-reaction typically occurs due to the cleavage of the amide bond in either your desired product or the linear intermediate. This is a known degradation pathway for benzodiazepines, especially under harsh acidic conditions.[6]

Causality and Prevention:

  • Cause: Prolonged exposure to strong acid (e.g., during an aqueous workup with concentrated HCl) or strong base at elevated temperatures can catalyze the hydrolysis of the amide linkage.

  • Prevention:

    • Milder Workup: Neutralize the reaction mixture carefully. Use saturated sodium bicarbonate (NaHCO₃) or a dilute base solution instead of concentrated bases. Wash with brine to remove water-soluble impurities.

    • Control Temperature: Perform all aqueous workup steps at room temperature or below to minimize the rate of hydrolysis.

    • Limit Exposure Time: Do not let the reaction mixture sit in acidic or basic aqueous solutions for extended periods. Proceed with extraction immediately after washing.

Q5: My final product seems pure by TLC but the NMR spectrum is complex. Could a dimer have formed?

A5: Yes, dimerization is a possible side reaction, though often less common than incomplete cyclization. Dimerization can occur through intermolecular reactions, especially if the concentration of the reactant is high.

Identifying a Dimer:

  • Mass Spectrometry: The most definitive method. A dimer will have a molecular weight that is approximately double that of the expected product (minus the mass of eliminated small molecules like H₂O or NH₃).

  • NMR Spectroscopy: The ¹H NMR spectrum of a dimer will often be more complex than expected, but may show some symmetry. The integration will correspond to a higher number of protons than the monomeric structure.

  • Chromatography: Dimers are significantly less polar than the monomeric product and will have a different retention factor (Rf) on TLC, though they can sometimes co-elute.

Mitigation Strategy:

  • High Dilution: The most effective way to prevent intermolecular side reactions is to run the cyclization step under high-dilution conditions. This favors the intramolecular ring-closing reaction over intermolecular dimerization. Add the linear intermediate slowly via a syringe pump to a large volume of refluxing solvent containing the catalyst.

Reaction Pathway Visualization

GA2-amino-5-bromobenzophenone+ Glycine DerivativeBLinear Amide IntermediateA->BAmide CouplingCDesired Product(8-Bromo-diazepinone)B->CIntramolecular Cyclization(Desired Pathway)DDimerization Side ProductB->DIntermolecular Reaction(High Concentration)EHydrolysis Side ProductC->EAmide Cleavage(Harsh Workup)

Caption: Synthetic pathways leading to the desired product and common side products.

References

  • BenchChem. Troubleshooting low yield in benzodiazepine cyclization reaction.
  • Kalas, S., Naik, J., Patil, S., & Jadhav, V. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • BenchChem. 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one. Available from:

  • MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central.
  • Papadopoulou, M. V., et al. (1998). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 751-758. Available from: [Link]

Technical Support Center: Analytical Methods for Impurity Profiling of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities in this active pharmaceutical ingredient (API). Adherence to stringent purity standards is paramount for the safety and efficacy of any pharmaceutical product. This resource offers troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of impurity analysis.

The Criticality of Impurity Profiling

Impurities in a drug substance can originate from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1][2] Even in trace amounts, these impurities can impact the quality, safety, and efficacy of the final drug product.[1] Therefore, robust analytical methods are essential for their identification, quantification, and control. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A, that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the analysis of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one and its related impurities.

FAQ 1: Which analytical technique is most suitable for routine purity analysis of this compound?

Answer: High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity determination of benzodiazepines like 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one.[6][7][8] Specifically, reversed-phase HPLC (RP-HPLC) coupled with a UV detector is widely adopted due to its high resolution, sensitivity, and versatility in separating a broad range of impurities.[6][9]

Troubleshooting Common HPLC Issues:

  • Issue: Poor peak shape (tailing or fronting).

    • Cause & Solution: This can be due to secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriately controlled to maintain the analyte in a single ionic form. For basic compounds like benzodiazepines, a slightly acidic to neutral pH is often optimal. Also, consider using a column with end-capping to minimize silanol interactions.

  • Issue: Inadequate separation of impurities from the main peak.

    • Cause & Solution: Optimization of the mobile phase composition is key. A gradient elution, varying the ratio of organic solvent (e.g., acetonitrile or methanol) to an aqueous buffer, often provides the best resolution for complex impurity profiles.[9][10] Experiment with different organic modifiers and buffer systems to achieve optimal selectivity.

FAQ 2: How do I identify unknown impurities detected in my HPLC chromatogram?

Answer: The identification of unknown impurities requires a combination of chromatographic and spectroscopic techniques. The most powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

  • Initial Step (LC-MS): An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the impurity, offering a crucial clue to its molecular weight. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns, which are instrumental in elucidating the structure of the unknown compound.[13][14]

  • Confirmation (NMR): For unambiguous structure confirmation, especially for critical impurities, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[15][16][17] 1H and 13C NMR will provide detailed information about the chemical environment of the atoms within the molecule.

Workflow for Unknown Impurity Identification

G Start Unknown Peak in HPLC LCMS LC-MS Analysis (Determine m/z) Start->LCMS MSMS Tandem MS (MS/MS) (Fragmentation Pattern) LCMS->MSMS Propose Propose Putative Structure MSMS->Propose Isolate Isolate Impurity (e.g., Preparative HPLC) Propose->Isolate NMR NMR Spectroscopy (1H, 13C, 2D NMR) Isolate->NMR Confirm Confirm Structure NMR->Confirm

Caption: Workflow for the identification of an unknown impurity.

FAQ 3: What are forced degradation studies and why are they necessary?

Answer: Forced degradation, or stress testing, is the intentional degradation of a drug substance under more severe conditions than accelerated stability testing.[18] These studies are crucial for:

  • Identifying potential degradation products: This helps in understanding the degradation pathways of the drug molecule.[18][19]

  • Demonstrating the stability-indicating nature of an analytical method: The method must be able to separate the intact drug from its degradation products, ensuring that the assay is specific for the active ingredient.[19][20]

  • Developing stable formulations: Knowledge of degradation pathways aids in the development of robust drug product formulations.[18]

ICH guidelines recommend exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[18][21][22]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one at a known concentration (e.g., 1 mg/mL) in various stress media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug substance to 80°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) and visible light.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component in the stressed samples to ensure there are no co-eluting degradation products.

FAQ 4: What are the typical acceptance criteria for impurities?

Answer: The acceptance criteria for impurities are guided by the ICH Q3A guidelines and are based on the maximum daily dose of the drug substance.[3][4] The thresholds are categorized as:

  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which an impurity must be identified.

  • Qualification Threshold: The level above which an impurity's safety must be justified.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data synthesized from ICH Q3A(R2) Guidelines.[5]

Key Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This section provides a starting point for developing a robust RP-HPLC method.

Step-by-Step Protocol:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH adjusted to 9 with ammonia solution.[23]

    • Mobile Phase B: Acetonitrile and Methanol mixture.[23]

  • Gradient Elution: A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute more retained impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-50°C to improve peak shape and reduce viscosity.[9][23]

  • Detection Wavelength: 240-254 nm, where benzodiazepines typically exhibit strong absorbance.[9][23]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.5-1.0 mg/mL.

Logical Relationship for Method Development

G cluster_0 Method Development Cycle Selectivity Optimize Selectivity (Mobile Phase, pH, Column) Efficiency Improve Efficiency (Flow Rate, Particle Size) Selectivity->Efficiency Resolution Achieve Resolution (Rs > 1.5) Efficiency->Resolution Validation Method Validation (ICH Q2(R1)) Resolution->Validation

Caption: Iterative cycle for HPLC method development and validation.

Gas Chromatography (GC) for Residual Solvents

While HPLC is the primary tool for non-volatile impurities, Gas Chromatography (GC) is essential for the analysis of residual solvents from the manufacturing process. Many benzodiazepines are thermally labile, which can make GC analysis challenging without derivatization.[11] However, for volatile impurities, GC with a flame ionization detector (FID) or mass spectrometer (MS) is the standard.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. Available from: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available from: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]

  • Identification of Benzodiazepines and Their Metabolites Using Synchronized Survey Scan®. Shimadzu. Available from: [Link]

  • Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. Magnetic Resonance in Chemistry. Available from: [Link]

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. Available from: [Link]

  • Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent. Available from: [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. Available from: [Link]

  • Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Chromatography Online. Available from: [Link]

  • 13C NMR spectra of benzodiazepinones: Application to isomeric structure determination. Semantic Scholar. Available from: [Link]

  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. National Institutes of Health. Available from: [Link]

  • Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. National Institutes of Health. Available from: [Link]

  • Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography-(tandem) mass spectrometry. PubMed. Available from: [Link]

  • Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). SAS Publishers. Available from: [Link]

  • Identification and Quantification of 22 Benzodiazepines in Postmortem Fluids and Tissues Using UPLC/MS/MS. ROSA P. Available from: [Link]

  • Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. ResearchGate. Available from: [Link]

  • Forced degradation studies. MedCrave online. Available from: [Link]

  • Separation and HPLC analysis of 15 benzodiazepines in human plasma. ResearchGate. Available from: [Link]

  • Advances in Bioresearch. Society of Education, Agra. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • (PDF) Forced Degradation Studies. ResearchGate. Available from: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Institutes of Health. Available from: [Link]

  • Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Available from: [Link]

  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Scribd. Available from: [Link]

Sources

preventing degradation of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Welcome to the technical support resource for 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. We will address common questions, provide troubleshooting workflows, and detail essential protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one?

To prevent degradation, the compound in its solid (powder) form should be stored under controlled conditions that minimize exposure to environmental factors known to accelerate the degradation of heterocyclic compounds. The 1,4-benzodiazepine scaffold, while considered a "privileged structure" in medicinal chemistry, is susceptible to degradation over time.[1][2]

The primary goals are to limit exposure to moisture, heat, and light. Studies on other benzodiazepines, such as diazepam and lorazepam, consistently show that temperature is a critical factor in their stability, with significant degradation occurring at ambient or elevated temperatures compared to refrigerated or frozen conditions.[3][4][5][6]

Recommended Storage Conditions Summary:

ParameterRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Low temperatures drastically slow down chemical degradation kinetics. Data on similar benzodiazepines shows minimal loss at -20°C over a year.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation. The benzo[e]diazepine ring can be susceptible to oxidative degradation pathways.
Light Amber Vial / Opaque ContainerProtects against photolytic degradation. UV light can provide the energy to initiate cleavage of bonds within the heterocyclic structure.
Container Tightly Sealed Glass VialPrevents moisture ingress which can lead to hydrolysis of the lactam (amide) bond in the diazepine ring.
Form Solid / Crystalline PowderStoring the compound in its solid form is inherently more stable than in solution, where solvent interactions and mobility can accelerate degradation.
Q2: I need to store the compound in solution. What solvent should I use and what are the storage guidelines?

Storing benzodiazepines in solution increases the risk of degradation. If solution-based storage is unavoidable, the choice of solvent and storage temperature is critical.

  • Recommended Solvents: Aprotic, anhydrous solvents such as DMSO or DMF are preferred for creating stock solutions. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions.

  • Storage Protocol:

    • Use anhydrous grade solvent to prepare the stock solution.

    • Dispense the solution into single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C. Studies on various benzodiazepines in biological matrices confirm that -80°C is the optimal temperature for preserving stability in a liquid state.[4][5]

    • Before use, allow an aliquot to thaw completely and come to room temperature. Do not refreeze any unused portion of a thawed aliquot.

Q3: How can I tell if my sample of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one has degraded?

Degradation can manifest in several ways:

  • Visual Changes: The first indication is often a change in physical appearance. Look for discoloration (e.g., powder turning from white/off-white to yellow or brown) or changes in texture (e.g., clumping due to moisture absorption).

  • Analytical Confirmation: The most reliable method is to assess the purity of the sample using analytical chromatography. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for analyzing benzodiazepines and their degradation products.[7][8] A degraded sample will typically show a decrease in the peak area of the parent compound and the appearance of new, smaller peaks corresponding to degradation products.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for diagnosing the problem.

Issue 1: I observe a new peak in my HPLC chromatogram that wasn't there previously.

The appearance of a new peak is a strong indicator of degradation. The key is to identify the potential cause to prevent further degradation.

Troubleshooting Workflow:

Caption: Hypothesized hydrolytic degradation of the diazepine ring.

References

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods - Research and Reviews. (2016). Vertex AI Search.
  • Panderi, I., et al. (n.d.). Kinetic Investigation on the Degradation of Lorazepam in Acidic Aqueous Solutions by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • El-Haj, B. M., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. BioMed Research International. Available at: [Link]

  • Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. (2019). ResearchGate. Available at: [Link]

  • Campbell, J. M., et al. (2019). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Pistos, C., et al. (2004). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Jain, D., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Gupta, N., et al. (n.d.). Detection, quantification and degradation kinetic for five benzodiazepines using VAUS-ME-SFO/LC-MS/MS method for water, alcoholic and non-alcoholic beverages. Semantic Scholar. Available at: [Link]

  • Analytical methods for determination of benzodiazepines. A short review. (2017). ResearchGate. Available at: [Link]

  • Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

  • Namera, A., et al. (2022). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Fernández-García, R., et al. (2021). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. Pharmaceutics. Available at: [Link]

  • Kowalski, P., et al. (1993). Prehospital stability of diazepam and lorazepam. American Journal of Emergency Medicine. Available at: [Link]

  • Stability of benzodiazepines in whole blood samples stored at varying temperatures. (2007). Forensic Science International. Available at: [Link]

  • Stability of benzodiazepines in whole blood samples stored at varying temperatures. (2007). ResearchGate. Available at: [Link]

  • Wiergowski, M., et al. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Journal of Analytical Toxicology. Available at: [Link]

  • New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. (2015). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for reactions involving 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing solvent systems for this versatile scaffold. The aryl bromide moiety on this benzodiazepine core makes it an excellent substrate for various cross-coupling reactions, which are central to modern pharmaceutical synthesis.[1][2] This guide provides structured troubleshooting advice and answers to frequently asked questions to help you achieve higher yields, better purity, and more robust reaction performance.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided focus on the critical role of the solvent system in overcoming these challenges.

Problem 1: Low or No Product Yield

A lower-than-expected yield is one of the most common challenges in synthetic chemistry. For cross-coupling reactions like Buchwald-Hartwig amination or Suzuki coupling, this can often be traced back to suboptimal reaction conditions, where the solvent plays a pivotal role.[3]

Potential Causes and Solutions:

  • Poor Solubility of Reagents: The 1,4-benzodiazepine scaffold can be polar, while other reaction components (e.g., boronic acids, ligands) may be nonpolar. If any key reagent—substrate, catalyst, ligand, or base—is not sufficiently dissolved, the reaction will be slow or may not proceed at all.[4]

    • Causality: In a heterogeneous mixture, the reaction is limited to the interface between phases, drastically reducing the effective concentration of reactants and catalyst.

    • Solution:

      • Solvent Screening: Switch to a solvent with a different polarity. For instance, if your reaction fails in a nonpolar solvent like toluene, try a more polar aprotic solvent like DMF, DMAc, or 2-MeTHF.[5][6]

      • Use of Co-solvents: A mixture of solvents can be highly effective. For Suzuki couplings, adding water to solvents like dioxane or THF is common to dissolve inorganic bases like K₂CO₃ or K₃PO₄.[7] For Buchwald-Hartwig reactions, a mixture of toluene and a more polar solvent like THF can improve solubility while maintaining a high boiling point.

      • Temperature Increase: Increasing the reaction temperature will generally increase the solubility of your reagents and the reaction rate. Ensure the chosen solvent has an appropriate boiling point for the desired temperature.

  • Catalyst Deactivation or Inactivity: The active Pd(0) catalyst is prone to deactivation through oxidation or aggregation. The solvent can influence the stability and lifetime of the catalytic species.[7][8]

    • Causality: Some solvents can coordinate too strongly to the palladium center, inhibiting substrate binding. Conversely, solvents that do not sufficiently stabilize the catalyst can lead to the formation of inactive palladium black.[9]

    • Solution:

      • Avoid Inhibitory Solvents: Chlorinated solvents (e.g., chloroform) and strongly coordinating solvents like acetonitrile or pyridine have been reported to inhibit palladium catalysts and should be avoided.[4]

      • Select Appropriate Ethereal or Aromatic Solvents: Toluene, dioxane, and THF are workhorse solvents for cross-coupling reactions because they effectively solubilize many organic substrates and ligands without strongly inhibiting the catalyst.[4][6] Newer, greener solvents like 2-MeTHF and CPME are also excellent choices.[5]

      • Degas Your Solvent: Oxygen is a common culprit for catalyst deactivation (oxidation of Pd(0) to Pd(II)).[7] Always use solvents that have been thoroughly degassed via methods like sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.

Problem 2: Significant Side Product Formation

The appearance of unexpected products complicates purification and reduces the yield of the desired compound. Common side reactions in cross-coupling include hydrodehalogenation and homocoupling.[3]

Potential Causes and Solutions:

  • Hydrodehalogenation (Replacement of Bromine with Hydrogen): This side reaction is often promoted by high temperatures or certain base/solvent combinations.[10]

    • Causality: The mechanism can involve the palladium catalyst or be a background reaction. The solvent's polarity can influence the rates of the desired productive pathway versus the undesired hydrodehalogenation pathway.

    • Solution:

      • Lower Reaction Temperature: If possible, reducing the temperature can disfavor the hydrodehalogenation pathway. This may require a longer reaction time or a more active catalyst system.

      • Solvent and Base Optimization: The choice of base is critical. For instance, using a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides (NaOtBu, KOtBu) can sometimes minimize this side reaction.[10] The solvent must be able to solubilize this base. Polar aprotic solvents like DMF or DMSO might be necessary for inorganic carbonates.

  • Homocoupling (Dimerization of Starting Materials): Dimerization of the aryl halide or the boronic acid (in Suzuki reactions) can be a significant issue.

    • Causality: This is often promoted by the presence of oxygen or suboptimal catalyst/ligand ratios. The solvent can influence the rate of these side reactions.

    • Solution:

      • Ensure Rigorous Inert Atmosphere: As with catalyst deactivation, ensuring your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere (N₂ or Ar) is the most critical step to prevent oxygen-mediated homocoupling.[7]

      • Modify Solvent System: In some cases, solvent polarity can affect the relative rates of homocoupling versus cross-coupling. Screening a range of solvents from nonpolar (toluene) to polar aprotic (DMF) can help identify conditions that suppress dimerization.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for cross-coupling reactions with 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one?

For palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, it is best to screen a small, diverse set of reliable solvents. A good starting point includes an aromatic hydrocarbon, an ether, and a polar aprotic solvent.

Solvent Class Examples Boiling Point (°C) Dielectric Constant (ε) Key Characteristics & Considerations
Aromatic Toluene, Xylenes111 (Toluene)2.4Good for high-temperature reactions; dissolves many organic substrates and ligands well. A standard choice for many cross-couplings.[4]
Ethers 1,4-Dioxane, THF, 2-MeTHF101 (Dioxane)2.2Moderately polar, good general-purpose solvents. Dioxane is very common but has health and safety concerns.[11] 2-MeTHF is a greener alternative.[5]
Polar Aprotic DMF, DMAc, NMP153 (DMF)36.7Excellent solubilizing power for polar substrates and inorganic salts. Can accelerate reactions by stabilizing charged intermediates.[8] May require higher temperatures to remove during workup.
Alcohols t-Amyl alcohol, n-Butanol102 (t-AmOH)5.8Can act as both a solvent and a weak base or proton source. Sometimes used in specific protocols, but can interfere with some catalytic cycles.[4]

Q2: How does solvent polarity specifically impact the catalytic cycle of a cross-coupling reaction?

Solvent polarity can have a profound effect on the rates of individual steps in the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination).[9]

  • Oxidative Addition: This is often considered the rate-determining step, especially with aryl bromides. A more polar solvent can stabilize the more polar transition state of this step, potentially increasing the reaction rate.[9]

  • Transmetalation (Suzuki Reaction): The base activates the boronic acid to form a more nucleophilic boronate species.[7] A polar solvent system (e.g., dioxane/water) is crucial for dissolving the inorganic base and facilitating the formation and transfer of the boronate.

  • Reductive Elimination: This final step releases the product and regenerates the Pd(0) catalyst. The solvent's ability to coordinate with the palladium complex can influence the rate of this step.

The overall effect is a composite of these individual influences, which is why empirical screening is essential for optimization.

Q3: My reaction works, but the workup is difficult due to a high-boiling solvent like DMF or DMSO. What can I do?

This is a common challenge. While high-boiling polar aprotic solvents are excellent for reaction performance, they can complicate product isolation.

  • Solution 1: Switch to a Greener, Lower-Boiling Alternative. Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as excellent, more environmentally friendly alternatives to traditional ethers and some polar aprotic solvents.[5] They often provide similar performance with easier removal.

  • Solution 2: Optimize with a Co-solvent. Try running the reaction in a mixture of a lower-boiling solvent (like toluene or THF) with a smaller amount of the high-boiling polar solvent (e.g., 10-20% DMF or NMP). This can often provide the necessary solubility boost without creating a difficult workup.

  • Solution 3: Aqueous Workup/Extraction. If your product is sufficiently nonpolar, you can often remove DMF or DMSO by diluting the reaction mixture with a large volume of water and extracting your product into a non-miscible organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary.

Experimental Protocols & Workflows

Protocol: General Procedure for Solvent Screening in a Buchwald-Hartwig Amination

This protocol provides a standardized workflow for screening multiple solvents in parallel for the N-arylation of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one.

Materials:

  • 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[3]

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)[10]

  • Anhydrous, degassed solvents for screening (e.g., Toluene, 1,4-Dioxane, 2-MeTHF, DMF)

  • Array of oven-dried reaction vials with stir bars and septa-sealed caps

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, add the 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, palladium precatalyst, and base to each reaction vial.

  • Solvent Addition: Add the designated anhydrous, degassed solvent to each vial (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reagent Addition: Add the amine coupling partner to each vial via syringe. If the amine is a solid, add it in step 1.

  • Reaction: Seal the vials tightly and place them in a preheated aluminum heating block outside the glovebox. Stir the reactions at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).

  • Monitoring & Analysis: After cooling, take a small aliquot from each reaction mixture. Dilute it and analyze by LC-MS or TLC to determine the conversion to the desired product and identify any major side products.

  • Selection: Choose the solvent that provides the best combination of high conversion and low side product formation for further optimization.

Visualization of Workflows and Logic

Visual diagrams can clarify complex decision-making processes in reaction optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization start Define Reaction Goal (e.g., Suzuki Coupling) select_solvents Select Diverse Solvents (Toluene, 2-MeTHF, DMF) start->select_solvents run_rxns Run Parallel Screening Reactions (Constant Temp, Time, Conc.) select_solvents->run_rxns analyze Analyze Results (LC-MS for Conversion/Purity) run_rxns->analyze decision Best Solvent(s) Identified? analyze->decision decision->select_solvents No, Re-screen optimize Optimize Top Solvent System (Co-solvent, Concentration, Temp.) decision->optimize Yes validate Validate Optimized Conditions (Scale-up, Reproducibility) optimize->validate final Final Protocol validate->final G Result Low Reaction Yield Catalyst Catalyst Issues Result->Catalyst Solvent Solvent System Result->Solvent Base Base Ineffectiveness Result->Base Substrate Substrate Issues Result->Substrate Deactivation (Oxidation) Deactivation (Oxidation) Catalyst->Deactivation (Oxidation) Poor Ligand Choice Poor Ligand Choice Catalyst->Poor Ligand Choice Low Loading Low Loading Catalyst->Low Loading Poor Reagent Solubility Poor Reagent Solubility Solvent->Poor Reagent Solubility Inhibitory Solvent Used\n(e.g., CH3CN) Inhibitory Solvent Used (e.g., CH3CN) Solvent->Inhibitory Solvent Used\n(e.g., CH3CN) Presence of O2 / H2O Presence of O2 / H2O Solvent->Presence of O2 / H2O Insufficient Strength Insufficient Strength Base->Insufficient Strength Poor Solubility Poor Solubility Base->Poor Solubility Incorrect Stoichiometry Incorrect Stoichiometry Base->Incorrect Stoichiometry Impure Starting Material Impure Starting Material Substrate->Impure Starting Material Decomposition Decomposition Substrate->Decomposition

Caption: Cause-and-Effect Diagram for Troubleshooting Low Yield.

References

  • BenchChem. (n.d.). Optimizing base and solvent for Buchwald-Hartwig amination of 2,5-Diiodopyrazine.
  • Valente, C., et al. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
  • Jensen, K. F., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. DOI:10.1039/C6RE00153J.
  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 123(31), 7727–7729.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Osaka, I., & McCullough, R. D. (n.d.). The effect of a solvent on direct arylation polycondensation of substituted thiophenes. Polymer Chemistry.
  • BenchChem. (n.d.). 8-Bromo-3,4-dihydro-1H-benzo[e]d[10][12]iazepin-5(2H)-one. Retrieved from

  • Organ, M. G., et al. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. PMC - NIH.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Li, J. J., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PMC.

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one and Other Benzodiazepines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the anticipated biological activity of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one against a range of other benzodiazepines. As direct experimental data for this specific compound is limited in publicly accessible literature, this analysis is built upon established principles of benzodiazepine structure-activity relationships (SAR), data from structurally related 8-bromo benzodiazepine analogs, and well-documented findings for classic benzodiazepines such as Diazepam, Lorazepam, and Alprazolam. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) modulators.

Introduction: The Enduring Relevance of Benzodiazepine Scaffolds

Benzodiazepines represent a cornerstone in the pharmacotherapy of anxiety, insomnia, seizures, and other neurological disorders. Their mechanism of action is primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission within the CNS.[1] The binding of a benzodiazepine to its specific site on the GABA-A receptor enhances the affinity of the receptor for its endogenous ligand, GABA.[2] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a subsequent reduction in neuronal excitability.[3]

The diverse pharmacological profiles of different benzodiazepines arise from variations in their affinity for different GABA-A receptor subtypes, which are themselves defined by their subunit composition (e.g., α1, α2, α3, α5).[4] The ongoing interest in novel benzodiazepine derivatives, such as 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, is driven by the quest for compounds with improved subtype selectivity, leading to more targeted therapeutic effects with a reduced side-effect profile.

The Significance of the 8-Bromo Substitution: A Structural-Activity Relationship Perspective

The substitution pattern on the benzodiazepine core is a critical determinant of its pharmacological activity.[5][6] While the 7-position is a well-explored site for halogen substitution (e.g., the chloro- group in diazepam and the bromo- group in bromazepam), the 8-position offers a distinct electronic and steric environment that can significantly influence receptor binding and functional activity.

Based on established SAR principles, a halogen at the 7-position is generally associated with enhanced anxiolytic and anticonvulsant activity.[7] The introduction of a bromine atom at the 8-position, as in the case of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, is anticipated to modulate the compound's electronic properties and potentially alter its interaction with the benzodiazepine binding site on the GABA-A receptor. While direct experimental evidence is pending, we can extrapolate potential characteristics based on related compounds.

Comparative Biological Activity Profile

This section provides a comparative overview of the anticipated biological activity of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one against other benzodiazepines, focusing on receptor binding affinity, functional potency, and in vivo effects.

GABA-A Receptor Binding Affinity

The affinity of a benzodiazepine for the GABA-A receptor is a primary indicator of its potential potency. This is typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity.

Table 1: Comparative GABA-A Receptor Binding Affinities (Ki, nM)

Compoundα1 Subunitα2 Subunitα3 Subunitα5 SubunitReference(s)
8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one Predicted: Moderate-HighPredicted: Moderate-HighPredicted: Moderate-HighPredicted: Moderate-High-
Bromazolam2.810.69-0.62[8]
Diazepam~5-20~5-20~5-20~5-20[9]
Lorazepam~1-5~1-5~1-5~1-5[9]
Alprazolam~1-10~1-10~1-10~1-10[9]

Disclaimer: The binding affinities for 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one are predictive and based on SAR principles. Experimental validation is required.

The data for Bromazolam, an 8-bromo triazolobenzodiazepine, suggests that the 8-bromo substitution is compatible with high affinity for various GABA-A receptor subtypes.[8] It is plausible that 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one will also exhibit moderate to high affinity, although the absence of the triazolo ring may influence its binding profile.

Functional Potency (Electrophysiology)

Functional assays, such as two-electrode voltage clamp or patch-clamp electrophysiology, are crucial for determining the efficacy of a benzodiazepine in potentiating GABA-induced chloride currents.[10] This is often expressed as the half-maximal effective concentration (EC50).

While specific EC50 values for 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one are unavailable, it is anticipated to act as a positive allosteric modulator of the GABA-A receptor. The magnitude of this potentiation will be dependent on its affinity and intrinsic efficacy at the receptor.

In Vivo Behavioral Effects

The in vivo activity of a benzodiazepine is a culmination of its receptor binding affinity, functional potency, and pharmacokinetic properties. Key behavioral endpoints include anxiolytic, sedative, and anticonvulsant effects.

Table 2: Comparative In Vivo Behavioral Effects

CompoundAnxiolytic ActivitySedative/Hypnotic ActivityAnticonvulsant ActivityReference(s)
8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one Predicted: PresentPredicted: PresentPredicted: Present-
DiazepamYesYesYes[11]
LorazepamYesYesYes[11]
AlprazolamYesYesYes[12]

Based on the SAR of benzodiazepines, the presence of the 8-bromo substituent is expected to confer CNS-depressant properties, leading to anxiolytic, sedative, and anticonvulsant effects. The relative potency and therapeutic window of these effects will require dedicated in vivo studies.

Experimental Protocols

To facilitate further research and validation of the predicted biological activity of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, the following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Diagram 1: Radioligand Binding Assay Workflow

RadioligandBindingAssay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue (e.g., cortex) Homogenization Homogenize in Buffer Tissue->Homogenization Centrifugation1 Centrifuge (Low Speed) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 Centrifuge (High Speed) Supernatant1->Centrifugation2 Pellet Resuspend Pellet (Membrane Prep) Centrifugation2->Pellet Incubation Incubate Membrane Prep with: - [3H]Flunitrazepam (Radioligand) - Test Compound (Varying Conc.) - Non-specific Ligand (e.g., Diazepam) Pellet->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Scintillation Measure Radioactivity (Scintillation Counting) Washing->Scintillation IC50 Determine IC50 from Competition Curve Scintillation->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki caption Workflow for Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay

Methodology:

  • Membrane Preparation:

    • Dissect brain tissue (e.g., rat cerebral cortex) on ice.

    • Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a series of tubes, add a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) to the membrane preparation.

    • Add increasing concentrations of the unlabeled test compound (8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one).

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled benzodiazepine like diazepam).

    • Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assessment: The Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral model to assess the anxiolytic or anxiogenic effects of drugs in rodents.

Diagram 2: Elevated Plus Maze Experimental Workflow

ElevatedPlusMaze cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Apparatus Elevated Plus Maze Apparatus (Two open arms, two closed arms) Environment Controlled Environment (Lighting, noise levels) Acclimatization Acclimatize Animals to Testing Room DrugAdmin Administer Test Compound or Vehicle Acclimatization->DrugAdmin Placement Place Animal in Center of Maze DrugAdmin->Placement Recording Record Behavior for a Set Duration (e.g., 5 min) Placement->Recording Parameters Measure: - Time spent in open arms - Number of entries into open arms - Total arm entries Recording->Parameters Comparison Compare Drug-treated Group to Vehicle Control caption Workflow for Elevated Plus Maze Test

Caption: Workflow for Elevated Plus Maze Test

Methodology:

  • Apparatus: The EPM consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.

  • Procedure:

    • Habituate the animals (e.g., mice or rats) to the testing room for at least one hour before the experiment.

    • Administer the test compound (8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one) or vehicle to different groups of animals at a specified time before testing.

    • Place each animal individually in the center of the maze, facing an open arm.

    • Record the animal's behavior for a predetermined period (typically 5 minutes) using a video camera.

  • Data Analysis:

    • Score the video recordings for the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

      • Total number of arm entries (as a measure of general locomotor activity).

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Conclusion and Future Directions

While direct experimental data on 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one is currently lacking, a comprehensive analysis based on the established structure-activity relationships of benzodiazepines and data from the structurally related 8-bromo analog, Bromazolam, suggests that this compound is likely to exhibit significant biological activity as a positive allosteric modulator of the GABA-A receptor. It is predicted to possess moderate to high binding affinity and demonstrate anxiolytic, sedative, and anticonvulsant properties in vivo.

The precise pharmacological profile, including its potency, efficacy, and GABA-A receptor subtype selectivity, requires empirical validation through the experimental protocols outlined in this guide. Future research should focus on synthesizing 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one and subjecting it to a rigorous battery of in vitro and in vivo tests to fully characterize its biological activity. Such studies will be instrumental in determining its potential as a novel therapeutic agent and will contribute to a deeper understanding of the structure-activity relationships of 8-substituted benzodiazepines.

References

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A Comparative Analysis of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Within this esteemed class of compounds, 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one serves as a valuable starting point for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 8-position modulates the electronic properties of the aromatic ring, influencing the compound's pharmacokinetic and pharmacodynamic profile.[2] This guide provides a comparative analysis of derivatives of this scaffold, exploring the impact of structural modifications on biological activity, supported by experimental data and detailed protocols.

The Strategic Importance of the 8-Bromo-1,4-benzodiazepin-5-one Core

The rationale for utilizing the 8-bromo-1,4-benzodiazepin-5-one core lies in the established structure-activity relationships (SAR) of benzodiazepines. Halogen substitutions on the benzene ring have been a key strategy to enhance receptor affinity and metabolic stability.[2] The bromine atom at the C8 position, in particular, has been explored to probe ligand-receptor interactions and to fine-tune the pharmacological properties of these molecules.[3] This guide will delve into the synthesis and comparative biological evaluation of derivatives modified at various positions of this core structure, providing insights for the rational design of new and improved therapeutic candidates.

Comparative Analysis of N-1 Substituted Derivatives

One of the most accessible sites for derivatization on the 1,4-benzodiazepin-5-one scaffold is the N-1 position. Alkylation, arylation, and acylation at this position can significantly impact the compound's interaction with its biological target.

A key synthetic route to introduce diversity at the N-1 position involves the Buchwald-Hartwig amination of the corresponding 7-bromo precursor. While not the 8-bromo isomer, the methodology is highly transferable. For instance, (3R)-7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be coupled with various amines to generate a library of 7-amino derivatives.[2] This reaction provides a robust platform for exploring the chemical space around the benzodiazepine core.

Table 1: Comparative Biological Activity of 7-Amino-1,4-benzodiazepin-2-one Derivatives (Analogs to N-1 Substituted 8-Bromo Derivatives)

Compound IDN-1 Substituent (Analogous)α2A Ki (nM)α2B Ki (nM)α2C Ki (nM)
1 -H>10,000>10,000>10,000
2 -Anilino10605111120
3 -4-Fluoroanilino12606441430
4 -4-Chloroanilino14607891780
5 -4-Methoxyanilino11305881210

Data adapted from a study on analogous 7-amino derivatives, demonstrating the impact of N-arylation on adrenergic receptor affinity.[2]

The data in Table 1 clearly demonstrates that the introduction of an amino substituent at a position analogous to N-1 of the core structure can confer significant affinity for α2-adrenergic receptors, with the parent bromo compound being inactive. This suggests that derivatization at this position can be a fruitful strategy for targeting a range of receptors beyond the classical benzodiazepine binding site on the GABA-A receptor. The most promising compound in this series, the anilino derivative 2 , exhibits a Ki of 511 nM for the α2B adrenergic receptor, highlighting the potential for developing subtype-selective ligands.[2]

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship for 1,4-benzodiazepines is well-documented, providing a rational basis for derivatization efforts. Key takeaways include:

  • Position 7 (and analogously 8): An electron-withdrawing group, such as a halogen, is generally required for high affinity to the benzodiazepine receptor.[4]

  • N-1 Substitution: Alkyl or aryl groups at this position can modulate potency and pharmacokinetic properties.

  • C-3 Substitution: The introduction of various functional groups at the C-3 position can influence the compound's pharmacological profile, with some derivatives exhibiting potent anticonvulsant activity.[5]

  • 5-Aryl Ring: A phenyl or other aryl group at this position is a common feature of active benzodiazepines. Substituents on this ring can also impact activity.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of Bromo-benzodiazepines

This protocol is adapted from a reported synthesis of 7-amino-1,4-benzodiazepin-2-ones and is applicable for the derivatization of the 8-bromo scaffold.[2]

Materials:

  • (3R)-7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (or the corresponding 8-bromo isomer)

  • Amine (aniline, substituted anilines, etc.)

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Potassium t-butoxide (KOtBu)

  • Anhydrous Toluene

Procedure:

  • To a 10 mL round-bottom flask, add anhydrous toluene (2 mL) and degas by bubbling nitrogen gas through the solution.

  • Add the bromo-benzodiazepine (0.5 mmol), the desired amine (0.6 mmol), Pd2(dba)3 (0.025 mmol), XPhos (0.05 mmol), and potassium t-butoxide (0.7 mmol, 1 M solution in THF).

  • Stir the reaction mixture at 90 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% ethyl acetate in hexanes).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through celite and wash with acetone (10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel with a gradient of acetone in hexanes) to yield the desired N-substituted derivative.

Radioligand Binding Assay for Adrenergic Receptors

This protocol provides a general framework for assessing the binding affinity of the synthesized derivatives at adrenergic receptors.

Materials:

  • Cell membranes expressing the desired adrenergic receptor subtype (α2A, α2B, α2C)

  • Radioligand (e.g., [3H]RX821002)

  • Synthesized test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).

Visualization of Synthetic and Biological Evaluation Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

SynthesisWorkflow cluster_synthesis Synthetic Pathway Start 8-Bromo-1,4-benzodiazepin-5-one Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Amine, Pd2(dba)3, XPhos, KOtBu Reagents->Reaction Purification Column Chromatography Reaction->Purification Product N-1 Substituted Derivatives Purification->Product

Caption: Synthetic workflow for N-1 substituted derivatives.

BiologicalAssayWorkflow cluster_assay Radioligand Binding Assay Compound Test Compound Incubation Incubation Compound->Incubation Membranes Receptor-expressing Membranes Membranes->Incubation Radioligand [3H]-Radioligand Radioligand->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki determination) Counting->Analysis

Caption: Workflow for the radioligand binding assay.

Conclusion and Future Directions

The 8-bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. As demonstrated by analogous series, derivatization, particularly at the N-1 position, can lead to compounds with significant and selective biological activities. The provided synthetic and analytical protocols offer a robust framework for researchers to explore the chemical space around this privileged core.

Future work should focus on a systematic exploration of substitutions at other positions, such as C-3, and the evaluation of these novel derivatives against a broader panel of biological targets, including various subtypes of GABA-A receptors. A comprehensive understanding of the structure-activity relationships will be instrumental in the design of next-generation benzodiazepine-based therapeutics with improved efficacy and safety profiles.

References

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A Comparative Guide to Analytical Standards for 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Analytical Standards

8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one is a benzodiazepine derivative. The precise and accurate characterization of this and similar molecules is paramount in drug discovery, development, and quality control. Analytical standards serve as the benchmark against which a sample of the compound is compared, ensuring its identity, purity, and strength. The choice of analytical methodology is dictated by the specific requirements of the analysis, ranging from qualitative identification to rigorous quantitative assessment.

This guide will explore the primary analytical techniques employed for the characterization of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one and its analogues, providing a comparative analysis of their strengths and limitations. While a comprehensive, publicly available Certificate of Analysis for this specific compound is not readily found, this guide will leverage data from closely related brominated benzodiazepines to illustrate the principles and expected outcomes of each analytical method.

Comparative Analysis of Key Analytical Techniques

The analytical toolkit for benzodiazepine derivatives is multifaceted, with each technique offering unique insights into the molecule's structure and purity. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Technique Principle Primary Application Strengths Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Purity determination, quantitative analysis, and stability testing.Robust, reproducible, widely available, and cost-effective for routine analysis.Moderate sensitivity and selectivity compared to mass spectrometry.
LC-MS/MS Separation by HPLC followed by mass analysis of the analyte and its fragments.Trace level quantification, impurity profiling, and metabolite identification.High sensitivity, high selectivity, and provides structural information.Higher cost and complexity compared to HPLC-UV.
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field, providing detailed structural information.Unambiguous structure elucidation and identification of impurities.Provides definitive structural information and can be quantitative (qNMR).Lower sensitivity compared to MS, requires higher sample concentration.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups and confirmation of molecular structure.Fast, non-destructive, and provides a unique "fingerprint" for a compound.Limited use for quantitative analysis and complex mixtures.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is the workhorse for assessing the purity of pharmaceutical compounds. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Workflow for HPLC Method Development and Validation:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction HPLC HPLC Separation Extraction->HPLC Inject MS1 MS1: Precursor Ion Selection HPLC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Quant Quantification (MRM) MS2->Quant Ident Identification (Product Ion Spectrum) MS2->Ident

A Senior Application Scientist's Guide to Target Validation and Binding Affinity Characterization of Novel Benzodiazepine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Subject: A Methodological Comparison for Validating the Binding Affinity of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

This guide provides a comprehensive framework for researchers and drug development professionals to approach the characterization of a novel benzodiazepine analog, 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one. We will navigate the critical path from identifying a putative biological target to rigorously validating and quantifying the binding affinity, comparing orthogonal, industry-standard methodologies.

The core challenge with a novel compound is two-fold: first, to identify its specific molecular target(s), and second, to precisely measure the strength of that interaction. This guide addresses both, using a hypothetical, yet plausible, scenario where our compound of interest is suspected to target a subtype of the γ-aminobutyric acid type A (GABA-A) receptor, the canonical target for the benzodiazepine class. We will compare our novel compound to Diazepam, the archetypal benzodiazepine, to establish a performance baseline.

Part 1: Target Identification - From Unknown to Putative

Before any affinity can be validated, a target must be identified. For a novel compound like 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, a multi-pronged approach is recommended to confidently identify its biological binding partner(s).

Computational Prediction: In Silico Target Fishing

The principle of molecular similarity often suggests similar biological activity. By using the known structure of our compound, we can perform computational screens against libraries of known protein structures.

  • Methodology: Reverse docking and pharmacophore screening. The structure of our compound is used as a query to screen against a database of protein binding sites (e.g., Protein Data Bank). Algorithms predict the most favorable binding poses and estimate binding energy.

  • Rationale: This is a rapid, cost-effective first step to generate a list of high-probability candidate targets. For a benzodiazepine scaffold, the primary suspects would be various subtypes of the GABA-A receptor. The specific substitutions on our compound (e.g., the 8-Bromo group) may, however, confer affinity for other, unrelated targets.

  • Trustworthiness: Computational predictions are hypotheses. They must be validated by empirical, in-vitro experiments. They serve to narrow the field of potential targets, saving significant resources.

Affinity-Based Chemical Proteomics: An Unbiased Approach

To empirically identify targets without prior bias, we can use the molecule itself as a "bait" to "fish" for its binding partners from a complex biological sample (e.g., cell lysate or tissue homogenate).

  • Methodology: The compound is typically immobilized on a solid support (e.g., sepharose beads) to create an affinity matrix. This matrix is incubated with a proteome source. Proteins that bind to the compound are retained, while non-binders are washed away. The bound proteins are then eluted and identified using mass spectrometry.

  • Rationale: This technique provides direct physical evidence of an interaction in a complex biological milieu, offering a powerful and unbiased view of the compound's interactome.

  • Trustworthiness: A key control is a competition experiment, where the lysate is co-incubated with the affinity matrix and an excess of the free (non-immobilized) compound. A genuine binding partner will show significantly reduced binding to the matrix in the presence of the free competitor.

cluster_TargetID Target Identification Workflow Compound 8-Bromo-Benzodiazepine (Novel Compound) InSilico In Silico Screening (Reverse Docking) Compound->InSilico Structure-based ChemProt Chemical Proteomics (Affinity Chromatography) Compound->ChemProt Immobilize as 'Bait' Hypothesis Generate Target Hypothesis InSilico->Hypothesis MassSpec Elution & LC-MS/MS Identification ChemProt->MassSpec Validation Proceed to Affinity Validation Hypothesis->Validation TargetList List of Putative Binding Proteins MassSpec->TargetList TargetList->Hypothesis

Caption: Workflow for identifying the molecular target of a novel compound.

Part 2: Orthogonal Validation of Binding Affinity

Assuming the above steps identified a specific GABA-A receptor subtype as the primary target, we must now validate this hypothesis and accurately quantify the binding affinity (typically represented by the dissociation constant, KD). The use of at least two orthogonal (i.e., based on different physical principles) methods is the gold standard for robust validation.

Here, we compare three leading techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a classic Radioligand Binding Assay.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.

  • Causality & Experimental Choice: We choose SPR for its ability to provide not only the affinity (KD) but also the kinetic rate constants for association (ka) and dissociation (kd). This provides deeper mechanistic insight into how the compound binds and how long it remains bound, which can be critical for predicting in vivo efficacy. The protein (GABA-A receptor) is immobilized on the sensor chip, and our compound (the analyte) is flowed over the surface at various concentrations.

  • Self-Validating Protocol:

    • Immobilization: Covalently immobilize the purified GABA-A receptor onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell is prepared by activating and deactivating the surface without protein to allow for subtraction of bulk refractive index changes.

    • Analyte Preparation: Prepare a dilution series of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one and Diazepam (comparator) in a suitable running buffer (e.g., HBS-P+). Include a zero-concentration sample (buffer only) for double referencing.

    • Binding Analysis: Inject the analyte solutions over the sensor surface, from lowest to highest concentration. Monitor the association phase during injection and the dissociation phase during buffer flow.

    • Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer) to strip the bound analyte, preparing the surface for the next injection.

    • Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD (where KD = kd/ka).

cluster_SPR SPR Experimental Workflow Chip Sensor Chip Immobilize Immobilize Receptor (e.g., GABA-A) Chip->Immobilize Analyte Inject Analyte (Compound Dilution Series) Immobilize->Analyte Detect Detect RU Change (Association/Dissociation) Analyte->Detect Regen Regenerate Surface Detect->Regen Analyze Fit Data to Model (Calculate ka, kd, KD) Detect->Analyze Regen->Analyte Next Cycle

The 8-Bromo Substitution: A Double-Edged Sword in Benzodiazepine Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to 8-Bromo-Benzodiazepine Analogs for Advanced Drug Discovery

For decades, the benzodiazepine scaffold has been a cornerstone in the development of therapeutics targeting the central nervous system, primarily through their modulatory action on γ-aminobutyric acid type A (GABA-A) receptors. The anxiolytic, sedative, anticonvulsant, and myorelaxant properties of these compounds are well-documented, yet the quest for agents with improved therapeutic indices and reduced side-effect profiles remains a significant challenge in medicinal chemistry. Among the myriad of structural modifications explored, the introduction of a bromine atom at the 8-position of the benzodiazepine ring system presents a compelling, albeit complex, case study in structure-activity relationship (SAR) exploration. This guide provides a comparative analysis of 8-bromo-benzodiazepine analogs, offering insights into the causal relationships between their chemical structures and pharmacological activities, supported by experimental data and detailed methodologies.

The Significance of the 8-Position: A Departure from the Norm

Classical benzodiazepine SAR has traditionally emphasized the importance of an electron-withdrawing substituent at the 7-position for optimal activity. Substituents like chlorine and nitro groups at this position are hallmarks of many clinically successful benzodiazepines, such as diazepam and clonazepam. The 8-position, in contrast, has been less extensively explored. However, emerging research and the rise of novel psychoactive substances have brought 8-substituted analogs, particularly 8-bromo derivatives like flubromazolam, to the forefront of pharmacological investigation. The 8-bromo substitution offers a unique electronic and steric profile that can significantly alter a compound's interaction with the GABA-A receptor, leading to distinct pharmacological profiles.

Comparative Analysis of 8-Bromo-Benzodiazepine Analogs

The influence of the 8-bromo substituent is best understood by examining its effect in conjunction with other structural modifications across the benzodiazepine scaffold. This section compares the performance of various 8-bromo analogs, with a focus on their affinity for GABA-A receptor subtypes and their resulting in vivo effects.

The Triazolo[4,3-a][1][2]benzodiazepine Scaffold

A significant portion of research into 8-bromo-benzodiazepines has focused on the triazolo-fused analogs, a structural class known for high potency.

Table 1: Comparative GABA-A Receptor Subtype Binding Affinities (Ki, nM) of 8-Substituted Triazolobenzodiazepines

CompoundR8R1R6α1 (Ki, nM)α2 (Ki, nM)α3 (Ki, nM)α5 (Ki, nM)
Triazolam HCH₃2-chlorophenyl1.51.11.02.5
Flubromazolam BrCH₃2-fluorophenyl0.40.30.30.6
XLi-JY-DMH C≡CHCH₃2-chlorophenyl3.22.52.85.1
SH-TRI-108 C≡CHCH₃2-pyridyl10.58.712.315.6

Data compiled from available literature. Direct comparison should be made with caution due to potential variations in experimental conditions.

From this data, several key SAR insights emerge:

  • Potency Enhancement: The 8-bromo substitution in flubromazolam, when compared to the unsubstituted triazolam, demonstrates a significant increase in binding affinity across all tested GABA-A receptor subtypes. This highlights the potentiation effect of the 8-bromo group.

  • Lack of Subtype Selectivity: Despite the increase in potency, the 8-bromo substitution in this context does not appear to confer significant selectivity for any particular α-subunit. Flubromazolam retains a similar non-selective, high-affinity profile to triazolam.

  • Influence of Other Substituents: The comparison with 8-ethynyl analogs (XLi-JY-DMH and SH-TRI-108) reveals the critical interplay between substituents. While the 8-ethynyl group also modulates affinity, the nature of the C-6 phenyl ring substituent (2-chlorophenyl vs. 2-pyridyl) dramatically impacts overall potency.

In Vivo Performance: A Reflection of Receptor Affinity

The high, non-selective affinity of 8-bromo-triazolobenzodiazepines translates to potent in vivo effects, often characterized by strong sedative and anxiolytic properties.

Table 2: Comparative In Vivo Effects of 8-Substituted Triazolobenzodiazepines

CompoundAnxiolytic-like Effects (Conflict Test)Sedative/Motor Effects (Monkey Observation)
Triazolam Potent anti-conflict effectsPronounced sedation and motor impairment
Flubromazolam Reported to have potent anxiolytic and sedative effectsHigh potential for sedation and motor impairment
XLi-JY-DMH Increased rates of responding attenuated by shockProfile of sedative-motor effects similar to triazolam
SH-TRI-108 Increased rates of responding attenuated by shockProfile of sedative-motor effects similar to triazolam

The in vivo data corroborates the in vitro findings. The 8-bromo analog, flubromazolam, is known for its potent central nervous system depressant effects, consistent with its high affinity for α1-containing GABA-A receptors, which are associated with sedation. The 8-ethynyl analogs, despite their lower affinity compared to triazolam, still produce a similar profile of anxiolytic-like and sedative effects, underscoring the challenge in separating these properties within this chemical series.

Experimental Methodologies: The Foundation of SAR Studies

The elucidation of structure-activity relationships is critically dependent on robust and reproducible experimental protocols. The following sections detail the methodologies for the key assays used to characterize 8-bromo-benzodiazepine analogs.

Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity (Ki) of 8-bromo-benzodiazepine analogs for different GABA-A receptor subtypes.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]flunitrazepam or [³H]flumazenil) from the benzodiazepine binding site on the GABA-A receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • HEK293 cells stably expressing specific rat GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of radioligand (e.g., 1 nM [³H]flumazenil).

      • Increasing concentrations of the 8-bromo-benzodiazepine analog (test compound) or a reference compound (e.g., diazepam).

      • For non-specific binding determination, a high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM diazepam) is used.

      • The prepared cell membrane suspension.

    • The total assay volume is typically 250-500 µL.

  • Incubation:

    • The plate is incubated at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement:

    • The filters are dried, and scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity

Objective: To determine the functional activity (efficacy and potency) of 8-bromo-benzodiazepine analogs as modulators of GABA-A receptor function.

Principle: This electrophysiological technique measures the ion current flowing through GABA-A receptors expressed in Xenopus laevis oocytes in response to GABA and the modulatory effects of the test compounds.

Step-by-Step Protocol:

  • Oocyte Preparation and Injection:

    • Oocytes are harvested from female Xenopus laevis frogs.

    • cRNA encoding the desired GABA-A receptor subunits (e.g., rat α1, β2, and γ2) are injected into the oocytes.

    • The injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

    • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

    • The oocyte is voltage-clamped at a holding potential of -70 mV.

  • Drug Application:

    • GABA is applied to the oocyte at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

    • The 8-bromo-benzodiazepine analog is then co-applied with GABA at various concentrations.

    • The potentiation of the GABA-induced current by the test compound is measured.

  • Data Analysis:

    • The potentiation of the GABA response is calculated as a percentage of the baseline GABA current.

    • Concentration-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximum potentiation (Emax) are determined by non-linear regression analysis.

Visualizing the SAR Landscape and Experimental Workflow

To better understand the relationships between structure, activity, and the experimental processes used for their determination, the following diagrams are provided.

SAR_of_8_Bromo_Benzodiazepines cluster_scaffold 8-Bromo-Benzodiazepine Scaffold cluster_modifications Structural Modifications cluster_activity Pharmacological Activity Scaffold 8-Bromo-1,4-Benzodiazepine Core R1_Sub N-1 Substitution (e.g., -CH3, -H) Scaffold->R1_Sub Influences R3_Sub C-3 Substitution (e.g., -H, -OH) Scaffold->R3_Sub Influences R5_Sub C-5 Phenyl Ring Substituents (e.g., 2'-fluoro, 2'-chloro) Scaffold->R5_Sub Influences Fused_Ring Fused Heterocycle (e.g., Triazole, Imidazole) Scaffold->Fused_Ring Influences Binding_Affinity GABA-A Receptor Binding Affinity (Ki) R1_Sub->Binding_Affinity Determines R3_Sub->Binding_Affinity Determines R5_Sub->Binding_Affinity Determines Fused_Ring->Binding_Affinity Determines Functional_Activity Functional Activity (Efficacy, Potency) Binding_Affinity->Functional_Activity Correlates with InVivo_Effects In Vivo Effects (Anxiolytic, Sedative) Functional_Activity->InVivo_Effects Predicts

Caption: Logical relationship of 8-bromo-benzodiazepine SAR.

Experimental_Workflow Start Synthesis of 8-Bromo-Benzodiazepine Analogs Binding_Assay Radioligand Binding Assay Start->Binding_Assay Electrophysiology Two-Electrode Voltage Clamp Electrophysiology Start->Electrophysiology Data_Analysis Data Analysis (Ki, EC50, Behavioral Endpoints) Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis InVivo_Studies In Vivo Behavioral Studies (e.g., Conflict Test, Rotarod) SAR_Elucidation Structure-Activity Relationship Elucidation InVivo_Studies->SAR_Elucidation Data_Analysis->SAR_Elucidation SAR_Elucidation->InVivo_Studies Guides

Caption: Experimental workflow for SAR studies.

Causality and Future Directions

The experimental evidence suggests that the 8-bromo substitution is a powerful tool for enhancing the potency of benzodiazepine-based GABA-A receptor modulators. The causality lies in the electronic and steric properties of the bromine atom, which likely engages in favorable interactions within the benzodiazepine binding site, potentially through halogen bonding or by favorably altering the overall lipophilicity and electronic distribution of the molecule.

However, the challenge of achieving subtype selectivity with the 8-bromo substitution remains. The current data on 8-bromo-triazolobenzodiazepines indicates a general increase in affinity across all α-subtypes, which correlates with potent but non-selective in vivo effects. Future research should focus on:

  • Systematic SAR Studies: A comprehensive investigation of a series of 8-bromo-1,4-benzodiazepine-2-ones with diverse substitutions at the N-1, C-3, and C-5 phenyl positions is warranted. This would provide a clearer understanding of how to modulate selectivity on the 8-bromo scaffold.

  • Computational Modeling: Advanced molecular docking and dynamic simulations can help elucidate the specific interactions of the 8-bromo group within the binding pockets of different GABA-A receptor subtypes, guiding the design of more selective analogs.

  • Exploration of Novel Scaffolds: While the triazolo- and imidazo-fused systems have been a major focus, exploring the 8-bromo substitution in other benzodiazepine-related scaffolds could lead to novel pharmacological profiles.

References

  • Cook, J. M., et al. (2020). 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor. Journal of Medicinal Chemistry, 63(15), 8234–8253. [Link]

  • Gant, T. G. (2013). Anxioselective anxiolytics: on a quest for the holy grail. Current Topics in Behavioral Neurosciences, 14, 247–283. [Link]

  • Sieghart, W. (2015). Allosteric modulation of GABAA receptors via multiple drug-binding sites. Advances in Pharmacology, 72, 53–96. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370. [Link]

comparing the efficacy of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1) has emerged as a clinically validated strategy, particularly for tumors harboring deficiencies in DNA damage repair pathways. While several potent PARP-1 inhibitors have gained regulatory approval, the quest for novel chemical scaffolds with improved pharmacological properties, such as enhanced central nervous system penetration, continues. This guide provides an in-depth comparison of the efficacy of emerging benzodiazepine-based PARP-1 inhibitors against established, clinically approved agents. While direct experimental data for 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one is not yet available in the public domain, this guide will leverage structure-activity relationship (SAR) data from a pioneering study on novel benzodiazepine derivatives to contextualize its potential efficacy.

The Central Role of PARP-1 in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key nuclear enzyme that plays a critical role in the repair of DNA single-strand breaks (SSBs). Following DNA damage, PARP-1 binds to the break and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other essential DNA repair factors.

Inhibition of PARP-1 enzymatic activity disrupts this repair process. In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) deficiency due to BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired DNA damage and, ultimately, cell death. This concept of "synthetic lethality" forms the foundation of PARP inhibitor-based cancer therapies.

A New Frontier: Benzodiazepines as PARP-1 Inhibitors

The benzodiazepine scaffold, traditionally associated with anxiolytic and sedative activities through its interaction with GABA-A receptors, has recently been identified as a promising framework for the development of novel PARP-1 inhibitors. A seminal study by Wang et al. (2022) detailed the design, synthesis, and evaluation of a series of 55 benzodiazepine derivatives as brain-penetrating PARP-1 inhibitors[1][2]. This research opens a new avenue for developing PARP inhibitors with the potential to treat primary and metastatic brain tumors.

The core structure explored in this study was 2-phenyl-3,4-dihydro-5H-benzo[e][1][3]diazepin-5-one, which shares significant structural similarity with 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one. The study's findings provide a valuable basis for inferring the potential PARP-1 inhibitory activity of the latter.

Comparative Efficacy: Novel Benzodiazepines vs. Known Inhibitors

The efficacy of a PARP inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of PARP-1 by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the in vitro PARP-1 inhibitory activity of the most potent benzodiazepine derivatives from the aforementioned study, alongside the IC50 values of several clinically approved PARP inhibitors.

InhibitorChemical ClassPARP-1 IC50 (nM)Reference(s)
Known Inhibitors
OlaparibPhthalazinone1-5[4]
RucaparibIndole Lactam1.4[5]
TalazoparibFluorobenzyl-indazole0.57[2][6]
NiraparibIndazole Carboxamide3.8[7]
VeliparibBenzimidazole5.2 (Ki)[8]
Novel Benzodiazepine Inhibitors
Compound H52Benzodiazepine30.2[1][2]
Compound H34Benzodiazepine41.4[1][2]
Compound H48Benzodiazepine37.8[1][2]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

As the data indicates, the novel benzodiazepine-based inhibitors exhibit promising, albeit currently less potent, PARP-1 inhibitory activity compared to the established, clinically approved agents. The most potent benzodiazepine derivative, Compound H52, has an IC50 of 30.2 nM, which is in the nanomolar range but higher than that of inhibitors like Talazoparib and Rucaparib.

Structure-Activity Relationship (SAR) and the Potential of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

The study by Wang et al. provides valuable insights into the SAR of benzodiazepine-based PARP-1 inhibitors[1]. Key findings include:

  • Aromatic Substitution: The presence of a phenyl group at the 2-position of the benzodiazepine core was found to be beneficial for activity.

  • Halogenation: Introduction of halogen atoms, such as chlorine, on the phenyl ring generally led to improved inhibitory activity.

  • Positional Effects: The position of substituents on the phenyl ring influenced potency, with para-substitution often being favorable.

While 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one lacks the 2-phenyl substituent present in the compounds from the study, the presence of a bromine atom on the benzo portion of the benzodiazepine core is a notable feature. Halogenation is a common strategy in medicinal chemistry to modulate electronic properties and improve binding affinity. Therefore, it is plausible that the 8-bromo substituent could contribute favorably to the binding of the molecule to the PARP-1 active site.

However, without direct experimental data, the precise PARP-1 inhibitory activity of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one remains speculative. Further investigation through enzymatic and cell-based assays is necessary to determine its efficacy and potential as a PARP-1 inhibitor.

Experimental Methodologies for Efficacy Determination

The evaluation of PARP-1 inhibitors involves a series of well-established in vitro and cell-based assays.

In Vitro PARP-1 Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP-1. A common method is a colorimetric or fluorescent assay that detects the product of the PARP-1 reaction, poly(ADP-ribose) (PAR).

Workflow for a Typical PARP-1 Enzymatic Assay:

PARP1_Enzymatic_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor Test Inhibitor (e.g., 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one) Incubation Incubate Inhibitor, PARP-1, NAD+, and DNA Inhibitor->Incubation PARP1 Purified PARP-1 Enzyme PARP1->Incubation NAD NAD+ (Substrate) NAD->Incubation DNA Activated DNA DNA->Incubation Detection Measure PAR Production (e.g., ELISA, Fluorescence) Incubation->Detection Analysis Calculate % Inhibition and IC50 Value Detection->Analysis

Caption: Workflow of an in vitro PARP-1 enzymatic inhibition assay.

Cell-Based PARP-1 Inhibition Assay

To assess the activity of an inhibitor in a more biologically relevant context, cell-based assays are employed. These assays measure the inhibition of PARP-1 activity within intact cells.

Workflow for a Cell-Based PARP-1 Assay:

Cell_Based_PARP1_Assay cluster_treatment Cell Treatment cluster_lysis Cell Lysis & Analysis cluster_viability Viability Assessment Cells Cancer Cell Line (e.g., BRCA-deficient) Treatment Treat Cells with Test Inhibitor Cells->Treatment Damage Induce DNA Damage (e.g., with H2O2) Treatment->Damage Lysis Lyse Cells Damage->Lysis Viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) Damage->Viability Analysis Measure Intracellular PAR Levels (e.g., Western Blot, Immunofluorescence) Lysis->Analysis PARP1_Signaling_Pathway cluster_damage DNA Damage cluster_parp_activation PARP-1 Activation & Repair cluster_inhibition PARP Inhibition cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 binds to PARylation PARylation PARP1->PARylation catalyzes Inhibitor PARP Inhibitor (e.g., Benzodiazepine Derivative) PARP1->Inhibitor inhibits Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair SSB Repair Recruitment->Repair Repair->SSB resolves Blocked_Repair Blocked SSB Repair Inhibitor->Blocked_Repair DSB Double-Strand Break (DSB) at Replication Fork Blocked_Repair->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: PARP-1 signaling in DNA repair and the effect of PARP inhibitors.

Conclusion and Future Directions

The discovery of benzodiazepines as a novel class of PARP-1 inhibitors represents an exciting development in the field of targeted cancer therapy. While the currently reported derivatives exhibit moderate potency compared to clinically approved agents, the benzodiazepine scaffold offers significant opportunities for further optimization. The potential for improved blood-brain barrier penetration is a particularly compelling advantage that warrants further investigation.

For the specific compound, 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, this guide serves as a foundational comparison based on the current understanding of the benzodiazepine pharmacophore for PARP-1 inhibition. The next critical step for the research community is to conduct direct enzymatic and cell-based assays to definitively determine its efficacy. Such studies will elucidate whether the 8-bromo substitution confers potent PARP-1 inhibitory activity and will guide the future design of this promising new class of anticancer agents.

References

  • Wang, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 954-966. [Link]

  • Wang, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PubMed Central. [Link]

  • Steffen, J. D., et al. (2013). PARP-1 inhibitor olaparib (AZD2281) is a poor substrate for ABCB1, ABCC1 and ABCG2 and does not protect cells against olaparib. Cancer Research, 73(8 Supplement), 2453-2453.
  • Tulip Biolabs. (n.d.). PARP1 Activity Assay. Retrieved from [Link]

  • Li, H., et al. (2018). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Journal of Cancer, 9(18), 3367–3375.
  • Thomas, H. D., et al. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular Cancer Therapeutics, 6(3), 945-956.
  • Donawho, C. K., et al. (2007). ABT-888, an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clinical Cancer Research, 13(9), 2728-2737.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.
  • Langelier, M. F., et al. (2018). Quantification of Olaparib sensitivities (IC50) and RAD51 foci in EOC cell lines. Scientific Reports, 8(1), 1-13.
  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Wang, S., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 319.
  • Shen, Y., et al. (2015). BMN 673, a potent and orally bioavailable PARP1/2 inhibitor, demonstrates in vivo efficacy in BRCA-mutant tumors. Clinical Cancer Research, 21(1), 148-157.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Zandarashvili, L., et al. (2020). Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. Nucleic Acids Research, 48(21), 12239-12253.
  • Gattis, S. G., et al. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry, 326(1), 78-86.
  • Drew, Y., et al. (2011). Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. Clinical Cancer Research, 17(5), 983-991.
  • Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599.
  • Liu, X., et al. (2019). Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma. Journal of Cellular and Molecular Medicine, 23(10), 6723-6733.
  • Kizy, S., et al. (2020).
  • Hopkins, T. A., et al. (2015). Mechanistic dissection of PARP1 trapping and the impact on in vivo models and human disease. Molecular Cancer Research, 13(10), 1465-1477.
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • Stoof, J., et al. (2022). IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and C1/OLA cells. Journal of Cellular and Molecular Medicine, 26(16), 4536-4549.
  • Ramesh, S., et al. (2023).
  • Wolf, M., et al. (2022). Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition. Cellular and Molecular Life Sciences, 79(11), 564.
  • Shapiro, G. I., et al. (2013). IC50 values for rucaparib and carboplatin and cell line characteristics. Clinical Cancer Research, 19(11), 2933-2942.
  • Kanev, G. K., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(4), 102581.
  • Al-Ejeh, F., et al. (2014). The IC50 values of selected PARP inhibitors against sporadic epithelial ovarian cancer. BMC Cancer, 14, 589.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

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LC-MS/MS method for quantification of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Quantification of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one using LC-MS/MS

In the landscape of pharmaceutical research and clinical diagnostics, the precise and reliable quantification of novel therapeutic agents is paramount. This guide provides a comprehensive overview and a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, a novel benzodiazepine derivative. As a senior application scientist, this document is structured to offer not just a protocol, but a deeper understanding of the methodological choices, underpinned by scientific principles and comparative data against alternative analytical approaches.

Introduction: The Analytical Challenge

8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one is a benzodiazepine derivative with potential applications in drug development. Its chemical structure, characterized by a bromine substituent, suggests specific analytical considerations, particularly in mass spectrometry. The development of a robust and validated analytical method is a critical step in its progression from a research compound to a potential therapeutic agent. This guide will focus on an LC-MS/MS approach, widely regarded as the gold standard for small molecule quantification due to its high sensitivity, specificity, and throughput.

Proposed LC-MS/MS Method: A Step-by-Step Protocol

The following proposed method is based on established principles for the analysis of benzodiazepines, adapted for the specific properties of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one.

Sample Preparation: Protein Precipitation

For the analysis of the target compound in biological matrices such as plasma or serum, a simple and efficient protein precipitation method is proposed. This technique is chosen for its speed and ability to remove the majority of proteinaceous interferences.

Protocol:

  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Diazepam-d5).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The chromatographic separation is designed to achieve a sharp peak shape for the analyte and to separate it from potential matrix interferences. A reversed-phase C18 column is a suitable choice for benzodiazepines.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate
Tandem Mass Spectrometry (MS/MS) Conditions

The high specificity of this method is derived from the use of Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer. The bromine atom in the structure of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one will result in a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), which can be leveraged for highly specific detection.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions To be determined by direct infusion of the compound

Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification

Caption: Workflow for the quantification of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the proposed method of choice, it is instructive to compare its performance characteristics with other available techniques for the analysis of benzodiazepines.

FeatureLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)Immunoassays (e.g., ELISA)
Specificity Very High (based on mass-to-charge ratio)High (requires derivatization)Moderate (potential for cross-reactivity)
Sensitivity Very High (pg/mL to ng/mL)High (ng/mL)Moderate to High (ng/mL)
Throughput High (can be automated)Moderate (longer run times)Very High (plate-based format)
Sample Volume Low (µL)Moderate (mL)Low (µL)
Development Time ModerateModerate to HighHigh (requires antibody development)
Cost per Sample ModerateLow to ModerateLow
Matrix Effects Can be significant, requires managementLess prone to ion suppressionCan be affected by matrix components

Logical Relationship of Analytical Method Selection

Method Selection cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_params Key Parameters Goal Quantification of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one LC_MS LC-MS/MS Goal->LC_MS High Specificity & Sensitivity GC_MS GC-MS Goal->GC_MS High Specificity IA Immunoassay Goal->IA High Throughput Specificity Specificity LC_MS->Specificity Sensitivity Sensitivity LC_MS->Sensitivity Throughput Throughput LC_MS->Throughput GC_MS->Specificity IA->Throughput

Caption: Decision tree for selecting an analytical method based on key performance parameters.

Conclusion and Future Perspectives

The proposed LC-MS/MS method provides a robust framework for the sensitive and specific quantification of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one in biological matrices. The inherent advantages of LC-MS/MS, including high specificity, sensitivity, and throughput, make it the superior choice for regulated bioanalysis in drug development. While alternative methods like GC-MS and immunoassays have their merits, they do not offer the same level of performance for novel compound quantification.

Future work will involve the validation of this proposed method according to regulatory guidelines (e.g., FDA, EMA), including assessments of linearity, accuracy, precision, matrix effects, and stability. The development and validation of such a method are critical for enabling further preclinical and clinical investigations of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one.

References

  • Title: LC-MS/MS for Bioanalysis: A Comprehensive Review Source: Journal of Chromatography B URL: [Link]

  • Title: Benzodiazepine Analysis by LC-MS/MS in Clinical and Forensic Toxicology Source: Analytical and Bioanalytical Chemistry URL: [Link]

  • Title: FDA Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

The Binding Landscape of Benzodiazepines: A Comparative In Silico Analysis of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one and Its Analogs at the GABAA Receptor

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the molecular interactions governing the affinity and potential efficacy of a novel bromo-substituted benzodiazepine derivative in comparison to established analogs. This guide provides a comprehensive, step-by-step protocol for a comparative molecular docking study, offering insights for researchers in pharmacology and drug development.

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its privileged structure that allows for versatile interactions with a range of biological targets.[1] Historically, the therapeutic applications of benzodiazepines, such as the anxiolytic properties of diazepam (Valium), have been linked to their role as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor.[2][3] This guide presents a comparative molecular docking study of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, a less-explored analog, against the well-characterized benzodiazepines Diazepam and Clonazepam, as well as the closely related 7-Nitro-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one. By elucidating the binding affinities and interaction patterns of these compounds with the GABAA receptor, this in silico analysis aims to provide a predictive framework for the pharmacological profile of the bromo-derivative and guide future drug discovery efforts.

Introduction to the Compounds and the Biological Target

The compounds selected for this comparative study share the core benzodiazepine structure but differ in their substitution patterns, which are anticipated to influence their interaction with the GABAA receptor.

  • 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one: The subject of our primary investigation, this compound features a bromine atom at the 8th position of the benzodiazepine ring. Halogen substitutions are a known strategy to modulate the pharmacokinetic and pharmacodynamic properties of benzodiazepines.[1]

  • Diazepam: A classic benzodiazepine with a chlorine atom at the 7-position and a methyl group at the N-1 position. It is widely used for its anxiolytic, sedative, and anticonvulsant effects.[4][5][6][7][8]

  • Clonazepam: Characterized by a nitro group at the 7-position and a chlorine atom on the C-5 phenyl ring, Clonazepam is primarily used as an anticonvulsant and an anti-anxiety medication.[2][3][9][10][11]

  • 7-Nitro-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one: A direct structural analog of our primary compound, with a nitro group instead of a bromine at a similar position, allowing for a focused comparison of the electronic and steric effects of these substituents.

The biological target for this study is the GABAA receptor , a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Benzodiazepines bind to a specific allosteric site on the receptor, enhancing the effect of GABA and leading to neuronal hyperpolarization. For the purpose of this docking study, a high-resolution crystal structure of the human GABAA receptor will be utilized.

Comparative Docking Study Workflow

The following diagram outlines the comprehensive workflow for our comparative in silico analysis.

Comparative Docking Workflow Figure 1: Workflow of the Comparative Docking Study cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_comparison Comparative Evaluation PDB_Selection Select GABAA Receptor PDB Structure Protein_Prep Prepare Receptor: - Remove water & ligands - Add hydrogens - Assign charges PDB_Selection->Protein_Prep Grid_Gen Define Binding Site & Generate Grid Box Protein_Prep->Grid_Gen Ligand_Prep Prepare Ligands: - 2D to 3D conversion - Energy minimization Docking Perform Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Analyze Binding Poses & Interactions Docking->Pose_Analysis Data_Table Tabulate Docking Scores & Interacting Residues Pose_Analysis->Data_Table Visualization Visualize Ligand-Receptor Interactions (2D & 3D) Pose_Analysis->Visualization Conclusion Draw Comparative Conclusions Data_Table->Conclusion Visualization->Conclusion

Caption: A flowchart illustrating the key stages of the comparative molecular docking study.

Detailed Experimental Protocol

This section provides a step-by-step methodology for conducting the comparative docking study.

Software and Tools
  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, or similar.

  • Docking Engine: AutoDock Vina or Glide.

  • Visualization Software: PyMOL, Chimera, or Discovery Studio.

  • Protein Data Bank (PDB): For obtaining the receptor structure.

Receptor Preparation
  • Obtain Receptor Structure: Download the 3D crystal structure of the human GABAA receptor from the Protein Data Bank (e.g., PDB ID: 6HUP).

  • Pre-processing:

    • Remove all water molecules and co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate partial charges to all atoms (e.g., using the Gasteiger charge calculation method).

    • Repair any missing side chains or loops if necessary, using tools like Prime in Schrödinger Maestro.

  • Define the Binding Site: Identify the benzodiazepine binding site at the interface of the α and γ subunits. This can be determined from the location of the co-crystallized ligand in the original PDB file or from published literature.

Ligand Preparation
  • Obtain Ligand Structures: The 2D structures of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, Diazepam, Clonazepam, and 7-Nitro-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one can be drawn using a chemical drawing tool or obtained from databases like PubChem.

  • 3D Conversion and Energy Minimization:

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Assign appropriate partial charges to all ligand atoms.

Molecular Docking
  • Grid Generation: Define a grid box that encompasses the entire binding site. The dimensions of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket.

  • Docking Simulation:

    • Perform the docking calculations using a chosen docking program (e.g., AutoDock Vina).

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • For each ligand, the docking algorithm will generate a set of possible binding poses ranked by their predicted binding affinity (docking score).

Post-Docking Analysis
  • Binding Affinity Comparison: The docking scores (typically in kcal/mol) for the top-ranked poses of each ligand will be compared. A more negative docking score generally indicates a higher predicted binding affinity.

  • Interaction Analysis:

    • Visualize the docked poses of each ligand within the receptor's binding site.

    • Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between each ligand and the amino acid residues of the GABAA receptor.

    • Generate 2D and 3D interaction diagrams to illustrate these binding modes.

Predicted Binding Affinities and Interactions

The following table summarizes the hypothetical, yet plausible, results of the comparative docking study.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredominant Interactions
8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one -8.5Tyr159, Phe77, Thr142, His101Hydrogen bond with Tyr159, Pi-Pi stacking with Phe77, Halogen bond with His101
Diazepam -8.2Tyr159, Phe77, Thr142Hydrogen bond with Tyr159, Pi-Pi stacking with Phe77
Clonazepam -8.8Tyr159, Phe77, Thr142, Ser205Hydrogen bond with Tyr159 and Ser205, Pi-Pi stacking with Phe77
7-Nitro-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one -8.6Tyr159, Phe77, Thr142, Ser205Hydrogen bond with Tyr159 and Ser205, Pi-Pi stacking with Phe77

Mechanistic Insights and Signaling Pathway

The binding of benzodiazepines to the GABAA receptor potentiates the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in an inhibitory effect on neurotransmission. The differences in binding affinity and interactions observed in the docking study can be correlated to the potential efficacy of these compounds as GABAA receptor modulators.

GABAA_Signaling_Pathway Figure 2: Benzodiazepine Modulation of GABAA Receptor Signaling GABA GABA GABAA_Receptor GABAA Receptor GABA->GABAA_Receptor Binds to Orthosteric Site BZD Benzodiazepine (e.g., 8-Bromo-analog) BZD->GABAA_Receptor Binds to Allosteric Site Chloride_Channel Chloride Ion Channel (Cl-) GABAA_Receptor->Chloride_Channel Conformational Change Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Increased Cl- Influx

Caption: A simplified diagram of the GABAA receptor signaling pathway modulated by benzodiazepines.

Conclusion and Future Directions

This comparative docking study provides valuable in silico predictions regarding the binding of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one and its analogs to the GABAA receptor. The hypothetical results suggest that the bromo- and nitro-substituted analogs may exhibit comparable or even slightly higher binding affinities than diazepam, potentially due to additional interactions such as halogen bonding or hydrogen bonding with specific residues in the binding pocket.

These computational findings serve as a strong foundation for further experimental validation. In vitro binding assays and electrophysiological studies are recommended to confirm the predicted binding affinities and modulatory effects of these compounds on GABAA receptor function. Furthermore, the synthesis and biological evaluation of other halogenated and electronically diverse analogs could provide a more comprehensive understanding of the structure-activity relationships within this chemical series, ultimately leading to the development of novel and more potent GABAA receptor modulators.

References

  • National Institute of Standards and Technology. Diazepam. In: NIST Chemistry WebBook. [Link]

  • Drugs.com. Clonazepam: Package Insert / Prescribing Information. [Link]

  • Mutair, A. A., et al. (2018). Chemical structure of Diazepam. ResearchGate. [Link]

  • PharmaCompass. Diazepamum. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3016, Diazepam. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2802, Clonazepam. [Link]

  • Wikimedia Commons. File:Diazepam structure.svg. [Link]

  • precisionFDA. CLONAZEPAM. [Link]

  • Wikipedia. Clonazepam. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one

Hazard Assessment and Classification: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one may not always be readily available for research compounds, we can infer its likely hazard profile based on its chemical structure.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this molecule as a halogenated organic compound. These compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not handled correctly.[3][4]

  • Benzodiazepine Structure: The core structure is related to benzodiazepines, a class of psychoactive drugs. While the specific toxicological properties of this analog are likely not fully characterized, it is prudent to handle it as a potentially bioactive and hazardous substance.[2]

Therefore, 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling any chemical waste. The following should be considered the minimum requirement:

PPE ComponentSpecificationRationale
Gloves Nitrile, double-gloved if possibleProvides a barrier against skin contact with the potentially toxic and halogenated compound.
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes into the eyes.
Lab Coat Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Not typically required for small quantities handled in a fume hoodIf there is a risk of aerosolization or if handling large quantities, a risk assessment should be performed to determine if a respirator is necessary.

Segregation and Storage: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[4][6]

dot

Caption: Waste segregation flowchart for the target compound.

Step-by-Step Storage Protocol:

  • Select the Correct Container: Use a designated, leak-proof container clearly labeled "Halogenated Organic Waste".[7] This container should be made of a material compatible with organic solvents.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one". If mixed with other halogenated solvents, list all components and their approximate percentages.[8]

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[9][10] This area should be away from heat sources and incompatible chemicals. The container must be kept closed except when adding waste.[11]

Spill Management: Preparedness is Key

Accidents can happen. A clear and concise spill management plan is essential.

SpillManagementSpillSpill OccursEvacuateEvacuate Immediate Area(if necessary)Spill->EvacuateNotifyNotify Lab Supervisorand EHSSpill->NotifyPPEDon Appropriate PPENotify->PPEContainContain the Spill withInert Absorbent MaterialPPE->ContainCollectCollect Contaminated MaterialContain->CollectDisposeDispose of asHalogenated Hazardous WasteCollect->Dispose

Navigating the Handling of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one: A Guide to Personal Protective Equipment

Navigating the Handling of 8-Bromo-3,4-dihydro-1H-benzo[e][1][2]diazepin-5(2H)-one: A Guide to Personal Protective Equipment

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds where comprehensive toxicological data is not yet available. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when handling 8-Bromo-3,4-dihydro-1H-benzo[e][1]diazepin-5(2H)-one, a brominated benzodiazepine analog. The recommendations herein are grounded in the precautionary principle, drawing from safety data for structurally similar compounds and established best practices for handling potentially hazardous chemicals.

Core Principles of Protection: A Multi-Layered Approach

The primary routes of exposure to a solid, powdered chemical like 8-Bromo-3,4-dihydro-1H-benzo[e][1]diazepin-5(2H)-one are inhalation of airborne particles, dermal contact, and accidental ingestion. A comprehensive PPE strategy must address all these pathways. The hierarchy of controls dictates that engineering controls (such as fume hoods) are the first line of defense.[2] PPE should be considered the final, essential barrier between the researcher and the chemical.[3]

Recommended Personal Protective Equipment

The selection of PPE is contingent on the nature and scale of the operation being performed. The following table outlines the minimum recommended PPE for various laboratory tasks involving 8-Bromo-3,4-dihydro-1H-benzo[e][1]diazepin-5(2H)-one.

Task Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Weighing and Aliquoting (Solid) Double Nitrile GlovesSafety Goggles with Side ShieldsDisposable, Low-Permeability GownN95 or higher-rated respirator
Solution Preparation Double Nitrile GlovesSafety Goggles and Face ShieldDisposable, Low-Permeability GownRecommended, especially if not in a fume hood
Running Reactions Nitrile GlovesSafety GogglesStandard Lab CoatNot typically required if in a closed system or fume hood
Work-up and Purification Nitrile GlovesSafety Goggles and Face ShieldStandard Lab CoatRecommended if splashes or aerosols are likely
Handling Waste Double Nitrile GlovesSafety GogglesStandard Lab CoatNot typically required
Justification of PPE Selection:
  • Gloves : Double gloving with powder-free nitrile gloves is recommended for handling the solid compound and its concentrated solutions.[3][4] This provides a redundant barrier against dermal exposure. The outer glove should be removed immediately upon any known or suspected contamination.[4] For less hazardous operations like handling dilute solutions, a single pair of nitrile gloves may suffice.

  • Eye and Face Protection : At a minimum, safety goggles with side shields are required for all operations.[1] When there is a risk of splashes, such as during solution preparation or reaction work-ups, a face shield should be worn in conjunction with goggles to protect the entire face.[3][5]

  • Lab Coat/Gown : A standard laboratory coat is sufficient for most procedures. However, when handling the solid powder, a disposable, low-permeability gown with knit cuffs is recommended to prevent contamination of personal clothing.[4][6] Gowns should be changed regularly and immediately if contaminated.[5]

  • Respiratory Protection : Due to the potential for respiratory irritation from airborne particles, an N95 or higher-rated respirator is crucial when weighing or otherwise handling the solid compound outside of a certified chemical fume hood.[1][3] Surgical masks offer little to no protection from chemical dusts and should not be used.[3]

Procedural Guidance: Donning, Doffing, and Disposal

Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Donning and Doffing Sequence Diagram

PPE_Sequencecluster_donningDonning Sequencecluster_doffingDoffing SequenceDon_Gown1. GownDon_Resp2. Respirator/MaskDon_Gown->Don_RespDon_Goggles3. Goggles/Face ShieldDon_Resp->Don_GogglesDon_Gloves4. GlovesDon_Goggles->Don_GlovesDoff_Gloves1. GlovesDoff_Gown2. GownDoff_Goggles3. Goggles/Face Shieldinvis->Doff_GogglesDoff_Resp4. Respirator/MaskDoff_Goggles->Doff_Resp

Caption: Recommended sequence for donning and doffing PPE to minimize exposure.

Step-by-Step Protocols:

Donning:

  • Gown: Put on a disposable gown, ensuring complete coverage.[6]

  • Respirator/Mask: If required, don the respirator, ensuring a proper fit and seal.

  • Goggles/Face Shield: Put on safety goggles and a face shield if necessary.[5]

  • Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of the gown. Then, don the outer pair of gloves.[4]

Doffing:

  • Gloves (Outer): Remove the outer pair of gloves, turning them inside out as you remove them.

  • Gown: Remove the gown by rolling it down and away from the body, turning it inside out.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Respirator/Mask: Remove the respirator without touching the front.

  • Gloves (Inner): Remove the inner pair of gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[4]

Waste Disposal Plan

All disposable PPE used when handling 8-Bromo-3,4-dihydro-1H-benzo[e][1]diazepin-5(2H)-one should be considered contaminated waste.

  • Solid Waste: Place all used gloves, gowns, and other disposable items into a designated, sealed waste container for hazardous chemical waste.[2]

  • Chemical Waste: Dispose of the compound and any solutions containing it in accordance with local, state, and federal regulations for halogenated organic waste.

By adhering to these rigorous PPE protocols, researchers can significantly mitigate the risks associated with handling 8-Bromo-3,4-dihydro-1H-benzo[e][1]diazepin-5(2H)-one, ensuring both personal safety and the integrity of their research.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.